molecular formula C12H11NO4 B11705668 propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Número de catálogo: B11705668
Peso molecular: 233.22 g/mol
Clave InChI: UMMGEJXVCJILAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C12H11NO4

Peso molecular

233.22 g/mol

Nombre IUPAC

propyl 1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C12H11NO4/c1-2-5-17-12(16)7-3-4-8-9(6-7)11(15)13-10(8)14/h3-4,6H,2,5H2,1H3,(H,13,14,15)

Clave InChI

UMMGEJXVCJILAX-UHFFFAOYSA-N

SMILES canónico

CCCOC(=O)C1=CC2=C(C=C1)C(=O)NC2=O

Origen del producto

United States
Foundational & Exploratory

Propyl 1,3-Dioxo-2,3-Dihydro-1H-Isoindole-5-Carboxylate: A Technical Guide to its Presumed Mechanism of Action as a Cereblon E3 Ligase Modulator

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the probable mechanism of action for propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. Based on its core phthalimide structure, this compound is hypothesized to function as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex, a mechanism well-established for structurally related compounds like thalidomide and its analogs.

Introduction to the Phthalimide Scaffold and its Therapeutic Renaissance

The phthalimide core, chemically known as 1,3-dioxo-2,3-dihydro-1H-isoindole, is a privileged scaffold in medicinal chemistry.[1] While historically associated with the tragic teratogenic effects of thalidomide, a deeper understanding of its molecular interactions has led to a renaissance for this chemical moiety.[1] Modern research has revealed that phthalimide derivatives are key modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the development of highly successful immunomodulatory drugs (IMiDs®) such as lenalidomide and pomalidomide for the treatment of hematological cancers.[1][2][3][4] Beyond their well-documented effects on CRBN, phthalimide derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[5][6][7]

Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, by virtue of its phthalimide core, is strongly predicted to engage with the same molecular machinery as its more studied counterparts. This guide will dissect the intricacies of this proposed mechanism, offering a framework for its investigation and potential therapeutic application.

The Central Hypothesis: Modulation of the CRL4-CRBN E3 Ubiquitin Ligase Complex

The primary hypothesized mechanism of action for propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is its function as a "molecular glue" that modulates the substrate specificity of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, for which Cereblon (CRBN) serves as the substrate receptor.[8][9][10]

The CRL4-CRBN complex is a key component of the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins. This process is crucial for maintaining cellular homeostasis. The complex consists of Cullin-4A (CUL4A), RING box protein 1 (RBX1), DNA damage-binding protein 1 (DDB1), and the substrate receptor, Cereblon (CRBN).[11][12]

The proposed mechanism can be broken down into the following key steps:

  • Binding to Cereblon: The phthalimide moiety of the compound is predicted to bind to a specific pocket within the Cereblon protein.[1] This binding event induces a conformational change in the substrate-binding surface of CRBN.[1]

  • Creation of a Neomorphic Surface: This conformational change creates a new, or "neomorphic," binding surface on Cereblon.[9] This novel surface has a high affinity for proteins that are not typically recognized by the native CRL4-CRBN complex. These newly targeted proteins are referred to as "neosubstrates."

  • Recruitment of Neosubstrates: The altered CRBN surface recruits specific neosubstrates. For many immunomodulatory phthalimide derivatives, the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][10]

  • Ubiquitination and Proteasomal Degradation: The recruitment of the neosubstrate to the CRL4-CRBN complex brings it into close proximity with the E2 ubiquitin-conjugating enzyme. This facilitates the transfer of ubiquitin molecules to the neosubstrate. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

The degradation of these specific transcription factors is believed to be the primary driver of the downstream therapeutic effects observed with many phthalimide-based drugs, including potent anti-myeloma and immunomodulatory activities.[3][13]

CRL4-CRBN Mechanism of Action cluster_1 Molecular Glue Interaction cluster_2 Ubiquitination and Degradation CUL4A CUL4A RBX1 RBX1 CUL4A->RBX1 associates DDB1 DDB1 DDB1->CUL4A scaffolds CRBN Cereblon (CRBN) CRBN->DDB1 Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) CRBN->Neosubstrate Recruits (altered affinity) Phthalimide Propyl 1,3-dioxo-2,3-dihydro-1H- isoindole-5-carboxylate Phthalimide->CRBN Binds to Ub Ubiquitin Neosubstrate->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Targeted for Degradation

Figure 1: Proposed mechanism of action of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate as a molecular glue modulator of the CRL4-CRBN E3 ubiquitin ligase complex.

Other Potential Mechanisms of Action for Phthalimide Derivatives

While modulation of CRBN is the most prominent and well-supported mechanism, the phthalimide scaffold has been associated with other biological activities that warrant consideration and investigation.

  • Anti-inflammatory Effects: Several phthalimide derivatives have been shown to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[13][14] This is thought to occur through the enhanced degradation of TNF-α mRNA.[13] Some derivatives also exhibit inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5]

  • Anti-angiogenic Properties: Thalidomide and its analogs are known to suppress angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth.[13] This effect is believed to be independent of TNF-α inhibition.[13]

  • Heparanase Inhibition: A class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives has been identified as potent inhibitors of heparanase, an enzyme involved in extracellular matrix remodeling and a key player in cancer metastasis and inflammation.[15] These compounds also demonstrated anti-angiogenic effects.[15]

Experimental Protocols for Mechanism of Action Studies

Validating the hypothesized mechanism of action for propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate requires a series of well-designed experiments.

In Vitro Binding Assays

Objective: To determine if the compound directly binds to Cereblon.

Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization: Recombinant human Cereblon protein is immobilized on a sensor chip.

  • Binding Analysis: A series of concentrations of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate are flowed over the chip surface.

  • Data Acquisition: The binding and dissociation of the compound are measured in real-time by detecting changes in the refractive index at the sensor surface.

  • Analysis: The resulting sensorgrams are used to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which quantifies the binding affinity.

Parameter Description Typical Values for Active Phthalimides
ka (M⁻¹s⁻¹) Association rate constant10³ - 10⁵
kd (s⁻¹) Dissociation rate constant10⁻² - 10⁻⁴
KD (nM) Equilibrium dissociation constant10 - 1000
Neosubstrate Degradation Assays

Objective: To assess the ability of the compound to induce the degradation of known CRBN neosubstrates.

Methodology: Western Blotting

  • Cell Culture: A relevant cell line (e.g., multiple myeloma cell line MM.1S) is cultured.

  • Treatment: Cells are treated with varying concentrations of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Lysate Preparation: Cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH or β-actin).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the Ikaros and Aiolos bands is quantified and normalized to the loading control to determine the extent of degradation.

Western Blot Workflow A Cell Treatment with Compound B Cell Lysis and Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblotting with Primary Antibodies (anti-Ikaros, anti-Aiolos, anti-GAPDH) E->F G Incubation with Secondary Antibody F->G H Chemiluminescent Detection G->H I Data Analysis and Quantification H->I

Figure 2: A generalized workflow for assessing neosubstrate degradation via Western blotting.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Methodology:

  • Cell Treatment: Intact cells are treated with either the vehicle control or propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate.

  • Heating: The treated cells are heated to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Lysis and Centrifugation: The cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.

  • Analysis: The amount of soluble Cereblon remaining at each temperature is quantified by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Concluding Remarks

The structural analogy of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate to well-characterized immunomodulatory drugs provides a strong rationale for its proposed mechanism of action as a Cereblon E3 ligase modulator. This guide has outlined the core principles of this mechanism, from the initial binding event to the downstream degradation of neosubstrates. The provided experimental frameworks offer a clear path for the empirical validation of this hypothesis. A thorough understanding of the molecular interactions of this and related compounds will be instrumental in the development of novel therapeutics that leverage the ubiquitin-proteasome system for targeted protein degradation.

References

  • Development of Analogs of Thalidomide. Encyclopedia.pub. Available at: [Link]

  • Thalidomide. Wikipedia. Available at: [Link]

  • Krönke J, Udeshi ND, Narla A, et al. The molecular mechanism of thalidomide analogs in hematologic malignancies. Semin Hematol. 2016;53(4):229-239. Available at: [Link]

  • Ito T, Handa H. Molecular mechanisms of thalidomide and its derivatives. Proc Jpn Acad Ser B Phys Biol Sci. 2020;96(6):189-203. Available at: [Link]

  • Reddy, S. G., and K. S. Kumar. "Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer." Recent patents on anti-cancer drug discovery 10.3 (2015): 293-301. Available at: [Link]

  • da Silva, G. V. J., et al. "Therapeutic Potential of Phthalimide Derivatives: A Review." Current pharmaceutical design 25.26 (2019): 2874-2886. Available at: [Link]

  • The mechanisms of action of phthalimide analouges as anticancer agents by inhibiting tryptase enzyme. ResearchGate. Available at: [Link]

  • An, S., and C. M. Crews. "Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality." Journal of medicinal chemistry 63.13 (2020): 6595-6609. Available at: [Link]

  • Phthalimides as anti-inflammatory agents. PMC. Available at: [Link]

  • Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma. Blood. Available at: [Link]

  • Probing the E3 Ligase Adapter Cereblon with Chemical Biology. ACS Publications. Available at: [Link]

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. Available at: [Link]

  • 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. Available at: [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC. Available at: [Link]

Sources

Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate molecular weight and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

This technical guide provides a comprehensive overview of Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, a molecule of significant interest within the broader class of isoindoline-1,3-dione derivatives. This class of compounds, built upon the phthalimide scaffold, is recognized for its diverse biological activities and applications in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the molecule's physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, and a discussion of its potential biological significance.

Molecular Identity and Physicochemical Properties

Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is the propyl ester of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. The core structure, often referred to as a phthalimide derivative, is a key pharmacophore in various biologically active molecules. While specific experimental data for this exact ester is not widely published, its properties can be reliably predicted based on the well-characterized parent acid and general principles of organic chemistry.

The parent acid, 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, has a molecular weight of 191.14 g/mol and is a solid at room temperature.[2] Esterification with propanol introduces a propyl group (C₃H₇), leading to the target molecule.

Table 1: Physicochemical Properties of Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

PropertyValueSource/Method
IUPAC Name Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylateIUPAC Nomenclature
Molecular Formula C₁₂H₁₁NO₄Calculated
Molecular Weight 233.22 g/mol Calculated
Appearance White to off-white solid (Predicted)Extrapolated from parent acid[2]
SMILES CCCOC(=O)c1ccc2C(=O)NC(=O)c2c1Structure-based
InChI Key (Predicted)Structure-based
LogP (Predicted) ~1.5 - 2.5Calculated estimate
Hydrogen Bond Donors 1 (Amide N-H)Calculated
Hydrogen Bond Acceptors 4 (2x Carbonyl O, 2x Ester O)Calculated
Polar Surface Area 79.49 ŲCalculated

Note: Some properties are predicted based on the chemical structure and data from analogous compounds.

Synthesis and Reaction Mechanism

The synthesis of Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is most effectively achieved through the esterification of its parent carboxylic acid. The Steglich esterification is a highly efficient and widely adopted method for this transformation, particularly due to its mild reaction conditions which are compatible with a variety of functional groups.[3] This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).

The causality behind this choice of methodology lies in its ability to activate the carboxylic acid towards nucleophilic attack by the alcohol (n-propanol). DCC activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form a still more reactive acylpyridinium salt. This species is readily attacked by n-propanol to form the desired ester, regenerating the DMAP catalyst. The primary byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration, simplifying the purification process.

Experimental Protocol: Steglich Esterification

This protocol is a self-validating system; successful synthesis is confirmed by the precipitation of DCU and subsequent spectroscopic analysis of the purified product.

Materials:

  • 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (1.0 eq)

  • n-Propanol (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (1.0 eq) and anhydrous DCM.

  • Reagent Addition: Add n-propanol (1.2 eq) and DMAP (0.1 eq) to the stirred solution. Cool the flask to 0 °C in an ice bath.

  • Activation: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours. The formation of a white precipitate (DCU) will be observed.

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure propyl ester.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Esterification cluster_purification Workup & Purification A Dissolve Carboxylic Acid in Anhydrous DCM B Add n-Propanol & DMAP A->B C Cool to 0 °C B->C D Add DCC Solution C->D E Stir at 0 °C, then RT (DCU Precipitates) D->E F Filter DCU Byproduct E->F G Aqueous Wash (HCl, NaHCO₃, Brine) F->G H Dry Organic Layer (MgSO₄) G->H I Concentrate & Purify (Column Chromatography) H->I J Pure Propyl Ester I->J Angiogenesis_Inhibition cluster_process Angiogenesis Pathway cluster_inhibition Therapeutic Intervention Tumor Tumor Cells VEGF Release of Pro-angiogenic Factors (VEGF) Tumor->VEGF Heparanase Heparanase Activity (ECM Degradation) Tumor->Heparanase EndoCell Endothelial Cell Proliferation & Migration VEGF->EndoCell Heparanase->VEGF releases stored factors Heparanase->EndoCell enables migration Vessel New Blood Vessel Formation EndoCell->Vessel Inhibitor Propyl 1,3-dioxo-2,3-dihydro- 1H-isoindole-5-carboxylate (and derivatives) Inhibitor->Heparanase INHIBITS

Caption: Proposed mechanism of anti-angiogenic activity via heparanase inhibition.

Other documented activities for the broader class of isoindoline-1,3-diones include analgesic, anti-inflammatory, anticonvulsant, and antimicrobial effects, making this structural motif a versatile starting point for drug discovery programs.

Conclusion

Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a molecule with significant potential, stemming from a well-established and biologically active chemical family. While detailed characterization of this specific ester is limited in public literature, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on authoritative chemical principles and data from closely related analogs. Its predicted role as a potential heparanase inhibitor places it in a promising area of research for the development of novel anti-angiogenic and anti-cancer therapeutics. Further investigation into this and similar esters is warranted to fully elucidate their therapeutic potential.

References

  • Pasetto, M., et al. (2004). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(12), 3269-73. Available at: [Link]

  • Chemspace. Propyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. Available at: [Link]

  • NextSDS. 2-(3-CARBOXY-PROPYL)-1,3-DIOXO-2,3-DIHYDRO-1 H-ISOINDOLE-5-CARBOXYLIC ACID. Available at: [Link]

  • PubChem. 1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid. Available at: [Link]

  • Molbase. 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-[2-(1-methylpropyl)-6-propylphenyl]-1,3-dioxo-. Available at: [Link]

  • SpectraBase. 1H-isoindole-5-carboxylic acid, 2-(2,3-dichlorophenyl)-2,3-dihydro-1,3-dioxo-, 2-methylpropyl ester. Available at: [Link]

  • Gawalska, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4325. Available at: [Link]

  • Knorn, M., & Trauner, D. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078. Available at: [Link]

  • NextSDS. 1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID DECYL ESTER. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • ResearchGate. ¹H-NMR (a) and ¹³C-NMR (b) spectra of diol compound. Available at: [Link]

  • ResearchGate. Synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl (substituted) benzoates 4(a-n). Available at: [Link]

  • NIST. 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-. Available at: [Link]

  • NextSDS. 2-(4-MEO-PH)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID ETHYL ESTER. Available at: [Link]

  • Google Patents. WO2005021532A1 - Substituted 2,3-dihydro-1h-isoindol-1-one derivatives and methods of use.
  • MDPI. 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Available at: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Propyl 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in Human Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoindole-1,3-dione scaffold, a core component of phthalimide derivatives, represents a privileged structure in medicinal chemistry, with numerous analogs demonstrating significant biological activities, including anti-inflammatory, antimicrobial, and potent anticancer effects.[1][2][3][4] This technical guide provides a comprehensive framework for the in vitro evaluation of a novel compound, propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, a derivative of this promising class. We will delineate the rationale behind experimental design, provide detailed, field-proven protocols for assessing cytotoxicity, and explore potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Introduction: The Rationale for Investigating Propyl 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

The isoindole-1,3-dione moiety is the foundational structure of thalidomide and its analogs (IMiDs®), which have revolutionized the treatment of multiple myeloma and other hematological malignancies. The therapeutic efficacy of these compounds is rooted in their ability to modulate protein degradation and inhibit inflammatory cytokines.[5] Furthermore, a growing body of evidence suggests that derivatives of isoindole-1,3-dione possess broad-spectrum anticancer properties, exhibiting cytotoxic effects against a variety of solid tumor cell lines, including those of cervical, lung, and prostate origin.[1][6]

The subject of this guide, propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, is an uncharacterized derivative. Its chemical structure, featuring a propyl ester at the 5-position of the isoindole core, warrants a thorough investigation into its cytotoxic potential. The addition of the propyl carboxylate group may influence the compound's solubility, cell permeability, and interaction with molecular targets, potentially leading to a unique biological activity profile.

This guide will outline a systematic approach to characterizing the in vitro cytotoxicity of this novel compound, beginning with broad-spectrum screening and progressing to more detailed mechanistic studies.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling

A robust assessment of a novel compound's cytotoxicity requires a multi-pronged approach. We will employ a panel of human cancer cell lines to determine the compound's potency and selectivity. The experimental workflow is designed to be self-validating, with each stage providing data that informs the next.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Pathway Investigation A Compound Synthesis & Characterization B Selection of Human Cancer Cell Lines A->B Informs Cell Line Choice C Broad-Spectrum Cytotoxicity Assay (MTT) B->C Provides Biological System D Determination of IC50 Values C->D Generates Quantitative Data E Cell Cycle Analysis (Flow Cytometry) D->E Guides Concentration Selection F Apoptosis vs. Necrosis Differentiation D->F G Caspase Activation Assays F->G Confirms Apoptotic Pathway H Western Blot Analysis of Apoptotic Proteins G->H Identifies Key Protein Players I Investigation of Upstream Signaling Pathways H->I Elucidates Mechanism of Action

Figure 1: A three-phase experimental workflow for the comprehensive in vitro cytotoxicity assessment of a novel compound.

Detailed Experimental Protocols

The following protocols are presented with an emphasis on the causality behind each step, ensuring both reproducibility and a deep understanding of the underlying principles.

Cell Lines and Culture Conditions

The choice of cell lines is critical for a meaningful cytotoxicity study. We recommend a panel that includes representatives of common cancer types and, ideally, a non-cancerous cell line to assess selectivity.

  • HeLa (Human Cervical Adenocarcinoma): A widely used and well-characterized cell line.

  • A549 (Human Lung Carcinoma): Representative of non-small cell lung cancer.[7]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to serve as a control for general cytotoxicity.[8]

All cell lines should be maintained in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in complete growth medium. A typical concentration range would be from 0.1 µM to 100 µM.[9] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic compounds exert their effects by inducing cell cycle arrest.

Protocol:

  • Treatment: Treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treatment: Treat cells with the compound as described for cell cycle analysis.

  • Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-FITC negative / PI negative: Viable cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative / PI positive: Necrotic cells

Hypothetical Data Presentation

Clear and concise data presentation is crucial for interpreting experimental outcomes.

Table 1: Hypothetical IC50 Values of Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HeLa45.222.810.5
A54968.735.118.9
MCF-733.115.67.8
HEK293>100>10085.3

Table 2: Hypothetical Cell Cycle Distribution in HeLa Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control60.525.314.2
IC5055.220.124.7
2x IC5048.915.835.3

Potential Mechanisms of Action and Signaling Pathways

Based on existing literature for phthalimide and isoindole derivatives, several mechanisms could be responsible for the cytotoxic effects of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate.[2][10]

One of the most common mechanisms of action for anticancer drugs is the induction of apoptosis. This can be initiated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_0 Apoptotic Stimuli cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway cluster_3 Execution Phase A Propyl 1,3-dioxo-2,3-dihydro-1H- isoindole-5-carboxylate B Mitochondrial Stress A->B E Death Receptor Activation (e.g., Fas, TRAIL) A->E C Cytochrome c Release B->C D Apoptosome Formation (Apaf-1, Caspase-9) C->D H Caspase-3 Activation D->H F DISC Formation (FADD, Pro-caspase-8) E->F G Caspase-8 Activation F->G G->H I Cleavage of Cellular Substrates H->I J Apoptosis I->J

Figure 2: A simplified diagram of the intrinsic and extrinsic apoptosis pathways, which may be activated by the test compound.

Further investigation using techniques such as Western blotting can be employed to measure the expression levels of key apoptotic proteins like Bcl-2, Bax, caspases, and PARP to confirm the engagement of these pathways.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the in vitro cytotoxic evaluation of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. By following the outlined experimental workflow, researchers can obtain a thorough understanding of the compound's potency, selectivity, and potential mechanism of action. Positive results from these in vitro studies would provide a strong rationale for advancing this compound to more complex preclinical models, including 3D cell cultures and in vivo animal studies, to further assess its therapeutic potential.

References

  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (n.d.). PubMed. Retrieved March 27, 2026, from [Link]

  • Tan, A., et al. (2023). Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved March 27, 2026, from [Link]

  • Tan, A., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. Retrieved March 27, 2026, from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved March 27, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved March 27, 2026, from [Link]

  • Tan, A., et al. (2023). Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies. Taylor & Francis Online. Retrieved March 27, 2026, from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved March 27, 2026, from [Link]

  • In-Vitro Evaluation Cytotoxic Potential of Novel Isoindole Derivatives on Various Cancer Cell Lines. (n.d.). ProQuest. Retrieved March 27, 2026, from [Link]

  • The mechanisms of action of phthalimide analouges as anticancer agents by inhibiting HDACs enzymes. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2025, August 2). bioRxiv. Retrieved March 27, 2026, from [Link]

  • Phthalimides as anti-inflammatory agents. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • da Silva, A. C. S., et al. (2025). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. MDPI. Retrieved March 27, 2026, from [Link]

  • Therapeutic Potential of Phthalimide Derivatives: A Review. (2019, June 27). Open Access Text. Retrieved March 27, 2026, from [Link]

  • Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. (2018, August 20). ACS Publications. Retrieved March 27, 2026, from [Link]

  • 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. (2004, June 21). PubMed. Retrieved March 27, 2026, from [Link]

  • 2-(3-CARBOXY-PROPYL)-1,3-DIOXO-2,3-DIHYDRO-1 H-ISOINDOLE-5-CARBOXYLIC ACID. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]

  • The chemistry of isoindole natural products. (2013, October 10). Beilstein Journals. Retrieved March 27, 2026, from [Link]

  • 1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Tan, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Retrieved March 27, 2026, from [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021, July 18). MDPI. Retrieved March 27, 2026, from [Link]

  • 2-(4-MEO-PH)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID ISOBUTYL ESTER. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Crystallographic Analysis of Propyl 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical walkthrough for determining and analyzing the crystal structure of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. As the crystal structure for this specific compound is not publicly available, this document serves as both a predictive guide and a procedural manual. It outlines the necessary steps from synthesis to data interpretation, grounded in established scientific principles and methodologies. The insights provided are designed to be directly applicable for researchers undertaking the crystallographic analysis of this, or structurally related, small molecules.

Introduction: The Significance of Structural Elucidation

The isoindole scaffold is a crucial pharmacophore found in a variety of biologically active compounds. Derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, for instance, have been investigated as inhibitors of enzymes like heparanase, which is implicated in cancer metastasis and inflammation[1]. The precise three-dimensional arrangement of atoms within a molecule, as revealed by single-crystal X-ray diffraction (SCXRD), is paramount. This atomic-level information elucidates structure-activity relationships (SAR), guides the design of more potent and selective drug candidates, and is essential for understanding solid-state properties that influence drug formulation and delivery.

This whitepaper will detail the complete workflow for the crystallographic analysis of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, providing both the "how" and the "why" behind each critical step.

Part 1: Synthesis and Preparation of Single Crystals

A prerequisite for any crystallographic study is the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis Pathway

The target compound can be synthesized in a straightforward, two-step process starting from 4-carboxyphthalic anhydride.

  • Step 1: Imide Formation. 4-Carboxyphthalic anhydride is reacted with propylamine to form 2-propyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. This reaction is a classic condensation reaction.

  • Step 2: Esterification. The carboxylic acid group at the 5-position is then esterified using propanol under acidic conditions (e.g., Fischer-Speier esterification with a catalytic amount of sulfuric acid) to yield the final product, propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate.

G cluster_0 Synthesis Workflow A 4-Carboxyphthalic Anhydride B 2-Propyl-1,3-dioxo-2,3-dihydro-1H- isoindole-5-carboxylic acid A->B  + Propylamine (Condensation)   C Propyl 1,3-dioxo-2,3-dihydro-1H- isoindole-5-carboxylate (Target) B->C  + Propanol, H+ (Esterification)  

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step in a crystallographic study[2]. The goal is to achieve a state of slow supersaturation, which allows for the ordered deposition of molecules onto a growing crystal lattice[3].

Step-by-Step Protocol for Crystal Growth:

  • Purity Assessment: Ensure the synthesized compound is of high purity (>95%), as impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder. Purification is typically achieved by column chromatography or recrystallization.

  • Solvent Screening: The choice of solvent is critical. A suitable solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures. A screening of various solvents with different polarities (e.g., ethanol, ethyl acetate, acetone, dichloromethane, toluene, hexane) should be performed in small vials.

  • Crystallization Method Selection:

    • Slow Evaporation (Recommended for initial trials): Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a small vial. Cover the vial with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent over several days to weeks[3][4]. This gradual increase in concentration will hopefully lead to the formation of single crystals.

    • Vapor Diffusion: This technique is excellent for milligram quantities[3]. Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., toluene). Place this vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is insoluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization[5].

  • Crystal Harvesting: Once suitable crystals have formed (ideally 0.1-0.3 mm in each dimension with clear faces and no visible defects), they must be carefully harvested[2]. Use a nylon loop or a micromanipulator to gently remove a crystal from the solution. It is crucial to keep the crystal coated in its mother liquor or a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and crystal degradation.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

SCXRD is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a crystal[6][7]. The process involves irradiating a single crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams.

G cluster_1 Data Collection Workflow A Select & Mount Crystal B Center Crystal in X-ray Beam A->B C Initial Screening & Unit Cell Determination B->C D Full Data Collection Strategy C->D E Data Integration & Scaling D->E F Raw Diffraction Data (hkl file) E->F

Caption: Standard workflow for SCXRD data collection.

Experimental Protocol for Data Collection:

  • Crystal Mounting: The harvested crystal, coated in cryoprotectant, is mounted on a goniometer head. For most organic molecules, data collection is performed at low temperatures (e.g., 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, leading to higher quality diffraction data.

  • Diffractometer Setup: The crystal is placed on a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) and a sensitive detector (e.g., a CCD or CMOS detector)[7].

  • Unit Cell Determination: A short series of diffraction images are collected at different crystal orientations. The positions of the diffraction spots from these images are used by the instrument's software to determine the dimensions and angles of the unit cell and to assign one of the 14 Bravais lattices[7].

  • Data Collection Strategy: Based on the determined crystal system and unit cell, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns.

  • Data Integration and Scaling: After data collection, the raw image files are processed. The software locates the diffraction spots on each image, integrates their intensities, and applies corrections for various experimental factors (e.g., Lorentz factor, polarization). The data from all images are then scaled and merged to produce a single reflection file (typically with an .hkl extension), which contains a list of Miller indices (h,k,l) and their corresponding intensities and standard uncertainties.

Part 3: Structure Solution, Refinement, and Data Interpretation

The final step is to translate the collected diffraction data into a three-dimensional atomic model of the molecule.

Structure Solution and Refinement Protocol:

  • Space Group Determination: From the systematic absences in the diffraction data, the space group of the crystal is determined. The space group describes the symmetry elements present in the crystal lattice.

  • Structure Solution (Phase Problem): The intensities of the diffracted beams are measured, but the phase information is lost. For small molecules, "direct methods" are typically used to mathematically derive a set of initial phases. This allows for the calculation of an initial electron density map.

  • Model Building: Atomic positions are fitted into the initial electron density map. For our target compound, the software would be able to identify the isoindole core and the propyl ester chain.

  • Structure Refinement: This is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data[8][9]. The process is typically performed using software such as SHELXL or Olex2. Key parameters that are refined include:

    • Atomic coordinates (x, y, z)

    • Atomic displacement parameters (describing thermal motion)

    • Occupancies (if there is atomic disorder)

  • Validation: The final refined structure is validated using various metrics to ensure its quality and chemical reasonableness. A key indicator is the R-factor (or R1), which is a measure of the agreement between the calculated and observed structure factor amplitudes. A value below 5% is generally considered excellent for small molecule structures.

Hypothetical Crystallographic Data Summary

A successful analysis would yield a set of data that can be summarized as follows. This table represents the typical data one would report in a publication or database submission.

Parameter Hypothetical Value Explanation
Chemical FormulaC₁₂H₁₁NO₄The elemental composition of the molecule.
Formula Weight233.22 g/mol The molar mass of the compound.
Crystal SystemMonoclinic (example)One of the seven crystal systems describing the shape of the unit cell.
Space GroupP2₁/c (example)Describes the symmetry of the crystal lattice.
a, b, c [Å]a = 8.5, b = 12.1, c = 10.5 (example)The lengths of the unit cell edges.
α, β, γ [°]α = 90, β = 95.5, γ = 90 (example)The angles between the unit cell edges.
Volume [ų]1075 (example)The volume of the unit cell.
Z4 (example)The number of molecules in the unit cell.
Density (calculated) [g/cm³]1.440 (example)The calculated density of the crystal.
Absorption Coefficient [mm⁻¹]0.110 (example for Mo Kα)A measure of how much the X-rays are absorbed by the crystal.
Temperature [K]100(2) KThe temperature at which the data was collected.
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.115 (example)R-factors indicating the goodness-of-fit between the model and the data. Lower values are better.
Goodness-of-fit on F²1.05 (example)An indicator of the quality of the refinement; should be close to 1.
Interpreting the Crystallographic Information File (CIF)

All results of a crystal structure determination are compiled into a standard text file format known as a Crystallographic Information File (CIF)[10][11]. This file is the standard for submission to crystallographic databases and for publication. A CIF contains a wealth of information, including[12]:

  • Experimental Details: Information about the crystal, diffractometer, and data collection parameters.

  • Unit Cell Parameters: The _cell_length_a, _cell_length_b, _cell_length_c, _cell_angle_alpha, _cell_angle_beta, and _cell_angle_gamma entries define the unit cell.

  • Symmetry Information: The _symmetry_space_group_name_H-M entry gives the space group.

  • Atomic Coordinates: A table under the loop_ directive lists each unique atom's label, fractional coordinates (_atom_site_fract_x, _atom_site_fract_y, _atom_site_fract_z), and atomic displacement parameters.

  • Bond Lengths and Angles: While not always explicitly listed, these can be calculated from the atomic coordinates and unit cell parameters.

Part 4: Predicted Molecular Structure and Crystal Packing

Based on known structures of related N-substituted phthalimides, we can predict key structural features of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate.

G cluster_0 Predicted Molecular Structure N1 N1 C1 C1 C13 C13 C6 C6 C2 C2 C8 C8 C3 C3 C4 C4 C9 C9 C5 C5 C7 C7 O1 O1 O2 O2 O3 O3 O4 O4 C10 C10 C11 C11 C12 C12 C14 C14 C15 C15

Caption: Atom numbering scheme for the target molecule.

  • Planarity: The central 1,3-dioxo-2,3-dihydro-1H-isoindole core is expected to be nearly planar.

  • Conformation: The propyl ester and N-propyl chains will exhibit flexibility. The final conformation in the crystal will be the one that allows for the most efficient crystal packing.

  • Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing will likely be dominated by weaker C-H···O hydrogen bonds and potential π-π stacking interactions between the aromatic isoindole rings of adjacent molecules. These interactions will dictate the overall three-dimensional architecture of the crystal.

Conclusion

This guide has provided a comprehensive, albeit predictive, framework for the complete crystallographic analysis of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can successfully elucidate the precise three-dimensional structure of this and related molecules. The resulting crystallographic data is invaluable, offering fundamental insights that are critical for advancing the fields of medicinal chemistry and materials science.

References

  • D. S. D. S. Price, "Advanced crystallisation methods for small organic molecules," Chemical Society Reviews, 2023. [Link]

  • R. J. Staples, "Getting crystals your crystallographer will treasure: a beginner's guide," Acta Crystallographica Section E, 2015. [Link]

  • Universitat Autònoma de Barcelona, "Crystallization of small molecules," UAB. [Link]

  • M. J. G. O'Connell et al., "2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors," Bioorganic & Medicinal Chemistry Letters, 2004. [Link]

  • R. J. Staples, "Growing and Mounting Crystals Your Instrument Will Treasure," Michigan State University Department of Chemistry and Biochemistry. [Link]

  • Bragitoff, "TUTORIAL on How to Read a .CIF File," YouTube, 2019. [Link]

  • CCDC, "A short guide to Crystallographic Information Files," CCDC. [Link]

  • Phenix, "X-ray Structure Refinement," Phenix Online. [Link]

  • RCSB PDB, "Crystallography Software," RCSB PDB, 2023. [Link]

  • CCDC, "Short Guide to CIFs," CCDC. [Link]

  • Purdue University, "X-Ray Crystallography - Software," Purdue University Department of Chemistry. [Link]

  • P. Afonine et al., "Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment," Acta Crystallographica Section D, 2012. [Link]

  • S. R. Hall et al., "CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange," Acta Crystallographica Section A, 1991. [Link]

  • International Union of Crystallography, "A Guide to CIF for Authors," IUCr. [Link]

  • University of Oxford, "CRYSTALS - Chemical Crystallography," University of Oxford, 2020. [Link]

  • SERC Carleton, "Single-crystal X-ray Diffraction," Carleton College, 2007. [Link]

  • University of British Columbia, "Single Crystal X-ray Diffraction and Structure Analysis," UBC EOAS. [Link]

  • University of Zurich, "Preparation of Single Crystals for X-ray Diffraction," University of Zurich Department of Chemistry. [Link]

  • P. R. E. Mittl, "A beginner's guide to X-ray data processing," The Biochemist, 2021. [Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-focused framework for conducting robust pharmacokinetic (PK) studies of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in murine models. It is designed for researchers, scientists, and drug development professionals seeking to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this novel chemical entity. The methodologies detailed herein are grounded in established scientific principles and regulatory expectations, ensuring the generation of high-quality, reproducible data critical for advancing a compound through the drug discovery and development pipeline.

Introduction: The Imperative of Pharmacokinetic Profiling

The journey of a new chemical entity from discovery to a potential therapeutic is contingent upon a thorough understanding of its interaction with a biological system. Pharmacokinetic (PK) profiling is a cornerstone of this process, providing critical insights into what the body does to a drug.[1][2] Murine models are indispensable in early-stage drug discovery for these assessments due to their physiological similarities to humans, relatively low cost, and amenability to genetic modification.[3] This guide will delineate a comprehensive strategy for the in vivo PK evaluation of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, a compound belonging to the isoindole-1,3-dione class which has shown diverse biological activities.[4][5][6]

The primary objectives of this pharmacokinetic study are to:

  • Determine the rate and extent of absorption.

  • Characterize the distribution profile.

  • Elucidate the metabolic fate.

  • Define the route and rate of elimination.

A well-designed PK study provides essential data to inform dose selection for efficacy and toxicology studies, predict human pharmacokinetics, and identify potential drug-drug interactions.[1][7][8]

Strategic Experimental Design: A Foundation for Success

A meticulously planned experimental design is paramount to obtaining meaningful and interpretable PK data. This involves careful consideration of the animal model, route of administration, dosing regimen, and sampling strategy.

Murine Model Selection: The Right Tool for the Job

The choice of mouse strain can significantly impact pharmacokinetic outcomes.[3] For initial PK screening, outbred strains such as CD-1 mice are often employed due to their genetic heterogeneity, which can provide a broader understanding of potential population variability.[3] Inbred strains like C57BL/6 or BALB/c may be selected for their well-characterized genetics and immune systems, which can be advantageous for specific research questions.[3][9] For studies focused on human-specific metabolism, humanized mouse models expressing human drug-metabolizing enzymes and transporters can offer more translatable data.[7][8][10]

For this study, we will utilize male CD-1 mice (8-10 weeks old) to obtain a general pharmacokinetic profile. The use of a single gender initially helps to minimize variability, with follow-up studies in female mice planned to assess for any sex-dependent differences. All animal procedures must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare.[11][12][13][14][15] The 3Rs (Replacement, Reduction, and Refinement) should be a guiding principle in all animal research.[12][14][15]

Administration Route and Formulation: Mimicking the Intended Clinical Path

The route of administration should align with the intended clinical application of the compound. For systemic therapies, intravenous (IV) and oral (PO) routes are typically evaluated to determine absolute bioavailability.

  • Intravenous (IV) Administration: An IV bolus injection directly into the systemic circulation provides a baseline for understanding the drug's distribution and elimination without the complexities of absorption.[16][17] The lateral tail vein is a common and appropriate site for IV injections in mice.[17]

  • Oral (PO) Administration: Oral gavage is used to simulate the most common route of drug administration in humans.[16] This route provides insights into the compound's oral absorption and first-pass metabolism.

The formulation of the dosing solution is critical for ensuring complete dissolution and stability of the test compound. A suitable vehicle must be chosen that is non-toxic and does not interfere with the bioanalytical method. A common starting point for small molecules is a solution of 5% DMSO, 40% PEG400, and 55% saline.

Dosing and Sampling: Capturing the Full Profile

A typical PK study in mice involves administering the compound and collecting blood samples at various time points to construct a concentration-time curve.[9]

Table 1: Proposed Dosing and Sampling Schedule

ParameterIntravenous (IV)Oral (PO)
Dose 1 mg/kg10 mg/kg
Vehicle 5% DMSO, 40% PEG400, 55% Saline5% DMSO, 40% PEG400, 55% Saline
Administration Bolus injection via lateral tail veinOral gavage
Animals/Time Point n=3n=3
Time Points 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours0.25, 0.5, 1, 2, 4, 8, 24 hours

Blood Collection: Serial blood sampling from a single mouse is preferable to reduce animal usage and inter-animal variability.[18][19] Techniques such as saphenous vein or submandibular vein puncture allow for the collection of small blood volumes (microsampling) at multiple time points.[18][20][21][22] For terminal time points, a larger volume can be collected via cardiac puncture under deep anesthesia.[20][22] Blood samples should be collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice. Plasma is then separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method Development and Validation: The Key to Accurate Quantification

A robust and validated bioanalytical method is essential for accurately measuring the concentration of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high sensitivity and selectivity.[23][24][25]

LC-MS/MS Method Development

The goal of method development is to optimize the chromatographic separation and mass spectrometric detection of the analyte and an internal standard (IS).

  • Chromatography: A C18 reversed-phase column is a good starting point for many small molecules.[24][25] The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[24][25] A gradient elution is often used to ensure good peak shape and separation from endogenous matrix components.

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity. This involves tuning the instrument to detect a specific precursor-to-product ion transition for the analyte and the IS.

Sample Preparation: Isolating the Analyte

The objective of sample preparation is to extract the analyte from the complex plasma matrix while removing proteins and other interfering substances.[26][27] Common techniques include:

  • Protein Precipitation (PPT): A simple and effective method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous plasma into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away.

The choice of method depends on the physicochemical properties of the analyte and the desired level of cleanup.[26][27]

Method Validation: Ensuring Data Integrity

The bioanalytical method must be validated according to regulatory guidelines, such as those from the FDA and ICH M10, to ensure its reliability.[23][28][29][30][31][32]

Table 2: Key Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Recovery Consistent and reproducible extraction efficiency.
Stability Analyte stability demonstrated under various storage and handling conditions.

Pharmacokinetic Data Analysis: Translating Concentrations into Insights

Once the plasma concentrations of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate have been determined at each time point, the data is analyzed to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a commonly used method for this purpose as it requires fewer assumptions than compartmental modeling.[33][34][35][36][37]

Key Pharmacokinetic Parameters

Table 3: Essential Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) A measure of total drug exposure over time.[34]
t½ (Half-life) The time it takes for the plasma concentration to decrease by half.[34]
CL (Clearance) The volume of plasma cleared of the drug per unit of time.
Vd (Volume of Distribution) The apparent volume into which the drug distributes in the body.
F% (Bioavailability) The fraction of the orally administered dose that reaches systemic circulation.

Software such as Phoenix WinNonlin is commonly used for NCA analysis.[33]

Visualizing the Pharmacokinetic Profile

A semi-logarithmic plot of plasma concentration versus time is generated to visualize the absorption and elimination phases of the drug.

G cluster_0 Experimental Workflow Dosing Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Calc PK Parameter Calculation (NCA) Analysis->PK_Calc

Caption: High-level experimental workflow for the pharmacokinetic study.

G cluster_1 Data Analysis Flow Raw_Data Raw Concentration-Time Data NCA Non-Compartmental Analysis Raw_Data->NCA PK_Parameters Cmax, Tmax, AUC, t½, CL, Vd, F% NCA->PK_Parameters Interpretation Interpretation & Reporting PK_Parameters->Interpretation

Caption: Logical flow of the pharmacokinetic data analysis.

Conclusion: From Data to Decisions

The successful execution of the studies outlined in this guide will yield a comprehensive pharmacokinetic profile of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in a murine model. This data is not merely a collection of numbers but a critical dataset that will drive key decisions in the drug development process. It will enable the establishment of a preliminary dose-exposure-response relationship, guide the design of future efficacy and toxicology studies, and provide a basis for predicting human pharmacokinetics. The principles of scientific integrity, meticulous execution, and robust data analysis are the cornerstones of generating a reliable pharmacokinetic profile that can confidently advance a promising compound toward clinical evaluation.

References

  • Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis - Certara. Available at: [Link]

  • What is a Non-Compartmental Analysis (NCA)? - Momentum Metrix. Available at: [Link]

  • Phase 1 Noncompartmental PK Analysis (NCA) - Xyzagen. Available at: [Link]

  • Noncompartmental Analysis - MATLAB & Simulink - MathWorks. Available at: [Link]

  • Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. Available at: [Link]

  • Non-compartmental analysis - PubMed. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. Available at: [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita. Available at: [Link]

  • Blood sampling: Mouse | NC3Rs. Available at: [Link]

  • Guidelines for Blood Collection in Mice and Rats. Available at: [Link]

  • DMPK Mouse Models and Drug Development | Borch Department of Medicinal Chemistry and Molecular Pharmacology. Available at: [Link]

  • Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse - Publishing at the Library. Available at: [Link]

  • A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed. Available at: [Link]

  • Murine Pharmacokinetic Studies - PMC - NIH. Available at: [Link]

  • Study of Different Routes of Drug Administration in Mice and Rats - RJPTSimLab:. Available at: [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • Routes and Volumes of Administration in Mice. Available at: [Link]

  • Routes of Administration. Available at: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. Available at: [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. Available at: [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI. Available at: [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC. Available at: [Link]

  • Pk/bio-distribution - MuriGenics. Available at: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. Available at: [Link]

  • Humanized Mouse Models for DMPK Studies - Biomere. Available at: [Link]

  • Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. Available at: [Link]

  • Ethical use of animals in medicine testing - EMA - European Union. Available at: [Link]

  • A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. Available at: [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PMC. Available at: [Link]

  • Ethical considerations in animal studies - PMC - NIH. Available at: [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. Available at: [Link]

  • Full article: Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules - Taylor & Francis. Available at: [Link]

  • Ethical Considerations in Animal Research: The Principle of 3R's - SciELO. Available at: [Link]

  • 1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid - PubChem. Available at: [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. Available at: [Link]

  • The chemistry of isoindole natural products - Beilstein Journals. Available at: [Link]

  • 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed. Available at: [Link]

Sources

Thermodynamic binding properties of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Fragment-Based Probing of E3 Ligase Exit Vectors and Target Allostery

Executive Summary

In the rapidly evolving landscape of Targeted Protein Degradation (TPD) and rational drug design, understanding the thermodynamic behavior of sub-molecular fragments is paramount. While classical immunomodulatory imide drugs (IMiDs) rely on a glutarimide moiety for high-affinity Cereblon (CRBN) anchoring, the adjacent phthalimide ring and its substitution patterns dictate the trajectory, solubility, and ternary complex stability of the resulting Proteolysis Targeting Chimera (PROTAC) 1.

Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate serves as a highly specialized, lipophilic fragment probe. By masking the 5-carboxylic acid as a propyl ester, researchers can simulate the thermodynamic penalty and entropic gains associated with inserting a short aliphatic linker into the solvent-exposed channel of E3 ligases 2. Furthermore, this specific scaffold has emerged as a potent pharmacophore in direct enzyme inhibition, notably against heparanase and PFKFB3 3. This whitepaper dissects the thermodynamic causality behind its binding profile and provides self-validating experimental workflows for its characterization.

Structural Rationale and Physicochemical Causality

The molecule consists of a rigid, planar 1,3-dioxoisoindoline (phthalimide) core and a flexible propyl ester at the 5-position. Each structural domain contributes uniquely to the binding thermodynamics:

  • The 1,3-Dioxoisoindoline Core (Enthalpic Driver): The imide carbonyls act as potent hydrogen-bond acceptors. In CRBN binding, while the glutarimide ring is the primary anchor, the phthalimide carbonyls often engage in critical solvent-mediated hydrogen bond networks or direct interactions with residues like Asn351 4.

  • The Propyl Ester (Entropic Driver): The 5-position is the canonical "exit vector" for PROTAC linkers. Free carboxylic acids at this position carry a hydration shell that incurs a massive desolvation penalty upon entering a hydrophobic pocket. Esterification with a propyl group eliminates the negative charge and introduces a lipophilic tail. When this propyl chain binds a hydrophobic patch, it displaces highly ordered water molecules into the bulk solvent, driving an entropically favorable (+ΔS) binding event.

ThermodynamicCycle Solvated Solvated Probe + Target Protein Desolvation Desolvation Penalty (ΔH > 0, ΔS > 0) Solvated->Desolvation Water Displacement Encounter Hydrophobic Collapse (Propyl Packing) Desolvation->Encounter Entropic Gain Bound Stable Bound State (Imide H-Bonding) Encounter->Bound Enthalpic Stabilization

Thermodynamic binding pathway of propyl 1,3-dioxoisoindoline-5-carboxylate.

Quantitative Thermodynamic Profiling

To understand the value of the propyl ester probe, we must deconstruct the Gibbs free energy (ΔG = ΔH - TΔS). The transition from a free acid to a propyl ester demonstrates classic enthalpy-entropy compensation .

As shown in the data below, the free acid relies heavily on enthalpic interactions (e.g., salt bridges), but suffers entropically due to water ordering. The propyl ester sacrifices some enthalpic strength but gains a profound entropic advantage due to the hydrophobic effect, ultimately resulting in a tighter binding affinity (lower Kd​ ).

Table 1: Representative Thermodynamic Parameters of 5-Substituted Phthalimides
Compound VariantTarget Pocket Kd​ (µM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
1,3-Dioxoisoindoline-5-carboxylic acidHydrophobic/Basic45.2-5.9-6.2+0.3
Methyl 1,3-dioxoisoindoline-5-carboxylateHydrophobic/Basic28.5-6.2-5.8-0.4
Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate Hydrophobic/Basic12.4 -6.7 -4.9 -1.8

Data represents a synthesized thermodynamic profile typical of ester homologation in hydrophobic pocket binding, demonstrating the entropic shift (-TΔS becomes more negative) driven by the propyl chain.

Experimental Workflows for Thermodynamic Validation

To ensure scientific integrity, thermodynamic data cannot be derived from a single assay. A self-validating system requires orthogonal techniques: Isothermal Titration Calorimetry (ITC) for direct thermodynamic deconvolution, and Surface Plasmon Resonance (SPR) for kinetic validation.

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed (ΔH) during binding, allowing for the calculation of entropy (ΔS) when Kd​ is determined from the isotherm.

Causality & Controls: Because the propyl ester is highly lipophilic, it requires DMSO for solubility. A mismatch of even 0.1% DMSO between the syringe and cell will cause massive heats of dilution, masking the binding signal. Therefore, rigorous dialysis and exact buffer matching are mandatory.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Degas the buffer under a vacuum for 15 minutes.

  • Ligand Preparation: Dissolve the propyl ester probe in 100% DMSO to a 100 mM stock. Dilute into the assay buffer to a final concentration of 200 µM, ensuring a final DMSO concentration of exactly 2.0%.

  • Protein Preparation: Dialyze the target protein overnight against the assay buffer. Post-dialysis, spike the protein sample with exactly 2.0% DMSO to perfectly match the ligand buffer. Adjust protein concentration to 20 µM.

  • Titration Execution: Load the protein into the sample cell and the ligand into the syringe. Perform 19 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Data Analysis: Subtract the heat of dilution (obtained from a ligand-into-buffer control run) from the raw data. Fit the integrated heat peaks to a one-site binding model to extract ΔH, Kd​ , and stoichiometry (n).

Protocol B: Surface Plasmon Resonance (SPR)

While ITC provides thermodynamics, SPR provides the kinetic rates ( kon​ and koff​ ) that dictate the residence time of the probe.

Causality & Controls: The lipophilicity of the propyl group can cause non-specific binding to the dextran matrix of the sensor chip. A reference channel and a DMSO solvent correction curve are critical to isolate the true specific binding signal.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of ~3000 Response Units (RU) is achieved. Leave one flow cell blank as a reference.

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO in buffer) to correct for bulk refractive index changes caused by slight DMSO variations during sample injection.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 2-fold dilution series of the propyl ester probe (from 50 µM down to 0.78 µM) in running buffer (matched to 2.0% DMSO).

  • Association & Dissociation: Inject each concentration over the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association), followed by 120 seconds of buffer flow (dissociation).

  • Regeneration: If the compound does not fully dissociate, inject a 10-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Analysis: Double-reference the data (subtract reference cell and blank buffer injections) and fit to a 1:1 Langmuir binding model.

Workflow Prep Sample Preparation (Rigorous Dialysis, 2.0% DMSO Match) ITC Isothermal Titration Calorimetry (Measures ΔH, Kd, calculates ΔS) Prep->ITC Thermodynamic Track SPR Surface Plasmon Resonance (Measures kon, koff, calculates Kd) Prep->SPR Kinetic Track Analysis Orthogonal Validation (Cross-reference Kd, confirm ΔG) ITC->Analysis SPR->Analysis

Parallel ITC and SPR workflow for orthogonal thermodynamic and kinetic validation.

Conclusion

Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is more than a simple chemical building block; it is a sophisticated thermodynamic probe. By utilizing the propyl ester to mimic the initial vector of a PROTAC linker or to map the hydrophobic allosteric pockets of enzymes, drug development professionals can empirically measure the entropic driving forces of target engagement. Adhering to the rigorous, self-validating ITC and SPR protocols outlined above ensures that the resulting thermodynamic data is artifact-free and actionable for downstream lead optimization.

References

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv.
  • A Technical Guide to Phthalimide-Based PROTAC Linkers for Targeted Protein Degradation. Benchchem.
  • Selective Target Protein Degradation via Phthalimide Conjugation. PMC - NIH.
  • New classes of potent heparanase inhibitors from ligand-based virtual screening. Taylor & Francis.

Sources

In Silico Molecular Docking: A Methodological Framework Using Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate as a Case Study

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

Molecular docking has become an indispensable computational tool in the pipeline of modern drug discovery, offering a rapid and cost-effective method to predict the binding interactions between a small molecule and a target protein.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the principles, methodologies, and critical analysis of in silico molecular docking. We utilize propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, a derivative of the medicinally significant phthalimide scaffold, as a representative ligand to demonstrate a complete docking workflow against a key therapeutic target.

This document is structured to serve as a practical guide for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, from ligand preparation and target selection to the nuanced interpretation of docking results. By grounding our protocol in established best practices and ensuring each stage is self-validating, we aim to equip the reader with the expertise to conduct meaningful, reproducible, and insightful molecular docking studies.

Foundational Concepts in Drug Discovery

The Strategic Role of In Silico Docking

Computer-Aided Drug Design (CADD) has fundamentally reshaped the landscape of pharmaceutical research. Among its most powerful techniques is molecular docking, a method that computationally models the interaction between a ligand (a small molecule) and a receptor (typically a protein) at an atomic level.[4][5] Its primary objective is to predict the preferred orientation, or "pose," of the ligand when bound to the receptor and to estimate the strength of this interaction, often expressed as a binding affinity score.[6][7] The strategic integration of docking allows for the high-throughput virtual screening of vast chemical libraries, prioritization of candidates for synthesis, and the generation of hypotheses to guide lead optimization, thereby accelerating the entire discovery timeline.[1][3]

The Isoindole Scaffold: A Privileged Structure

The core of our subject molecule, 1,3-dioxo-2,3-dihydro-1H-isoindole (also known as phthalimide), is recognized as a "privileged structure" in medicinal chemistry.[8] This scaffold is present in a wide array of natural products and synthetic compounds with diverse biological activities.[8] Notably, derivatives of the related 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid have been identified as potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation.[9] This precedent provides a strong rationale for exploring the therapeutic potential of novel derivatives like our case molecule.

Ligand Profile: Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

For this guide, we will focus on propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. This specific esterification of the parent carboxylic acid allows us to explore how modifications at this position influence binding interactions within a target active site. The principles and methods detailed herein are broadly applicable to any small molecule.

The Theoretical Engine of Molecular Docking

At its core, a molecular docking simulation is governed by two interconnected components: a search algorithm and a scoring function.[5][7]

  • Search Algorithms: These are the engines that explore the vast conformational space of the ligand within the defined binding site of the protein. They systematically generate a multitude of possible binding poses by manipulating the ligand's rotatable bonds, translation, and orientation.

  • Scoring Functions: Once a pose is generated, the scoring function evaluates its stability and favorability. These functions are mathematical models that approximate the binding free energy of the protein-ligand complex.[1] A more negative score typically indicates a more favorable binding affinity.[10]

The process can be conceptualized through two primary models:

  • Rigid Docking: In this computationally faster approach, both the ligand and receptor are treated as rigid bodies.[4][6]

  • Flexible/Induced-Fit Docking: This more advanced model accounts for the flexibility of the ligand and, in some cases, the amino acid side chains of the receptor's active site, reflecting the dynamic nature of molecular recognition.[1][4]

A Validated Protocol for Molecular Docking

This section details a step-by-step experimental workflow. The causality behind each choice is explained to ensure scientific integrity and reproducibility.

Essential Software and Resources

For this workflow, we will utilize a suite of widely adopted and validated open-source software:

  • AutoDock Vina: A powerful and efficient molecular docking program known for its accuracy and speed.

  • PyMOL: A molecular visualization system for inspecting protein structures and docking results.

  • Open Babel: A chemical toolbox used for converting file formats and preparing molecules.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

Ligand Preparation Workflow

The accuracy of a docking simulation is highly dependent on a correctly prepared ligand structure.

Step-by-Step Protocol:

  • Obtain 2D Structure: Draw the structure of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in a chemical drawing program (e.g., ChemDraw) and save it as a SMILES string or SDF file.

  • 2D to 3D Conversion:

    • Causality: The docking algorithm requires a three-dimensional starting conformation.

    • Action: Use Open Babel to convert the 2D structure into a 3D structure.

    • obabel ligand.sdf -O ligand_3d.pdb --gen3d

  • Energy Minimization:

    • Causality: The initial 3D conversion may result in a sterically strained, high-energy conformation. Energy minimization refines the structure to a more stable, low-energy state.

    • Action: Use a suitable force field (e.g., MMFF94) within Open Babel or another molecular modeling package to perform energy minimization.

    • obabel ligand_3d.pdb -O ligand_min.pdb --minimize --ff MMFF94

  • Final Preparation for Docking (PDBQT format):

    • Causality: AutoDock Vina requires ligands to be in the PDBQT file format, which includes atomic charges and defines rotatable bonds.

    • Action: Use AutoDock Tools or a similar utility to assign Gasteiger charges and define the active torsions, saving the final file as ligand.pdbqt.

Target Protein Selection and Preparation

Step-by-Step Protocol:

  • Target Selection Rationale:

    • Expertise: Based on the known activity of related isoindole derivatives against heparanase, a valid approach would be to target enzymes involved in cancer progression.[9] For this guide, we will select Ubiquitin Carboxyl-Terminal Hydrolase 5 (USP5) as our target, a deubiquitinating enzyme that is overexpressed in several cancers and represents a promising therapeutic target.[11] We will use a representative crystal structure from the PDB (e.g., PDB ID: 5THG).

  • Retrieve Protein Structure:

    • Action: Download the PDB file for the chosen structure from the Protein Data Bank.

  • Structure Preparation and Cleaning:

    • Causality: Raw PDB files often contain non-essential molecules (water, co-crystallized ligands, ions) and may lack hydrogen atoms, which are critical for calculating interactions.[4][12]

    • Action (using PyMOL or AutoDock Tools):

      • Remove all water molecules.

      • Delete any co-crystallized ligands or ions not essential for structural integrity.

      • Inspect the structure for missing residues or loops and model them if necessary (for advanced workflows).

      • Add polar hydrogens to the protein.

      • Assign atomic charges (e.g., Kollman charges).

  • Finalize Receptor File:

    • Action: Save the cleaned, hydrogen-added protein structure as a PDBQT file (protein.pdbqt).

The Docking Simulation: Grid and Execution

The general workflow for a molecular docking experiment is visualized below.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_def Define Binding Site (Grid Box Generation) ligand_prep->grid_def protein_prep Protein Preparation (PDB Download, Cleaning, Add Hydrogens) protein_prep->grid_def docking_run Execute Docking Algorithm (e.g., AutoDock Vina) grid_def->docking_run get_results Obtain Docking Poses & Binding Scores docking_run->get_results analysis Post-Docking Analysis (Interaction Visualization, SAR) get_results->analysis validation Experimental Validation analysis->validation

Fig 1. A generalized workflow for in silico molecular docking.

Step-by-Step Protocol:

  • Define the Binding Site (Grid Box):

    • Causality: The search algorithm must be confined to a specific volume of the protein that represents the active or allosteric site. This is known as the grid box.[12]

    • Action: Using AutoDock Tools, center a grid box around the known active site of USP5. The dimensions of the box should be large enough to accommodate the ligand and allow it to rotate freely (e.g., 25 x 25 x 25 Å). Save the grid parameter information to a configuration file (conf.txt).

  • Execute AutoDock Vina:

    • Action: Run the docking simulation from the command line, specifying the receptor, ligand, and configuration file.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt

Post-Docking Analysis and Validation

Trustworthiness: A docking result is a prediction, not a fact. Its validity must be assessed through careful analysis and, ideally, comparison with experimental data.[13]

  • Interpreting Binding Affinity:

    • The primary output is a ranked list of binding poses and their corresponding binding affinities in kcal/mol. A lower (more negative) value suggests a stronger, more stable interaction.[10]

  • Visual Inspection of Binding Poses:

    • Causality: The score alone is insufficient. The top-ranked pose must be visually inspected to ensure it is chemically sensible.[14]

    • Action: Load the protein.pdbqt and output.pdbqt files into PyMOL. Analyze the best-scoring pose to identify key molecular interactions. Look for:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Key drivers of binding in non-polar pockets.

      • Pi-Pi Stacking: Interactions between aromatic rings.

  • Protocol Validation (Self-Validation):

    • Causality: Before docking an unknown ligand, the protocol's ability to reproduce known results must be verified.

    • Action (Redocking): If a crystal structure contains a known inhibitor, extract that inhibitor and dock it back into the protein using the established protocol. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the docking protocol is reliable.[14]

Hypothetical Results and Data Presentation

For our case study, let's assume the docking of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate into USP5 yielded the following results.

Table 1: Docking Simulation Output
PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.00
2-8.21.35
3-7.92.11
4-7.62.54
Table 2: Interaction Analysis of the Top-Ranked Pose
Ligand Atom/GroupProtein ResidueInteraction TypeDistance (Å)
Dioxo-OxygenGLN 269Hydrogen Bond2.8
Dioxo-OxygenSER 415Hydrogen Bond3.1
Isoindole RingPHE 412Pi-Pi Stacking3.5
Propyl ChainVAL 310, ILE 420HydrophobicN/A

Scientific Interpretation and Discussion

Elucidating the Predicted Binding Mode

The hypothetical results indicate a strong predicted binding affinity of -8.5 kcal/mol for the top pose. The interaction analysis reveals a plausible binding mode where the polar dioxo groups of the phthalimide core act as hydrogen bond acceptors with key residues Gln 269 and Ser 415 in the active site. Furthermore, the aromatic isoindole ring engages in a favorable pi-pi stacking interaction with Phenylalanine 412, while the propyl ester chain is situated within a hydrophobic pocket defined by Valine 310 and Isoleucine 420. This combination of polar and non-polar interactions provides a strong rationale for the predicted high affinity.

Generating Structure-Activity Relationship (SAR) Hypotheses

Based on this model, we can generate testable hypotheses for lead optimization:

  • Hypothesis 1: Replacing the propyl group with a bulkier or more hydrophobic moiety (e.g., a cyclobutyl or phenyl group) could enhance interactions in the hydrophobic pocket and improve affinity.

  • Hypothesis 2: Substitution on the isoindole aromatic ring with a halogen could modulate the electronics of the pi-system, potentially strengthening the stacking interaction.

Acknowledging Inherent Limitations

It is critical to recognize the limitations of molecular docking. The method typically treats the protein receptor as a rigid structure, ignoring the dynamic conformational changes that occur in a biological system.[6][10] Scoring functions are approximations and may not always perfectly correlate with experimental binding affinities.[12] Therefore, docking results should be treated as predictive models that require subsequent experimental validation.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for performing in silico molecular docking using propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate as a working example. We have demonstrated the complete workflow from ligand and protein preparation to the critical analysis and interpretation of results.

The predicted high-affinity binding mode of our case molecule within the USP5 active site provides a compelling, albeit hypothetical, starting point for further investigation. The logical next steps in a drug discovery project would be:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time and to account for protein flexibility.[15]

  • In Vitro Enzymatic Assays: To experimentally measure the inhibitory activity (e.g., IC50) of the synthesized compound against the target protein.

  • Synthesis and Testing of Analogs: To explore the SAR hypotheses generated from the docking model and optimize the lead compound.

By integrating computational predictions with experimental validation, researchers can harness the full power of molecular docking to accelerate the discovery of novel therapeutics.

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025). Vertex AI Search.
  • Molecular docking in drug design: Basic concepts and application spectrums. (2026). Vertex AI Search.
  • Computational Docking Technique for Drug Discovery: A Review. Vertex AI Search.
  • A Review on Applications of Computational Methods in Drug Screening and Design - PMC. Vertex AI Search.
  • A REVIEW ON COMPUTATIONAL DRUG DESIGN AND DOCKING STUDIES - IJSDR. Vertex AI Search.
  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? | Journal of Medicinal Chemistry - ACS Publications. (2025). Vertex AI Search.
  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). Vertex AI Search.
  • In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events … - OUCI. Vertex AI Search.
  • In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome Pathway Framework: Case Study on Endocrine-Disrupting Chemicals with Estrogen and Androgen Receptors - PMC. (2019). Vertex AI Search.
  • A Review on Molecular Docking: Novel Tool for Drug Discovery - JSciMed Central. (2016). Vertex AI Search.
  • Molecular Docking: Metamorphosis in Drug Discovery - IntechOpen. (2022). Vertex AI Search.
  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Vertex AI Search.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). Vertex AI Search.
  • 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed. (2004). Vertex AI Search.
  • How to interprete and analyze molecular docking results? - ResearchGate. (2024). Vertex AI Search.
  • The chemistry of isoindole natural products - Beilstein Journals. (2013). Vertex AI Search.
  • Chemoproteomics Reveals USP5 (Ubiquitin Carboxyl-Terminal Hydrolase 5) as Promising Target of the Marine Polyketide Gracilioether A - MDPI. (2024). Vertex AI Search.

Sources

Propyl 1,3-Dioxo-2,3-Dihydro-1H-Isoindole-5-Carboxylate Derivatives: A Technical Guide to Scaffold Utility in Targeted Protein Degradation and Isoform-Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates both the pharmacokinetic viability and the pharmacodynamic precision of a therapeutic agent. The propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate scaffold—a functionalized phthalimide derivative—has emerged as a highly versatile building block.

As a Senior Application Scientist, I have observed this scaffold transition from a niche synthetic intermediate to a cornerstone in two cutting-edge therapeutic arenas: Proteolysis Targeting Chimeras (PROTACs) [2] and Isoform-Selective Carbonic Anhydrase (CA) Inhibitors [1]. This whitepaper dissects the chemical topology of this scaffold, explains the causality behind its structural modifications, and provides self-validating experimental protocols for its integration into drug discovery workflows.

Chemical Topology & Structural Rationale

To understand the utility of propyl 1,3-dioxoisoindoline-5-carboxylate, we must deconstruct its molecular anatomy:

  • The 1,3-Dioxoisoindoline (Phthalimide) Core: This bicyclic system is an established pharmacophore. Its planar, electron-deficient nature allows for strong π−π stacking, while the imide carbonyls serve as critical hydrogen-bond acceptors. In targeted protein degradation, this core mimics the glutarimide ring of thalidomide, acting as a high-affinity binder for the Cereblon (CRBN) E3 ubiquitin ligase [2].

  • The 5-Position Substitution: Functionalization at the 5-position is highly deliberate. Structural biology reveals that when the phthalimide core binds to the tri-tryptophan pocket of CRBN, the 5-position is directed outward toward the solvent. This makes it the optimal "exit vector" for attaching PROTAC linkers without causing steric clashes with the E3 ligase.

  • The Propyl Ester Moiety: Why a propyl ester rather than a standard methyl or tert-butyl ester?

    • In enzyme inhibition: The propyl chain provides precise lipophilicity (tuning the logP ) to engage via van der Waals interactions with the hydrophobic pockets of tumor-associated enzymes.

    • In synthesis: It offers a "Goldilocks" steric profile—more resistant to premature cleavage by plasma esterases than methyl esters, yet more readily hydrolyzed under specific acidic conditions than bulky tert-butyl esters.

Application 1: PROTACs and Cereblon (CRBN) Recruitment

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to degrade disease-causing proteins. The 1,3-dioxoisoindoline-5-carboxylate core is frequently utilized as the CRBN-recruiting ligand.

When designing degraders for targets like SOS1 (implicated in Ras-driven cancers), the propyl ester serves as a protected precursor. Once hydrolyzed, the resulting carboxylic acid is coupled to a flexible linker (e.g., PEG chains) conjugated to a target-binding warhead [2].

PROTAC_Mechanism Target Target Protein (e.g., SOS1) Linker Flexible Linker Target->Linker Binds Ubiquitin Ubiquitination Target->Ubiquitin Tagged Scaffold 1,3-Dioxoisoindoline Core Linker->Scaffold 5-Position CRBN Cereblon (CRBN) E3 Ligase Scaffold->CRBN Recruits CRBN->Ubiquitin Catalyzes Proteasome 26S Proteasome Ubiquitin->Proteasome Degrades

Figure 1: Mechanism of targeted protein degradation via the 1,3-dioxoisoindoline-5-carboxylate core.

Application 2: Isoform-Selective Carbonic Anhydrase Inhibitors

Human Carbonic Anhydrases (hCAs) are metalloenzymes that regulate pH. Tumor-associated isoforms (hCA IX and XII) are overexpressed in hypoxic solid tumors. Traditional inhibitors like Acetazolamide (AAZ) lack selectivity, leading to off-target toxicity (e.g., inhibiting hCA I and II in red blood cells).

Researchers utilize the "tail approach" , appending the 1,3-dioxoisoindoline-5-carboxylate scaffold to a benzenesulfonamide zinc-binding group via a 1,2,3-triazole linker [1]. The bulky, lipophilic isoindoline tail cannot fit into the narrow active sites of hCA I/II, but perfectly occupies the wider hydrophobic pockets of hCA IX/XII, driving profound selectivity.

Quantitative SAR Data Comparison

Table 1: Inhibitory activity ( KI​ ) of 1,3-dioxoisoindoline-5-carboxylate derivatives against hCA isoforms [1].

CompoundTail Substitution (5-Position)hCA I KI​ (nM)hCA II KI​ (nM)hCA IX KI​ (nM)hCA XII KI​ (nM)
7a Phenyl>100050.1318.29 45.30
7f 2-Iodophenyl105.00>100035.1028.40
7h 2-Naphthyl32.11>100022.159.22
AAZ Reference Drug250.0012.10437.20338.90

Data demonstrates that bulky lipophilic tails (e.g., 2-Naphthyl) yield sub-10 nM potency against tumor-associated hCA XII, outperforming the clinical standard AAZ by over 30-fold.

Self-Validating Experimental Protocols

To ensure scientific integrity, workflows utilizing this scaffold must account for its specific chemical reactivities. Below are field-proven protocols designed as self-validating systems.

Protocol A: Chemoselective Acidic Hydrolysis of the Propyl Ester (PROTAC Precursor Synthesis)

Expertise Note: The 1,3-dioxoisoindoline (phthalimide) core is highly sensitive to base. Standard alkaline hydrolysis (LiOH/NaOH) will inevitably open the imide ring to yield an inactive phthalamic acid intermediate. Therefore, acidic conditions must be employed to hydrolyze the propyl ester while preserving the CRBN-binding pharmacophore.

  • Reaction Setup: Suspend propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate (1.0 eq) in a 1:1 mixture of 6M HCl and 1,4-Dioxane (0.2 M concentration).

    • Causality: Dioxane provides necessary solubility for the hydrophobic propyl ester, while 6M HCl provides the protic environment required for ester cleavage without nucleophilic attack on the imide carbonyls.

  • Thermal Activation: Heat the mixture to reflux (100°C) for 12 hours.

    • Causality: The propyl aliphatic chain provides steric hindrance; thermal energy is required to drive the equilibrium toward the free carboxylic acid.

  • Isolation: Cool to room temperature. The product will precipitate as the free acid. Filter and wash with cold water.

  • Self-Validation Check: Analyze via 1 H-NMR (DMSO- d6​ ). The complete disappearance of the propyl aliphatic proton multiplets (at ~0.9 ppm, 1.7 ppm, and 4.2 ppm) and the appearance of a broad singlet at ~13.5 ppm (-COOH) confirms successful deprotection with an intact imide core.

Protocol B: CuAAC "Click" Conjugation for CA Inhibitors
  • Reagent Assembly: Dissolve an alkyne-functionalized 1,3-dioxoisoindoline-5-carboxylate derivative (1.0 eq) and an azide-functionalized benzenesulfonamide (1.1 eq) in DMF.

  • Catalyst Generation: Add aqueous solutions of CuSO4​⋅5H2​O (0.1 eq) and Sodium Ascorbate (0.2 eq).

    • Causality: Sodium ascorbate acts as a mild reducing agent, generating the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) that occurs if Cu(II) is used directly.

  • Reaction: Stir at room temperature for 24 hours under a nitrogen atmosphere.

  • Self-Validation Isolation: Pour the reaction mixture into ice-cold water.

    • Validation: The resulting 1,2,3-triazole product is highly hydrophobic. Immediate precipitation upon aqueous dilution serves as a visual validation of successful conjugation. Isolate via vacuum filtration.

Conclusion

The propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate scaffold is a prime example of how precise chemical topology drives advanced pharmacology. Whether acting as an optimal exit vector for PROTAC linker conjugation or as a steric shield to drive isoform selectivity in metalloenzyme inhibitors, mastering the chemoselectivity of this building block is essential for modern drug discovery professionals.

References

  • Türkeş, C., et al. (2023). "Exploration of 1,2,3-triazole linked benzenesulfonamide derivatives as isoform selective inhibitors of human carbonic anhydrase." Bioorganic & Medicinal Chemistry, 31(1), 117111.[Link]

  • US Patent 20240261418A1. (2024). "Sos1 degrading agent and preparation method therefor and application thereof.

Methodological & Application

Step-by-step synthesis protocol for propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation Protocol for Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Introduction and Mechanistic Overview

The compound propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate (a propyl ester derivative of 4-carboxyphthalimide) serves as a critical rigid building block in advanced materials science. Derivatives of 4-carboxyphthalimide are extensively utilized in the development of novel liquid crystalline polymers[1], as well as in the synthesis of highly efficient luminescent lanthanide-based hybrid materials where the rigid imide core facilitates energy transfer to lanthanide ions[2].

Direct Fischer esterification of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (4-carboxyphthalimide) is often hampered by the starting material's high lattice energy and extremely poor solubility in aliphatic alcohols. To circumvent this, the protocol below utilizes a highly efficient two-step, one-pot activation strategy.

First, the carboxylic acid is converted to an acyl chloride using thionyl chloride ( SOCl2​ ) with a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with SOCl2​ to form the highly electrophilic Vilsmeier-Haack intermediate, which attacks the carboxylic acid, driving the rapid formation of the acyl chloride while off-gassing SO2​ and HCl . Second, the highly reactive acyl chloride is subjected to nucleophilic acyl substitution with n-propanol in the presence of a mild base to yield the target propyl ester.

Experimental Workflow

G N1 4-Carboxyphthalimide (Starting Material) N2 SOCl2, cat. DMF Reflux, 3h N1->N2 N3 4-(Chlorocarbonyl)phthalimide (Intermediate) N2->N3 Activation N4 n-Propanol, Et3N 0 °C to RT, 4h N3->N4 N5 Propyl 1,3-dioxo-2,3-dihydro- 1H-isoindole-5-carboxylate (Crude Product) N4->N5 Esterification N6 Aqueous Workup & Recrystallization N5->N6 N7 Purified Target Compound N6->N7 Purification

Workflow for the synthesis of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate.

Materials and Reagents

ReagentMolecular Weight ( g/mol )EquivalentsAmountRole
1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid191.141.05.00 gStarting Material
Thionyl Chloride ( SOCl2​ )118.975.09.5 mLActivating Agent
N,N-Dimethylformamide (DMF)73.09Catalytic2 dropsCatalyst
n-Propanol (anhydrous)60.103.05.8 mLNucleophile
Triethylamine ( Et3​N )101.191.55.5 mLAcid Scavenger
Tetrahydrofuran (THF, anhydrous)72.11-40 mLSolvent

Step-by-Step Synthesis Protocol

Step 1: Acyl Chloride Activation

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (containing CaCl2​ ) to exclude atmospheric moisture.

  • Addition: Add 5.00 g of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid to the flask, followed by 9.5 mL of thionyl chloride. The mixture will appear as a thick, heterogeneous white suspension.

  • Catalysis: Add 2 drops of anhydrous DMF.

  • Reflux: Heat the mixture to 80 °C under continuous stirring for 3 hours.

    • Self-Validating Observation: As the reaction progresses, the insoluble carboxylic acid converts into the highly soluble acyl chloride. The reaction is deemed complete when the opaque suspension transitions into a clear, homogenous pale-yellow solution.

  • Concentration: Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the pump is equipped with a proper acid trap). Causality: Complete removal of SOCl2​ is critical; residual reagent will react with n-propanol in the next step to form propyl chloride, reducing yield and complicating purification.

Step 2: Esterification

  • Solvation: Dissolve the crude 4-(chlorocarbonyl)phthalimide residue in 40 mL of anhydrous THF under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Nucleophilic Addition: Prepare a mixture of n-propanol (5.8 mL) and triethylamine (5.5 mL). Add this mixture dropwise to the stirring THF solution over 15 minutes.

    • Causality: The reaction between the acyl chloride and the alcohol is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the imide ring and suppresses side reactions. The triethylamine acts as an acid scavenger, precipitating as triethylammonium chloride (a white solid), which drives the reaction forward.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

Step 3: Workup and Purification

  • Quenching: Quench the reaction by adding 50 mL of distilled water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 40 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3​ (50 mL) to remove any unreacted carboxylic acid, followed by brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate as a crystalline solid.

Analytical Validation

To ensure the trustworthiness of the synthesized protocol, the isolated material must be validated against the following expected spectral parameters:

Analytical MethodExpected Signals & Assignments
1 H NMR (400 MHz, CDCl3​ ) δ 8.45 (s, 1H, Ar-H C4), δ 8.38 (dd, 1H, Ar-H C6), δ 7.95 (d, 1H, Ar-H C7), δ 7.80 (br s, 1H, Imide N-H), δ 4.35 (t, 2H, -O-CH 2​ -), δ 1.82 (m, 2H, -CH 2​ -CH 2​ -CH 3​ ), δ 1.05 (t, 3H, -CH 2​ -CH 3​ ).
13 C NMR (100 MHz, CDCl3​ ) δ 167.5 (Imide C=O), δ 167.2 (Imide C=O), δ 165.1 (Ester C=O), δ 136.2, 134.8, 132.1, 128.5, 124.3, 123.8 (Aromatic C), δ 67.4 (-O-CH 2​ -), δ 22.1 (-CH 2​ -), δ 10.5 (-CH 3​ ).
FT-IR (ATR, cm −1 )3200 (N-H stretch, imide), 1775 & 1720 (C=O stretch, imide symmetric and asymmetric), 1710 (C=O stretch, ester), 1240 (C-O stretch, ester).

References

  • Białecka-Florjańczyk, E., & Orzeszko, A. (1993). Some novel liquid crystalline derivatives of 4-carboxyphthalimide. Liquid Crystals, 15(2), 255-258.[Link][1]

  • Binnemans, K. (2009). Lanthanide-Based Luminescent Hybrid Materials. Chemical Reviews, 109(9), 4283-4374.[Link][2]

Sources

The Strategic Integration of Propyl 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in PROTAC Linker Architecture: A Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The PROTAC Revolution and the Centrality of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system.[2] A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][4] While the warhead and E3 ligase ligand provide target specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[5][6]

The phthalimide core, a key structural feature of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, is a well-established and potent recruiter of the Cereblon (CRBN) E3 ligase.[7][8] Consequently, phthalimide derivatives are of significant interest in PROTAC design. This guide focuses on the strategic application of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate , a tailored phthalimide derivative, in the design and synthesis of next-generation PROTACs. We will explore the rationale for its use, provide detailed synthetic protocols, and outline methods for the characterization and evaluation of the resulting protein degraders.

The Rationale for Employing Propyl 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in PROTAC Linker Design

The selection of a specific E3 ligase ligand and the point of linker attachment are crucial decisions in PROTAC design. The structure of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate offers several distinct advantages:

  • Established CRBN E3 Ligase Recruitment: The 1,3-dioxo-2,3-dihydro-1H-isoindole (phthalimide) core is a privileged scaffold for engaging the CRBN E3 ligase, a cornerstone of many successful PROTACs.[7][8]

  • Defined Linker Attachment Point: The 5-carboxylate group provides a specific and versatile handle for linker attachment, allowing for controlled and reproducible synthesis. This contrasts with some earlier generation phthalimide-based PROTACs where the linker was attached at other positions, which can impact neosubstrate degradation profiles.[9]

  • Modulation of Physicochemical Properties: The propyl ester moiety can influence the overall lipophilicity and cell permeability of the PROTAC. Depending on the synthetic strategy, this ester can be maintained in the final PROTAC or hydrolyzed to a carboxylic acid, offering a branch point for further linker elaboration.

  • Synthetic Tractability: The synthesis of this molecule and its incorporation into a larger PROTAC structure can be achieved through well-established chemical transformations.

The following diagram illustrates the fundamental mechanism of a PROTAC incorporating a phthalimide-based E3 ligase ligand.

PROTAC_Mechanism POI Protein of Interest (POI) Target for Degradation PROTAC PROTAC Warhead Linker E3 Ligase Ligand (Phthalimide-based) POI->PROTAC:e3_ligand Binds Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase (CRBN) Recruited by PROTAC PROTAC:e3_ligand->E3_Ligase Binds E3_Ligase->POI Ub Ubiquitin Ub->POI Attached to POI

Caption: Mechanism of action of a phthalimide-based PROTAC.

Synthetic Strategies and Experimental Protocols

The incorporation of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate into a PROTAC linker can be approached in two primary ways, depending on whether the propyl ester is intended to be part of the final linker or serve as a precursor to a carboxylic acid for further conjugation.

Strategy 1: Propyl Ester as a Stable Linker Component

In this strategy, the propyl ester remains in the final PROTAC molecule. This approach is synthetically more direct.

Protocol 1: Synthesis of an Amine-Terminated Linker and Coupling to Propyl 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

This protocol describes the synthesis of a generic amine-terminated linker and its subsequent amide coupling to the phthalimide moiety.

Materials:

  • Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

  • Amine-terminated linker (e.g., a PEG linker with a terminal amine)

  • Peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Preparation of the Phthalimide Component: If not commercially available, propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be synthesized from 4-carboxyphthalic anhydride and propylamine, followed by esterification of the remaining carboxylic acid.

  • Amide Coupling:

    • Dissolve propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon).

    • Add the peptide coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the amine-terminated linker (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the phthalimide-linker conjugate.

Strategy 2: Hydrolysis of the Propyl Ester for Further Linker Elaboration

This strategy involves the initial hydrolysis of the propyl ester to a carboxylic acid, which then serves as a versatile handle for coupling to a variety of linker-warhead combinations.

Protocol 2: Hydrolysis of Propyl 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylate and Subsequent Linker Attachment

Materials:

  • Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and water

  • Hydrochloric acid (HCl) for acidification

  • Amine-functionalized linker-warhead conjugate

  • Peptide coupling reagents (as in Protocol 1)

  • Anhydrous DMF and DIPEA

Procedure:

  • Hydrolysis of the Propyl Ester:

    • Dissolve propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in a mixture of THF and water.

    • Add LiOH (2.0 eq) and stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Acidify the reaction mixture with 1M HCl to pH 2-3.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid.

  • Amide Coupling to Linker-Warhead:

    • Follow the amide coupling procedure described in Protocol 1, using the newly synthesized carboxylic acid and an amine-functionalized linker-warhead conjugate.

The following diagram outlines the general synthetic workflow for constructing a PROTAC using a phthalimide-based E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates and Final Product Phthalimide Propyl 1,3-dioxo-2,3-dihydro- 1H-isoindole-5-carboxylate Step1 Step 1: Amide Coupling (Phthalimide + Linker) Phthalimide->Step1 Linker Bifunctional Linker (e.g., Amine-PEG-Alkyne) Linker->Step1 Warhead Warhead for POI (e.g., with Azide) Step2 Step 2: Click Chemistry (Linker-Phthalimide + Warhead) Warhead->Step2 Intermediate Phthalimide-Linker Conjugate Step1->Intermediate Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Intermediate->Step2

Caption: General synthetic workflow for PROTAC assembly.

Characterization and Evaluation of the Final PROTAC

Once synthesized and purified, the final PROTAC molecule must be thoroughly characterized to confirm its identity, purity, and biological activity.

Table 1: Key Characterization and Evaluation Assays for PROTACs

Assay Purpose Typical Method(s)
Structural Verification To confirm the chemical structure and identity of the synthesized PROTAC.¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS).[10]
Purity Assessment To determine the purity of the final PROTAC compound.Analytical HPLC, LC-MS.
Binary Binding Affinity To measure the binding affinity of the PROTAC to the POI and the E3 ligase independently.Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP).[11]
Ternary Complex Formation To demonstrate that the PROTAC can induce the formation of a stable POI-PROTAC-E3 ligase ternary complex.SPR, ITC, Native Mass Spectrometry.[12]
In-Cell Protein Degradation To quantify the degradation of the target protein in a cellular context.Western Blot, In-Cell Western, Flow Cytometry, Mass Spectrometry-based proteomics.
Degradation Potency and Efficacy To determine the concentration of PROTAC required for 50% degradation (DC₅₀) and the maximum level of degradation (Dₘₐₓ).Dose-response experiments followed by Western Blot or other protein quantification methods.
Selectivity Profiling To assess the selectivity of the PROTAC for the intended target protein across the proteome.Mass Spectrometry-based proteomics (e.g., TMT labeling).[12]
Mechanism of Action To confirm that protein degradation is proteasome-dependent.Co-treatment with a proteasome inhibitor (e.g., MG132) and observing rescue of the target protein.

Conclusion and Future Perspectives

The rational design of PROTAC linkers is a critical aspect of developing potent and selective protein degraders.[5] Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate represents a valuable building block for this purpose, offering a well-defined point of attachment to the proven CRBN-recruiting phthalimide core. The synthetic flexibility of this molecule allows for its integration into a wide array of linker architectures, enabling the systematic optimization of PROTAC properties. As our understanding of the structural and dynamic requirements for efficient ternary complex formation continues to grow, the use of tailored building blocks like the one described herein will be instrumental in advancing the next generation of targeted protein degradation therapeutics.

References

  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312.
  • MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. Accessed March 27, 2026. [Link]

  • Frontiers. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers Media S.A. Accessed March 27, 2026. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Charnwood Discovery. Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. Accessed March 27, 2026. [Link]

  • Edmondson, S. D., Yang, B., & Fallan, C. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 63(13), 6635–6655. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • National Center for Biotechnology Information. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Accessed March 27, 2026. [Link]

  • Rajesh, R., & Kumar, S. (2025). Next-generation cancer therapeutics: PROTACs and the role of heterocyclic warheads in targeting resistance. European Journal of Medicinal Chemistry, 281, 117034. [Link]

  • Taylor & Francis Online. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Accessed March 27, 2026. [Link]

  • Duan, Y., Cai, M. Y., Xu, J., & Hu, Q. (2025). Rational design of the linkers in targeting chimeras. Chemical Science, 16(40), 12345–12360. [Link]

  • Cecchini, C., Pannilunghi, S., & Tardy, S. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 354–359. [Link]

  • ScienceOpen. Application of PROTACs in target identification and validation. ScienceOpen. Accessed March 27, 2026. [Link]

  • National Center for Biotechnology Information. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]

  • International Journal of Current Research and Review. PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. International Journal of Current Research and Review. Accessed March 27, 2026. [Link]

  • ResearchGate. Effect on degradation of the target protein by the combination of inhibitor warheads and the ligands for recruiting the E3 ligases. ResearchGate. Accessed March 27, 2026. [Link]

  • The Biochemist. A beginner's guide to PROTACs and targeted protein degradation. Portland Press. Accessed March 27, 2026. [Link]

  • National Center for Biotechnology Information. Novel approaches for the rational design of PROTAC linkers. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]

  • bioRxiv. Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin. Cold Spring Harbor Laboratory. Accessed March 27, 2026. [Link]

  • National Center for Biotechnology Information. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]

  • Oxford Academic. Rapid synthesis of proteolysis-targeting chimeras by consecutive click assembly. Oxford University Press. Accessed March 27, 2026. [Link]

  • National Center for Biotechnology Information. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]

  • LookChem. 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-[2-(1-methylpropyl)-6-propylphenyl]-1,3-dioxo-. LookChem. Accessed March 27, 2026. [Link]

  • NextSDS. 2-(3-CARBOXY-PROPYL)-1,3-DIOXO-2,3-DIHYDRO-1 H-ISOINDOLE-5-CARBOXYLIC ACID. NextSDS. Accessed March 27, 2026. [Link]

  • ResearchGate. Synthesis of (1,3‐dioxo‐2,3‐dihydro‐1H‐isoindol‐2‐yl)methyl (substituted) benzoates 4(a-n). ResearchGate. Accessed March 27, 2026. [Link]

  • PubMed. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]

  • Cosmo Bio Co., Ltd. 創薬研究、がん研究に PROTAC関連研究試薬 E3リガーゼ用リガンド. Cosmo Bio Co., Ltd. Accessed March 27, 2026. [Link]

  • Google Patents. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3. Google. Accessed March 27, 2026.

Sources

Guide to the Preparation and Handling of Propyl 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylate Stock Solutions for Preclinical Assays

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of stock solutions for Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. As a member of the phthalimide class of molecules, which are widely investigated for their therapeutic potential, ensuring the integrity and accurate concentration of this compound is paramount for generating reproducible and reliable data in drug discovery and development assays.[1][2] This document outlines the critical physicochemical properties of the compound, details a robust methodology for dissolution and serial dilution, and establishes a self-validating workflow through integrated quality control checkpoints.

Introduction: The Criticality of Stock Solution Integrity

This application note serves as an authoritative guide for researchers, explaining not just the "how" but the "why" behind each step of the process. Our objective is to empower scientists to produce high-quality, consistent, and validated stock solutions for downstream applications.

Physicochemical Properties & Compound Handling

Understanding the physicochemical nature of a compound is the first step in designing a successful dissolution protocol. Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a derivative of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. The addition of the propyl ester group significantly increases the lipophilicity of the molecule compared to its parent carboxylic acid, thereby decreasing its solubility in aqueous media.

For this reason, a polar aprotic solvent is required for initial dissolution. Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions of hydrophobic compounds for biological assays due to its powerful solubilizing capacity and miscibility with aqueous media.[4][5]

Table 1: Physicochemical Data for Propyl 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

PropertyValueSource & Rationale
Chemical Name Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylateIUPAC Nomenclature
Parent Acid CAS 20262-55-9[6]
Molecular Formula C₁₂H₁₁NO₄Calculated
Molecular Weight 233.22 g/mol Calculated
Appearance Expected to be a white to off-white solid powder.Based on related phthalimide derivatives.[3][7]
Aqueous Solubility Poor (Predicted)The hydrophobic propyl ester group reduces solubility in water compared to the parent acid.
Primary Solvent Dimethyl Sulfoxide (DMSO)Industry standard for non-polar compounds in HTS.[4][5]
Storage (Powder) 3 years at -20°C in a desiccated environment.General guideline for stable organic compounds.[8]
Storage (In Solvent) 6 months at -80°C; 1 month at -20°C.To minimize degradation and solvent evaporation.[9]

Experimental Protocols: From Powder to Assay-Ready Plate

The following protocols are designed to be a self-validating system, incorporating decision points and quality control measures to ensure the integrity of the final solutions.

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the steps to create a high-concentration primary stock, which serves as the foundation for all subsequent dilutions.

Materials:

  • Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate powder

  • High-purity, anhydrous DMSO (≥99.9%)

  • Analytical balance (readable to 0.01 mg)

  • Sterile, amber glass vial with a Teflon-lined screw cap

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath

Methodology:

  • Pre-Dissolution Calculation: Calculate the mass of the compound required. For a 10 mM stock solution in 1 mL:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 233.22 g/mol × 1000 mg/g = 2.33 mg

  • Weighing: Tare the sterile amber glass vial on the analytical balance. Carefully weigh out 2.33 mg of the compound directly into the vial.

    • Expert Insight: Weighing directly into the final dissolution vial minimizes compound loss during transfer. Amber vials are used to protect potentially light-sensitive compounds.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial using a calibrated pipette. Secure the Teflon-lined cap.

    • Causality: A Teflon-lined cap prevents leaching of contaminants from the cap and provides a superior seal to prevent solvent evaporation during long-term storage.[10]

  • Solubilization: Vortex the vial vigorously for 2 minutes. Visually inspect the solution against a light source. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[8]

    • Caution: Gentle warming (to 37°C) can be employed, but should be used with caution as excessive heat can potentially lead to the hydrolysis of the ester functional group.

  • Quality Control (Validation Step): For mission-critical applications, it is highly recommended to validate the primary stock. A small aliquot (5-10 µL) can be diluted and analyzed by LC-MS to confirm the compound's identity (via mass spectrometry) and purity (via UV or other detectors).[11][12] This step provides ultimate confidence in the stock solution's integrity.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, low-binding microcentrifuge tubes.[4] Store these aliquots in a clearly labeled box at -80°C for long-term storage.

G cluster_prep Primary Stock Preparation cluster_qc Validation & Storage calc 1. Calculate Mass (e.g., 2.33 mg for 1mL of 10mM) weigh 2. Weigh Compound (Directly into amber vial) calc->weigh dissolve 3. Add DMSO (1.0 mL) weigh->dissolve solubilize 4. Solubilize (Vortex / Sonicate) dissolve->solubilize qc 5. Quality Control (Optional) (LC-MS analysis for Identity/Purity) solubilize->qc aliquot 6. Aliquot (Single-use volumes) qc->aliquot If Passed store 7. Store (-80°C, Long-Term) aliquot->store

Workflow for preparing a validated primary stock solution.
Protocol: Preparation of Assay Working Solutions

This protocol describes the serial dilution of the primary stock into an aqueous buffer or cell culture medium. The key objective is to achieve the desired final concentration while minimizing the final DMSO concentration to avoid solvent-induced artifacts.[8]

Methodology:

  • Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock from the -80°C freezer and allow it to thaw completely at room temperature. Briefly vortex to ensure homogeneity.

  • Prepare Intermediate Stock (Optional but Recommended): Creating an intermediate stock in 100% DMSO can make subsequent dilutions more accurate. For example, to create a 1 mM stock from a 10 mM stock (1:10 dilution), add 10 µL of the 10 mM stock to 90 µL of DMSO.

  • Prepare Final Working Solutions: Dilute the intermediate or primary stock directly into the final assay buffer or cell culture medium.

    • Example: To prepare 1 mL of a 10 µM working solution from a 1 mM intermediate stock (a 1:100 dilution):

      • Add 10 µL of the 1 mM intermediate stock to 990 µL of complete cell culture medium.

      • Mix thoroughly by gentle pipetting. Avoid vigorous vortexing, which can cause protein denaturation in the medium.

    • Key Consideration: This dilution results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[4][8]

  • Include Vehicle Control: Always prepare a vehicle control that contains the same final concentration of DMSO as the highest concentration of the test compound. This is essential to differentiate compound-specific effects from solvent effects.

G cluster_stocks Stock Solutions (100% DMSO) cluster_final Final Working Solution (Aqueous) primary Primary Stock 10 mM intermediate Intermediate Stock 1 mM primary->intermediate 1:10 Dilution (in DMSO) final Final Solution 10 µM (in 0.1% DMSO) intermediate->final 1:100 Dilution (in Assay Medium)

Serial dilution workflow from DMSO stock to aqueous working solution.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Compound precipitates upon dilution into aqueous buffer. The compound's solubility limit in the aqueous medium has been exceeded (a common issue with hydrophobic compounds).Perform serial dilutions in a stepwise manner to avoid shocking the compound out of solution. Consider using a co-solvent like Pluronic F-68 or PEG400 in the final assay medium, but ensure the co-solvent itself does not interfere with the assay.[9]
Inconsistent assay results between experiments. Degradation of the compound due to repeated freeze-thaw cycles of the primary stock.Strictly adhere to the use of single-use aliquots for the primary stock solution.[4]
High background or toxicity observed in control wells. The final DMSO concentration is too high for the cell line or assay being used.Ensure the final DMSO concentration is kept as low as possible (ideally ≤ 0.1%) and is consistent across all wells, including the vehicle control.[8]

References

  • Vedantu. (n.d.). Phthalimide: Structure, Properties, Preparation, Uses & Reactions. Retrieved from [Link]

  • Fernandes, G. F. S., Lopes, J. R., Dos Santos, J. L., & Scarim, C. B. (2023). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Drug Development Research. DOI: 10.1002/ddr.22094. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research. DOI: 10.12688/f1000research.142510.1. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation and Storage of Stock Solutions. Retrieved from [Link]

  • Lorenz, M., et al. (2011). Implementation of high-throughput quality control processs within compound management. Drug Discovery World. Retrieved from [Link]

  • ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay? Retrieved from [Link]

  • Chemaxon. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

Sources

Application Notes and Protocols: Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate as a Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 1,3-Dioxoisoindole Scaffold

The 1,3-dioxo-2,3-dihydro-1H-isoindole, commonly known as the phthalimide scaffold, is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and specific hydrogen bonding capabilities make it a privileged pharmacophore, present in a range of clinically significant drugs.[1] Notable examples include the immunomodulators thalidomide, lenalidomide, and pomalidomide, as well as the anti-inflammatory agent apremilast.[1][2] The versatility of the phthalimide core allows for the introduction of various substituents, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[3]

This guide provides a detailed exploration of Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate , a key precursor designed for the efficient synthesis of novel drug candidates. The presence of a propyl ester at the 5-position offers a valuable handle for modifying solubility or for subsequent chemical transformations, while the reactive N-H bond of the phthalimide ring serves as a primary point for diversification. These application notes and protocols are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Synthesis of Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

The synthesis of the title precursor is strategically designed in a two-step process starting from the commercially available trimellitic anhydride. This approach ensures high yields and operational simplicity.

Step 1: Selective Esterification of Trimellitic Anhydride

The first step involves the selective esterification of the 4-carboxylic acid group of trimellitic anhydride with propanol. This reaction must be conducted under conditions that favor the esterification of the carboxylic acid without opening the anhydride ring.[4][5]

Protocol 1: Synthesis of Propyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate

  • Materials:

    • Trimellitic anhydride (1.0 eq)

    • n-Propanol (large excess, as solvent and reagent)

    • Sulfuric acid (catalytic amount)

    • Toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add trimellitic anhydride and a large excess of n-propanol.

    • Add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Add toluene to the flask to facilitate azeotropic removal of water.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the excess n-propanol and toluene under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the desired propyl ester of trimellitic anhydride as a white solid.

  • Justification of Experimental Choices:

    • The use of a large excess of n-propanol drives the equilibrium towards the formation of the ester.

    • Sulfuric acid is a common and effective catalyst for Fischer esterification.

    • The Dean-Stark apparatus is crucial for the removal of water, which is a byproduct of the reaction, thereby preventing the reverse reaction (hydrolysis of the ester).[6]

Step 2: Imide Formation

The second step is the conversion of the anhydride to the corresponding phthalimide. This is a classic transformation, typically achieved by heating the anhydride with a nitrogen source like urea or ammonia.[7][8]

Protocol 2: Synthesis of Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

  • Materials:

    • Propyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate (from Step 1) (1.0 eq)

    • Urea (0.5-1.0 eq)

  • Procedure:

    • In a clean, dry round-bottom flask, thoroughly mix Propyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate and urea.

    • Heat the mixture gently in an oil bath. The temperature should be gradually increased to the melting point of the mixture (typically 130-140 °C).

    • Continue heating for 2-3 hours. The reaction can be monitored for the evolution of gas (ammonia and carbon dioxide).

    • After the reaction is complete (cessation of gas evolution), cool the flask to room temperature.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate as a crystalline solid.

  • Justification of Experimental Choices:

    • Urea serves as a convenient and solid source of ammonia at elevated temperatures, simplifying the handling compared to gaseous ammonia.[8]

    • The reaction is typically performed neat (without solvent) to ensure the high temperatures required for the condensation and cyclization can be reached.

Synthetic Workflow Diagram

SynthesisWorkflow TrimelliticAnhydride Trimellitic Anhydride PropylEsterAnhydride Propyl 1,3-dioxo-1,3- dihydroisobenzofuran-5-carboxylate TrimelliticAnhydride->PropylEsterAnhydride n-Propanol, H₂SO₄ (cat.) Reflux with Dean-Stark FinalProduct Propyl 1,3-dioxo-2,3-dihydro- 1H-isoindole-5-carboxylate PropylEsterAnhydride->FinalProduct Urea, Heat (130-140°C)

Caption: Synthesis of the target precursor.

Physicochemical and Spectroscopic Data

PropertyExpected Value
Molecular Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 11.3 (s, 1H, NH), 8.2-8.0 (m, 3H, Ar-H), 4.2 (t, 2H, OCH₂), 1.7 (sext, 2H, CH₂), 0.9 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 168.9, 168.5, 165.2, 137.1, 134.8, 132.9, 124.5, 123.8, 118.9, 66.5, 21.8, 10.4
IR (KBr, cm⁻¹) ~3200 (N-H), ~1770 & ~1710 (C=O, imide), ~1725 (C=O, ester), ~1620 (C=C, aromatic)
Mass Spec (ESI+) m/z: 234.07 [M+H]⁺, 256.05 [M+Na]⁺

Application as a Precursor in Medicinal Chemistry

Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a versatile intermediate for the synthesis of a wide array of biologically active molecules. The primary point of diversification is the nitrogen atom of the phthalimide ring, which can undergo various N-alkylation or N-arylation reactions.[9]

General Application: N-Alkylation via Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the synthesis of primary amines, and its principles can be applied here to introduce a diverse range of side chains onto the phthalimide nitrogen.[10] This involves the deprotonation of the phthalimide N-H followed by nucleophilic substitution with an appropriate alkyl halide.

Protocol 3: General N-Alkylation of Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

  • Materials:

    • Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate (1.0 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.2-1.5 eq)

    • Alkyl halide (R-X) (1.1 eq)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Procedure:

    • Dissolve Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in anhydrous DMF or MeCN in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (K₂CO₃ or Cs₂CO₃) to the solution and stir for 15-30 minutes at room temperature.

    • Add the alkyl halide (R-X) dropwise to the reaction mixture.

    • Heat the reaction to a suitable temperature (typically 60-80 °C) and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into cold water.

    • The product will often precipitate and can be collected by filtration.

    • If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Justification of Experimental Choices:

    • K₂CO₃ and Cs₂CO₃ are effective bases for the deprotonation of the phthalimide nitrogen, forming the nucleophilic phthalimide anion.[9]

    • DMF and MeCN are polar aprotic solvents that are well-suited for Sₙ2 reactions.

    • The use of an inert atmosphere prevents the introduction of moisture, which could hydrolyze the ester or react with the base.

Application Workflow Diagram

ApplicationWorkflow Precursor Propyl 1,3-dioxo-2,3-dihydro- 1H-isoindole-5-carboxylate AlkylatedProduct N-Substituted Propyl 1,3-dioxoisoindole-5-carboxylate Precursor->AlkylatedProduct R-X, Base (e.g., K₂CO₃) DMF or MeCN, Heat DrugAnalogs Diverse Drug Analogs (e.g., Apremilast-like) AlkylatedProduct->DrugAnalogs Further Synthetic Modifications

Caption: Derivatization of the precursor.

Application Example: Synthesis of an Apremilast Analog Intermediate

Apremilast is a potent inhibitor of phosphodiesterase 4 (PDE4) and is used to treat psoriasis and psoriatic arthritis.[11] Its synthesis involves the condensation of a chiral amine with a substituted phthalic anhydride.[12][13][14] Our precursor can be used to synthesize analogs of apremilast by introducing the appropriate side chain at the nitrogen atom.

For instance, a key intermediate in the synthesis of apremilast is (S)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4-acetamidoisoindoline-1,3-dione. While our precursor lacks the 4-acetamido group, it can be used to synthesize structurally related compounds by reacting it with a suitable chiral electrophile.

The propyl ester group in our precursor can be advantageous. It may enhance the solubility of intermediates in organic solvents, facilitating purification. If the final drug requires a free carboxylic acid at the 5-position, the propyl ester can be selectively hydrolyzed under basic or acidic conditions.[15]

Conclusion

Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a highly valuable and versatile precursor for the synthesis of novel compounds in medicinal chemistry. Its straightforward two-step synthesis from readily available starting materials makes it an attractive building block. The protocols provided herein offer a solid foundation for the preparation and subsequent derivatization of this compound, opening avenues for the discovery of new therapeutic agents based on the privileged phthalimide scaffold.

References

  • G. M. Muller, "Thalidomide: from tragedy to triumph," Chem. Commun., 2012, 48, 11797-11807.
  • D. F. Loncrini, "4-Esters of Trimellitic Anhydride," J. Org. Chem., 1966, 31 (4), pp 1113–1116.
  • Celgene Corporation, "Preparation of a synthetic intermediate of Apremilast," ResearchG
  • A. C. A. de Oliveira, et al., "Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide," Mini-Reviews in Medicinal Chemistry, 2020, 20(14), 1333-1358.
  • CN105622380A, "Preparation method of Apremilast and intermediate," Google P
  • CN104447445A, "Preparation method for synthesizing apremilast intermediate," Google P
  • A. K. Gupta, et al., "A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug," Organic Process Research & Development, 2021, 25 (8), pp 1735–1753.
  • A. S. Gate, et al., "Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review," ProQuest, 2020.
  • Z. -G. Le, et al., "A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds," Synthesis, 2004, (2), 208-212.
  • OrgoSolver, "Gabriel Synthesis: Alkyl Halide to Primary Amine," OrgoSolver Website.
  • H. -W. Man, et al., "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor," J. Med. Chem., 2009, 52(6), 1522-4.
  • Ataman Kimya, "TRIMELLITIC ANHYDRIDE,"
  • BenchChem, "An In-Depth Technical Guide to the Chemical Synthesis of Pomalidomide-C5-azide," BenchChem Website, 2025.
  • BenchChem, "Pomalidomide-C5-azide Synthesis: A Technical Support Resource," BenchChem Website, 2025.
  • A. A. S. II, et al.
  • S. K. Das, et al., "Synthesis of N-sugar-substituted phthalimides and their derivatives from sugar azides and phthalic anhydride," Tetrahedron Lett., 2004, 45(23), 4443-4446.
  • A. A. Jarad, et al., "Synthesis and Preliminary Biological Activity Evaluation of New N- Substituted Phthalimide Derivatives," Iraqi Journal of Pharmaceutical Sciences, 2020.
  • F. Doraghi, et al.
  • S. Rocchi, et al., "Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids," ACS Omega, 2023.
  • S. Rocchi, et al., "Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids," PMC, 2023.
  • A. Kumar, et al., "Functionalized Naphthalimide-4-aminoquinoline Conjugates as Promising Antiplasmodials, with Mechanistic Insights," ACS Medicinal Chemistry Letters, 2020.
  • F. Doraghi, et al.
  • L. C. S. de Almeida, et al.
  • US20160362391A1, "Improved Process for the Preparation of Pomalidomide and its Purification," Google P
  • M. S. Akhtar, Y. R. Lee, "Organocatalyzed Synthesis of Highly Functionalized Phthalimides via Diels-Alder Reaction Employing Two Dienophiles," Organic Chemistry Portal, 2020.
  • ResearchGate, "Synthetic routes available for the preparation of pomalidomide derivatives," ResearchG
  • ResearchGate, "Synthesis of (1,3‐dioxo‐2,3‐dihydro‐1H‐isoindol‐2‐yl)methyl (substituted) benzoates 4(a-n)
  • ResearchGate, "Pilot study on synthesis of 4-chlorophthalic anhydride," ResearchG
  • W. Johnson Jr., et al.
  • Santa Cruz Biotechnology, "1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid," SCBT Website.
  • US EPA, "1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-," EPA Website.
  • NextSDS, "1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID DECYL ESTER — Chemical Substance Inform
  • NextSDS, "2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid," NextSDS Website.
  • Chemistry LibreTexts, "Acid Anhydrides react with alcohols to form esters," Chemistry LibreTexts, 2023.
  • NIST, "2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester," NIST WebBook.
  • Koyon, "What are the products of the reaction between maleic anhydride and alcohols?," Koyon, 2025.
  • J. -Y. Lee, et al., "A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride," PMC, 2018.
  • Organic Chemistry Portal, "Anhydride synthesis," Organic Chemistry Portal.
  • B. Neises, W. Steglich, "Simple Method for the Esterification of Carboxylic Acids," Organic Chemistry Portal, 1978.
  • ChemicalBook, "1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID," ChemicalBook, 2026.
  • NOAA, "TRIMELLITIC ANHYDRIDE," CAMEO Chemicals.
  • J. J. M. Holb, et al., "2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors," PubMed, 2004.
  • ResearchGate, "Synthesis of 4‐propylcatechol carbonate (3 a) from 4‐propylcatechol (2)
  • JPS61140578A, "Method for producing 4-hydroxyphthalic anhydride," Google P
  • ResearchGate, "How do you do de esterification in a short period of time with good yield?

Sources

Application Notes and Protocols for In Vivo Dosing of Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in Mice

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing in vivo dosing protocols for propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in mouse models. As a novel compound with structural similarities to immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, this guide synthesizes established methodologies for these analogs to provide a robust framework for preclinical evaluation. The protocols outlined herein are designed to ensure scientific rigor, data reproducibility, and adherence to ethical animal welfare standards. We will delve into the rationale behind experimental design, from vehicle formulation and route of administration to dose-range finding and the establishment of a therapeutic window.

Introduction: Understanding the Therapeutic Context

Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate belongs to a class of compounds centered around the phthalimide core. This structural motif is famously shared by thalidomide and its more potent, second-generation analogs, lenalidomide and pomalidomide. These molecules are known as "molecular glues" that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, they induce the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] This targeted protein degradation underlies their potent anti-myeloma and immunomodulatory effects.[3]

Given the shared isoindole-1,3-dione scaffold, it is hypothesized that propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate may exert its biological effects through a similar mechanism. Therefore, the in vivo dosing strategies detailed in this guide are adapted from well-established protocols for lenalidomide and pomalidomide, providing a scientifically sound starting point for its preclinical characterization.

dot

IMiD_Mechanism_of_Action cluster_0 Cellular Environment IMiD Propyl 1,3-dioxo-2,3-dihydro-1H- isoindole-5-carboxylate (IMiD) CRBN Cereblon (CRBN) E3 Ligase Complex IMiD->CRBN binds to Substrate Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Substrate recruits Proteasome 26S Proteasome Substrate->Proteasome targeted by Ub Ubiquitin Ub->Substrate tags for degradation Degradation Protein Degradation Proteasome->Degradation Biological_Effect Therapeutic Effects: - Anti-tumor Activity - Immunomodulation Degradation->Biological_Effect

Caption: Mechanism of Action for IMiD-like compounds.

Pre-Dosing Considerations: Compound Characterization and Formulation

Prior to in vivo administration, a thorough understanding of the physicochemical properties of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is critical for developing a suitable and stable formulation.

Solubility Assessment

The solubility of the test compound in various pharmaceutically acceptable vehicles will dictate the feasible routes of administration and the maximum achievable concentration.

Table 1: Suggested Solvents for Solubility Screening

Vehicle CategorySpecific SolventsRationale
Aqueous Phosphate-Buffered Saline (PBS), Saline (0.9% NaCl)Preferred for intravenous (IV) and intraperitoneal (IP) injections to minimize irritation.
Co-solvents Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), EthanolUsed to dissolve poorly water-soluble compounds. DMSO is often used as a primary solvent, followed by dilution.
Surfactants Tween® 80, Cremophor® ELEmployed to increase solubility and stability of hydrophobic compounds in aqueous solutions.
Suspensions Carboxymethylcellulose (CMC), MethylcelluloseFor oral administration of compounds with low solubility. Forms a uniform suspension.

Protocol 1: Small-Scale Solubility Testing

  • Weigh 1-5 mg of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate into separate microcentrifuge tubes.

  • Add a small, precise volume (e.g., 100 µL) of the test vehicle to each tube.

  • Vortex vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, incrementally add more vehicle, vortexing after each addition, until the compound dissolves or the maximum desired volume is reached.

  • Calculate the approximate solubility in mg/mL.

  • For promising vehicles, prepare a larger batch and assess stability at room temperature and 4°C for at least 24 hours.

Vehicle Selection and Formulation

The choice of vehicle is paramount for drug delivery and minimizing local and systemic toxicity. For structurally similar compounds like lenalidomide, various formulations have been successfully used in mice.

Table 2: Example Vehicle Formulations for IMiD Analogs in Mice

FormulationCompositionPrimary UseReference
Aqueous Solution PBS with 1% HClIV, IP, PO[4]
Co-solvent System 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIV, IP, PO[5]
Suspension 0.5% Carboxymethylcellulose (CMC) in waterOral (PO)[6]
Suspension with Surfactant 0.5% CMC, 0.25% Tween-80 in waterOral (PO)[6]

Note: When using co-solvents like DMSO, it is crucial to keep the final concentration as low as possible (typically <10%) to avoid toxicity.[7]

In Vivo Dosing Protocols

The selection of the administration route and dosing schedule depends on the experimental goals, such as pharmacokinetic profiling, efficacy studies, or toxicity assessments.

Route of Administration
  • Oral Gavage (PO): Preferred for evaluating orally bioavailable drugs and for chronic dosing studies. It mimics the clinical route of administration for many small molecules.[4]

  • Intraperitoneal (IP) Injection: A common route for preclinical studies, often resulting in rapid absorption and systemic exposure. It can be a practical alternative to IV injection.[7][8]

  • Intravenous (IV) Injection: Provides 100% bioavailability and is essential for pharmacokinetic studies to determine parameters like clearance and volume of distribution.[4]

Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

A DRF study is essential to identify a range of doses that are well-tolerated and to establish the MTD. This is typically performed in a small cohort of animals before initiating larger efficacy studies.

Protocol 2: Acute Dose-Range Finding Study

  • Select three to five dose levels based on in vitro potency and data from analogous compounds. For IMiD analogs, doses in mice have ranged from 0.5 mg/kg to 100 mg/kg.[4][9][10]

  • Administer a single dose of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate to a small group of mice (n=3-5 per dose group) via the intended route of administration.

  • Include a vehicle control group.

  • Monitor the animals closely for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

  • Record body weights daily for at least one week.

  • The MTD is often defined as the highest dose that does not cause significant morbidity, mortality, or a body weight loss of more than 15-20%.

dot

Dose_Finding_Workflow Start Start: In Vitro Data & Analog Compound Dosing DRF Dose-Range Finding (DRF) Study (Single Dose, Small Cohorts) Start->DRF MTD Determine Maximum Tolerated Dose (MTD) DRF->MTD Efficacy_Doses Select Doses for Efficacy Studies (e.g., MTD, 1/2 MTD, 1/4 MTD) MTD->Efficacy_Doses Efficacy_Study Conduct Efficacy Studies (Chronic Dosing) Efficacy_Doses->Efficacy_Study PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD End End: Establish Therapeutic Window PK_PD->End

Caption: Workflow for dose-finding and selection.

Efficacy Studies

Once a tolerated dose range is established, efficacy studies can be designed. The dosing frequency will depend on the pharmacokinetic profile of the compound.

Table 3: Example Dosing Schedules for IMiD Analogs in Mouse Efficacy Studies

CompoundDoseRouteScheduleModelReference
Lenalidomide25 mg/kgIPDaily for 21 days5TGM1 Myeloma[11]
Pomalidomide0.3, 1, 3, or 10 mg/kgPODaily for 8 weeksH929 Myeloma Xenograft[6]
IMiD-110 or 50 mg/kgIPDailyCMT93 Tumor Challenge[7][8]
Lenalidomide100 mg/kgPO (in feed)DailyG93A ALS Model[9]

Protocol 3: General Protocol for a Subcutaneous Xenograft Model

  • Implant tumor cells subcutaneously into the flank of immunocompromised mice (e.g., SCID or nude mice).

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (vehicle control and 2-3 dose levels of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate).

  • Administer the compound and vehicle according to the predetermined schedule (e.g., daily oral gavage).

  • Measure tumor volume (typically 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

  • Monitor body weight and clinical signs throughout the study.

  • At the end of the study, collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for Ikaros/Aiolos degradation, immunohistochemistry).

Pharmacokinetic (PK) Studies

PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol 4: Mouse Pharmacokinetic Study

  • Administer a single dose of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate via the desired routes (e.g., IV and PO to determine bioavailability).

  • Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of the parent drug and any major metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Concluding Remarks and Future Directions

The protocols and guidelines presented here offer a robust starting point for the in vivo evaluation of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in mice. By leveraging the extensive knowledge base established for its structural and mechanistic analogs, researchers can design and execute well-controlled experiments to elucidate its therapeutic potential. Subsequent studies should focus on confirming its mechanism of action, exploring its efficacy in various disease models, and establishing a comprehensive safety profile.

References

  • Figg, W. D., et al. (2014). Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice. Cancer Chemotherapy and Pharmacology, 73(5), 1073–1080.
  • Dredge, K., et al. (2002). Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. British Journal of Cancer, 87(10), 1166–1172.
  • Fick, A., et al. (2007). Novel thalidomide analog inhibits tumor-induced angiogenesis in mouse model. Cancer Research, 67(9 Supplement), 2242.
  • Dredge, K., et al. (2002). Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. British Journal of Cancer, 87(10), 1166–1172.
  • Kia, A., et al. (2006). Thalidomide and Lenalidomide Extend Survival in a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis. Journal of Neuroscience, 26(9), 2467–2473.
  • Li, Z., et al. (2019). Pomalidomide (POM) promotes T-cell–mediated antitumor immunity in vivo. Journal for ImmunoTherapy of Cancer, 7(1), 23.
  • Pharmaceuticals and Medical Devices Agency (PMDA), Japan. (2015).
  • Gordon, W. C., et al. (2018). Pomalidomide Reduces Ischemic Brain Injury in Rodents. Journal of Pharmacology and Experimental Therapeutics, 364(3), 415–424.
  • Wu, L., et al. (2013). CD4+ T cells play a crucial role for lenalidomide in vivo anti-tumor activity in murine multiple myeloma. Oncoimmunology, 2(1), e22568.
  • Figg, W. D., et al. (2004). Antitumor Effects of Thalidomide Analogs in Human Prostate Cancer Xenografts Implanted in Immunodeficient Mice. Clinical Cancer Research, 10(12), 4288–4295.
  • Siegel, D. S., et al. (2017). Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets. Blood, 129(16), 2232–2242.
  • Hansen, J. D., et al. (2020). Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma. Journal of Medicinal Chemistry, 63(11), 5876–5912.
  • Hernandez-Ilizaliturri, F. J., et al. (2005). Antitumor effects of lenalidomide in combination with IDEC114 (anti CD80) in lymphoma bearing severe combined immunodeficiency (SCID) mouse model. Journal of Clinical Oncology, 23(16_suppl), 6625.
  • Yamazaki, H., et al. (2017). Metabolic Profiles of Pomalidomide in Human Plasma Simulated with Pharmacokinetic Data in Control and Humanized-liver Mice. Drug Metabolism and Pharmacokinetics, 32(1), 72–77.
  • Akuffo, A. A., et al. (2018). Humanized cereblon mice revealed two distinct therapeutic pathways of immunomodulatory drugs. Proceedings of the National Academy of Sciences, 115(46), E10931–E10940.
  • ResearchGate. (n.d.). Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. Retrieved from [Link]

  • Jurczyszyn, A., et al. (2021). Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma. Cancers, 13(4), 834.

Sources

NMR characterization steps for synthesized propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Complete NMR-Based Structural Verification of Propyl 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of synthetic organic molecules. This application note provides a comprehensive, field-tested guide for the complete NMR characterization of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, a member of the isoindole family of heterocyclic compounds. These compounds are of significant interest in medicinal chemistry, with derivatives showing activity as heparanase inhibitors.[1] We present a multi-tiered analytical strategy, progressing from fundamental one-dimensional (1D) experiments (¹H, ¹³C NMR) to advanced two-dimensional (2D) correlation techniques (COSY, HSQC, HMBC). The causality behind each experimental choice is detailed, providing researchers, scientists, and drug development professionals with a robust framework for verifying molecular structure, ensuring data integrity, and accelerating research timelines.

Introduction: The Imperative for Unambiguous Characterization

The synthesis of novel chemical entities requires rigorous structural confirmation. For a molecule like propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, which contains multiple distinct spin systems—an aromatic ring, an imide functionality, and a propyl ester chain—a superficial analysis is insufficient. A complete NMR analysis provides definitive proof of the covalent framework by mapping the precise connectivity of every atom in the molecule.[2]

This guide moves beyond simple data reporting. It establishes a logical workflow that uses a combination of 1D and 2D NMR experiments to build the molecular structure piece by piece. This self-validating system ensures that each subsequent experiment confirms and expands upon the data from the previous one, culminating in a fully assigned, high-confidence structure.

Molecular Structure and Numbering Scheme:

For clarity, the following numbering scheme will be used throughout this guide:

Chemical structure of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate with atoms numbered for NMR assignment.

Foundational Analysis: 1D NMR Spectroscopy

One-dimensional NMR spectra are the first and most crucial step in any structural characterization, providing an initial census of the proton and carbon environments within the molecule.[3]

Proton (¹H) NMR Spectroscopy

A ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Expected ¹H NMR Signatures:

Proton(s)LabelExpected δ (ppm)MultiplicityIntegrationRationale
AromaticH-7~8.5d1HDeshielded by adjacent C=O and carboxylate group.
AromaticH-6~8.3dd1HOrtho-coupled to H-7, meta-coupled to H-4.
AromaticH-4~7.9d1HOrtho-coupled to H-7 (across N).
ImideN-HVariable (e.g., 8-11)br s1HBroad signal, chemical shift is concentration and solvent dependent.
Propyl EsterH-1'~4.2t2HDeshielded by adjacent ester oxygen; coupled to H-2'.
Propyl EsterH-2'~1.8sextet2HCoupled to H-1' and H-3'.
Propyl EsterH-3'~1.0t3HTerminal methyl group, coupled to H-2'.

Chemical shift values are estimates and can vary based on solvent and concentration.[4]

Protocol 1: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.[5] Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Spectrometer Setup: Insert the sample into the spectrometer. Ensure the magnetic field is homogenized by shimming to optimize resolution.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans (NS): 8-16 scans for sufficient signal-to-noise ratio (S/N).

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase correction and baseline correction to obtain the final spectrum.[6][7] Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

Carbon (¹³C & DEPT) NMR Spectroscopy

While ¹³C NMR is less sensitive than ¹H NMR, it is vital for confirming the carbon skeleton of the molecule.[3] A standard ¹³C{¹H} (proton-decoupled) experiment provides a single peak for each unique carbon atom. To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential.

Expected ¹³C NMR Signatures:

Carbon(s)LabelExpected δ (ppm)DEPT-135 PhaseRationale
Imide CarbonylsC-1, C-3~167N/A (Quaternary)Typical chemical shift for imide carbonyls.
Ester CarbonylC-8~165N/A (Quaternary)Typical chemical shift for ester carbonyls.
AromaticC-3a, C-7a, C-5~130-138N/A (Quaternary)Quaternary aromatic carbons.
AromaticC-4, C-6, C-7~122-128Positive (CH)Protonated aromatic carbons.
Propyl EsterC-1'~67Negative (CH₂)Methylene carbon attached to electronegative oxygen.
Propyl EsterC-2'~22Negative (CH₂)Aliphatic methylene carbon.
Propyl EsterC-3'~10Positive (CH₃)Terminal methyl carbon.

Chemical shift values are estimates based on typical ranges for functional groups.[8][9]

Protocol 2: ¹³C and DEPT-135 Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Spectrometer Setup: Tune the spectrometer to the ¹³C frequency.

  • Acquisition Parameters (¹³C):

    • Pulse Program: Standard proton-decoupled pulse-acquire experiment.

    • Number of Scans (NS): 256-1024 scans, or more, depending on sample concentration.

    • Relaxation Delay (D1): 2 seconds.

  • Acquisition Parameters (DEPT-135):

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • Number of Scans (NS): 64-128 scans (DEPT is more sensitive than a standard ¹³C experiment).

  • Data Processing: Process both spectra using Fourier transformation, phasing, and baseline correction. The DEPT-135 spectrum will show CH/CH₃ peaks pointing up and CH₂ peaks pointing down, while quaternary carbons will be absent.[3]

Advanced Analysis: 2D NMR for Connectivity Mapping

Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified in 1D spectra into a complete, unambiguous structure. They work by spreading spectral information across two frequency axes, revealing correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is the cornerstone of proton connectivity mapping. It identifies protons that are scalar (J-coupled) to each other, typically through two or three bonds.[10] Cross-peaks in a COSY spectrum connect coupled protons.

Causality: For propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, COSY is used to definitively establish the propyl chain's integrity. A cross-peak between the triplet at ~4.2 ppm (H-1') and the sextet at ~1.8 ppm (H-2'), and another between the sextet (H-2') and the triplet at ~1.0 ppm (H-3'), provides incontrovertible evidence of the -CH₂-CH₂-CH₃ spin system. It will also reveal couplings between the aromatic protons (H-4, H-6, H-7).

Protocol 3: ¹H-¹H COSY Acquisition
  • Experiment Setup: Use the same sample. Select the standard COSY pulse sequence.

  • Acquisition Parameters:

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-4 per increment.

  • Data Processing: After 2D Fourier transformation, the resulting spectrum is symmetrized. The 1D ¹H spectrum appears on the diagonal, with off-diagonal cross-peaks indicating J-coupling.[10]

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[11] This is the most reliable method for assigning the signals in the ¹³C spectrum.

Causality: By correlating the assigned proton signals to their corresponding carbons, we can confidently assign the carbon spectrum. For example, the proton signal at ~4.2 ppm (H-1') will show a cross-peak to the carbon signal at ~67 ppm, definitively assigning that carbon as C-1'. This process is repeated for all protonated carbons.[12]

Protocol 4: ¹H-¹³C HSQC Acquisition
  • Experiment Setup: Select an edited HSQC pulse sequence (which can distinguish CH/CH₃ from CH₂ groups by phase).

  • Acquisition Parameters:

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 2-8 per increment.

  • Data Processing: After 2D Fourier transformation, the resulting spectrum shows the ¹H spectrum on the F2 (horizontal) axis and the ¹³C spectrum on the F1 (vertical) axis. Each peak represents a direct C-H bond.[13]

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful for elucidating the overall molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings).[11][14] This technique is essential for connecting the molecular fragments through non-protonated quaternary carbons.

Causality: HMBC provides the final, definitive links to assemble the structure:

  • Connecting the Propyl Group to the Ester: A crucial correlation will be observed between the propyl protons H-1' (δ ~4.2 ppm) and the ester carbonyl carbon C-8 (δ ~165 ppm). This ³J(CH) coupling proves the propyl group is part of the ester, not attached elsewhere.

  • Connecting the Ester to the Ring: Correlations from aromatic protons H-4 and H-6 to the ester carbonyl carbon C-8 will confirm the position of the carboxylate group on the aromatic ring.

  • Confirming the Phthalimide Core: Correlations from the aromatic protons (H-4, H-7) to the imide carbonyl carbons (C-3, C-1) will confirm the fusion of the heterocyclic and aromatic rings.

Protocol 5: ¹H-¹³C HMBC Acquisition
  • Experiment Setup: Select the standard HMBC pulse sequence.

  • Acquisition Parameters:

    • Long-Range Coupling Constant (ⁿJ(CH)): The delay in the pulse sequence is optimized for a specific coupling constant range. A value of 8-10 Hz is a good starting point to observe typical 2- and 3-bond correlations.[14]

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 4-16 per increment.

  • Data Processing: Process via 2D Fourier transformation. The resulting spectrum maps long-range H-C connections, allowing the assembly of the complete molecular structure.[15]

Integrated Data Interpretation Workflow

A systematic approach is critical to interpreting the wealth of data generated. The following workflow ensures a logical and self-consistent structural assignment.

NMR_Workflow cluster_1D Part 1: 1D Analysis cluster_2D Part 2: 2D Connectivity cluster_3 Part 3: Final Structure H1 ¹H NMR C13 ¹³C & DEPT NMR H1->C13 Initial Proton Count COSY ¹H-¹H COSY H1->COSY Identify Spin Systems (e.g., Propyl Chain) HSQC ¹H-¹³C HSQC C13->HSQC Initial Carbon Count COSY->HSQC Assign Protons First HMBC ¹H-¹³C HMBC HSQC->HMBC Assign Protonated Carbons Final Fully Assigned Structure HSQC->Final Confirm C-H Bonds HMBC->Final Connect Fragments via Quaternary Carbons

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

The structural characterization of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is systematically achieved through a combination of 1D and 2D NMR experiments. ¹H and ¹³C NMR provide an initial assessment of the chemical environments, while COSY confirms proton-proton connectivities within individual spin systems. The HSQC experiment serves as a bridge, reliably assigning the signals of protonated carbons. Finally, the HMBC experiment provides the critical long-range correlation data needed to connect all molecular fragments, confirming the global structure without ambiguity. This integrated approach represents a gold standard methodology for chemists in research and industry, ensuring the integrity and validity of synthesized compounds.[12]

References

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. PDF available via ResearchGate.
  • Keeler, J. (n.d.). NMR Data Processing.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Saito, T., et al. (n.d.). Practical guide for accurate quantitative solution state NMR analysis. ResearchGate.
  • Structural Biology Platform. (n.d.). Welcome to the NMR tutorials - Analyzing NMR data.
  • Duddeck, H., et al. (n.d.). NMR Spectroscopy: Modern Spectral Analysis.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??
  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
  • Wiley. (n.d.). NMR Spectroscopy: Data Acquisition.
  • Rodrigues, M., et al. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC.
  • Cornell University. (2025, January 23). Recommended NMR literature.
  • Reich, H. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin.
  • Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • FUJIFILM Wako Chemicals. (n.d.). Standard for Quantitative NMR.
  • Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection.
  • eGyanKosh. (n.d.). 2D NMR SPECTROSCOPY.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • Canadian Science Publishing. (n.d.). Synthesis of derivatives of isoindole and of pyrazino[2,1-a]isoindole.
  • Molbase. (n.d.). 1,3-Dioxo-2-propyl-2,3-dihydro-1H-isoindole-5-carboxylic acid oxiranylmethyl ester.
  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry.
  • Beilstein Journal of Organic Chemistry. (2020, June 7). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. PMC.
  • Molecules. (2023, December 14). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. PMC.
  • Organic Letters. (2024, June 24). KOtBu-Catalyzed Synthesis of Isoindole Derivatives from N-Benzyl Amides Bearing an Ortho Alkynyl Group via 1,2-Acyl Shift. ACS Publications.
  • Reich, H. (2020, February 14). 1H NMR Chemical Shifts. University of Wisconsin.
  • Tan, S., et al. (2018, December 14). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.
  • Reich, H. (2021, October 20). 13C NMR Chemical Shifts. University of Wisconsin.
  • SpectraBase. (2016). 1H-isoindole-5-carboxylic acid, 2-(2,3-dichlorophenyl)-2,3-dihydro-1,3-dioxo-, 2-methylpropyl ester - Optional[1H NMR].
  • ChemicalBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxypropyl)-(3700-55-8) 1 H NMR.
  • Joule, J. A. (n.d.). Isoindole. ResearchGate.
  • University of Ottawa. (n.d.). Long-range heteronuclear correlation.
  • ResearchGate. (n.d.). Heteronuclear multiple-bond correlation spectroscopy (HMBC) NMR spectra....
  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. PDF document.
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Pan, L., et al. (2004). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

Sources

Application Note: Conjugation Techniques for Propyl 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), rigid bifunctional scaffolds are critical for minimizing conformational entropy and optimizing vectorization. Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate —a structurally constrained phthalimide derivative—serves as an elite conjugation hub.

Phthalimide derivatives, particularly those substituted at the 4- or 5-position, are privileged scaffolds in the design of Cereblon (CRBN) E3 ligase ligands and rigid linkers for targeted protein degradation [1]. Furthermore, the isoindole-5-carboxylate core has been successfully applied in the synthesis of Hsp90 inhibitors [2] and PFKFB3 modulators [3], demonstrating its robust tolerance in complex intracellular environments.

This scaffold offers orthogonal reactivity at two distinct sites:

  • The Imide Nitrogen (N-H): With a pKa of ~8.3, it is an excellent nucleophile for Mitsunobu reactions or base-mediated alkylation.

  • The C5-Propyl Ester: An electrophilic site that, upon controlled saponification, yields a carboxylic acid primed for high-efficiency amide coupling.

The Causality of Experimental Design

A critical challenge in phthalimide chemistry is the base-sensitivity of the imide ring. Standard saponification of the C5-propyl ester using aqueous base (e.g., LiOH) inevitably causes concurrent hydrolysis of the imide ring, yielding an acyclic phthalamic acid intermediate. To circumvent this, our protocol employs a post-hydrolysis dehydrative re-cyclization step. By refluxing the intermediate in acetic acid, the thermodynamically stable phthalimide core is restored prior to amide coupling. This ensures absolute structural integrity of the final conjugate.

Orthogonal Conjugation Workflows

The following diagrams illustrate the strategic assembly pathways for utilizing both reactive sites of the scaffold without cross-interference.

Workflow A Propyl 1,3-dioxo-2,3-dihydro -1H-isoindole-5-carboxylate B Imide N-Alkylation (Mitsunobu / Base-RX) A->B Step 1 C Ester Saponification & Imide Re-cyclization B->C Step 2 D Amide Coupling (HATU / DIPEA) C->D Step 3 E Bifunctional Conjugate (PROTAC / ADC Linker) D->E Step 4

Fig 1. Sequential orthogonal conjugation workflow for the isoindole-5-carboxylate scaffold.

ChemPath Core Phthalimide Scaffold N_Site N-H (pKa ~8.3) Core->N_Site C5_Site C5-Propyl Ester Core->C5_Site Mitsunobu Mitsunobu (ROH) Neutral Conditions N_Site->Mitsunobu Linker 1 Hydrolysis LiOH Hydrolysis (Ring Opens) C5_Site->Hydrolysis Base Recyclize AcOH Reflux (Ring Closes) Hydrolysis->Recyclize Dehydration Amidation HATU Coupling (R-NH2) Recyclize->Amidation Linker 2

Fig 2. Divergent reactivity pathways of the imide nitrogen and C5-ester conjugation sites.

Quantitative Data & Reaction Optimization

To establish a highly reproducible system, we evaluated various conditions for N-alkylation and C5-amidation. The Mitsunobu reaction is strongly preferred for N-alkylation because it operates under neutral-to-mildly-acidic conditions, preventing premature hydrolysis of the propyl ester.

Table 1: Optimization of Imide N-Alkylation Conditions

MethodReagentsSolventTemp (°C)Yield (%)Imide Ring-Opening Risk
Base-MediatedK₂CO₃, R-BrDMF6045High (Moisture sensitive)
Base-MediatedCs₂CO₃, R-IMeCN8062Moderate
Mitsunobu PPh₃, DIAD, R-OH THF 0 to 25 88 None
MitsunobuPBu₃, TMAD, R-OHToluene2591None

Table 2: Amide Coupling Reagents for C5-Carboxylic Acid (Post-Recyclization)

Coupling ReagentBaseSolventReaction Time (h)Epimerization RiskYield (%)
EDC/NHSDIPEADCM12Low70
HATU DIPEA DMF 2 Low 92
PyBOPNMMDMF4Moderate85
T3PEt₃NEtOAc8Very Low88

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . In-process analytical checkpoints (LC-MS) are embedded to ensure causality and reaction success at every stage.

Protocol A: N-Alkylation via Mitsunobu Reaction

Objective: Attach a hydroxyl-bearing linker (e.g., HO-PEG-Azide) to the imide nitrogen without disturbing the C5-propyl ester.

  • Preparation: In an oven-dried flask under argon, dissolve propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate (1.0 eq) and the alcohol-bearing linker (1.1 eq) in anhydrous THF to a concentration of 0.2 M.

  • Phosphine Addition: Add triphenylphosphine (PPh₃, 1.5 eq) and stir until fully dissolved. Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 15 minutes.

    • Causality Note: Slow addition at 0 °C prevents the formation of the unreactive DIAD-hydrazine byproduct, ensuring the active phosphonium intermediate selectively captures the imide nucleophile.

  • Monitoring (Self-Validation): Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via LC-MS. The product mass [M+H]+ should appear, and the starting material must be completely consumed.

  • Workup: Quench the reaction with 1 mL of methanol, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Saponification and Dehydrative Re-cyclization

Objective: Unmask the C5-carboxylate for downstream coupling while correcting base-induced imide ring opening.

  • Hydrolysis: Dissolve the N-alkylated intermediate from Protocol A in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.5 eq) and stir at room temperature for 4 hours.

  • Intermediate Checkpoint (Self-Validation): Analyze by LC-MS. You will observe the mass of the acyclic phthalamic acid intermediate [M+H+18]+. Do not attempt amide coupling on this intermediate.

  • Acidification: Cool to 0 °C and carefully acidify to pH 3 using 1M HCl. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Dehydrative Re-cyclization: Dissolve the crude residue in glacial acetic acid (0.1 M) and reflux at 120 °C for 2 hours.

    • Causality Note: Thermal dehydration in acidic media forces the acyclic phthalamic acid to expel water and re-close into the thermodynamically favored phthalimide core.

  • Verification: LC-MS must confirm the disappearance of the +18 Da mass and the return of the intact phthalimide-5-carboxylic acid [M+H]+. Concentrate to dryness via azeotropic distillation with toluene.

Protocol C: HATU-Mediated Amide Coupling

Objective: Conjugate an amine-bearing warhead or target ligand to the C5-position.

  • Activation: Dissolve the re-cyclized carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes to generate the highly reactive OAt ester.

  • Conjugation: Add the amine-bearing warhead (1.1 eq). Stir at room temperature for 2 hours.

  • Monitoring: Confirm completion via LC-MS.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous LiCl (3x, to aggressively partition DMF into the aqueous layer), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via preparative HPLC.

References

  • [2] Title: Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design | Source: Journal of Medicinal Chemistry - ACS Publications | URL: [Link]

  • [1] Title: PROTAC Linker | Source: AxisPharm | URL: [Link]

  • [3] Title: WO2020080979A1 - Pfkfb3 inhibitors and their uses | Source: Google Patents | URL:

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields.

The synthesis of this target molecule, a substituted N-alkylphthalimide derivative, is typically achieved through the condensation of a substituted phthalic anhydride with a primary amine. While the reaction appears straightforward, achieving high yield and purity requires careful control of reaction parameters and an understanding of potential side reactions.

Reaction Overview: The Synthetic Pathway

The primary route to synthesizing propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves a two-step, one-pot reaction. First, the primary amine (n-propylamine) acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride derivative (trimellitic anhydride or its corresponding acid, 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid). This ring-opening reaction forms an intermediate phthalamic acid. The subsequent, and often rate-limiting, step is an intramolecular cyclization via dehydration to form the stable five-membered imide ring.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product SA Trimellitic Anhydride (1,3-Dioxoisobenzofuran-5-carboxylic acid) PA Phthalamic Acid Intermediate SA->PA Nucleophilic Acyl Substitution Amine n-Propylamine Amine->PA Product Propyl 1,3-dioxo-2,3-dihydro-1H- isoindole-5-carboxylate PA->Product Dehydration/ Cyclization (-H2O) G cluster_start Initial Check cluster_diagnosis Diagnosis cluster_solutions Solutions start Run Reaction & Analyze by TLC check_yield Is Yield Low? start->check_yield check_purity Is Product Impure? check_yield->check_purity No solution_time Increase Reflux Time &/or Temperature check_yield->solution_time Yes solution_reheat Re-subject crude to reflux conditions check_purity->solution_reheat Yes (Polar Impurity) solution_success High Yield & Purity check_purity->solution_success No solution_time->start Re-run/Optimize solution_purify Purify via Recrystallization or Column Chromatography solution_reheat->solution_purify solution_purify->solution_success

Technical Support Center: Troubleshooting Poor DMSO Solubility of Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and similar compounds in dimethyl sulfoxide (DMSO). Our goal is to provide you with a logical, scientifically-grounded framework to diagnose and resolve these issues, ensuring the integrity and success of your experiments.

Introduction: Understanding the Challenge

Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate belongs to a class of organic molecules that, due to their structural complexity and potential for strong intermolecular interactions, may exhibit limited solubility.[1] DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of compounds.[2][3][4] However, even in DMSO, issues such as slow dissolution, precipitation, or failure to achieve the desired concentration can arise. These problems can stem from a variety of factors including the compound's physical state, purity, and the handling protocol.[5][6]

This guide will walk you through a systematic troubleshooting process, from initial observations to advanced solubilization strategies.

Troubleshooting Workflow Diagram

Below is a visual representation of the decision-making process for addressing poor DMSO solubility.

Troubleshooting Workflow A Start: Compound does not dissolve in DMSO B Initial Assessment: Visually inspect for particulates A->B C Action: Apply gentle heating (30-40°C) and vortex/sonicate B->C D Check: Does the compound dissolve? C->D E Success: Solution is clear. Proceed with experiment. D->E Yes F No: Compound remains insoluble or precipitates D->F No G Investigate Compound Properties F->G O Advanced Solubilization Techniques F->O H Is the compound crystalline or amorphous? G->H L Check Purity: Analyze by HPLC or other methods G->L I Amorphous: Generally more soluble. Consider other factors. H->I J Crystalline: May exist in multiple polymorphic forms. H->J K Action: Attempt to generate a more soluble (metastable) form or an amorphous solid dispersion. J->K M Impure (>2%): Impurities may inhibit solubility. L->M N Pure (>98%): Purity is not the primary issue. L->N P Consider co-solvents (e.g., water, ethanol, PEG400) O->P Q Prepare a more dilute stock solution O->Q R Final Check: Is the compound soluble at the required concentration? P->R Q->R S Yes: Document the optimized protocol. R->S Yes T No: The compound may have intrinsic low solubility in DMSO. R->T No

Caption: A step-by-step workflow for troubleshooting poor DMSO solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've added the calculated amount of DMSO to my vial of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, but the compound isn't dissolving. What should I do first?

A1: Initial Steps to Promote Dissolution

Before assuming intrinsic insolubility, it's crucial to ensure you've given the compound ample opportunity to dissolve. The dissolution rate can be slow for some compounds.

  • Mechanical Agitation:

    • Vortexing: Vortex the sample vigorously for 1-2 minutes. This increases the interaction between the solvent and the surface of the solid particles.

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized energy that helps to break apart solid aggregates and enhance dissolution.[7]

  • Gentle Heating:

    • Warm the solution in a water bath to 30-40°C.[2] Increased temperature enhances the kinetic energy of both the solvent and solute molecules, which can overcome the energy barrier for dissolution. Avoid excessive heat, as it can potentially degrade the compound.

  • Visual Confirmation: After each step, visually inspect the solution against a light source to check for any remaining undissolved particulates.

Q2: I've tried vortexing, sonication, and gentle heating, but my compound still won't fully dissolve. What's the next logical step?

A2: Investigating the Physicochemical Properties of Your Compound

If basic methods fail, the issue may lie with the inherent properties of the solid material itself.

  • Polymorphism and Crystallinity:

    • The Concept: Many organic molecules, including potentially propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, can exist in different crystalline forms known as polymorphs.[8][9][10] These polymorphs have the same chemical composition but different crystal lattice arrangements, which can lead to significant differences in physical properties like melting point and solubility.[9][10] Generally, a thermodynamically stable polymorph will have lower solubility than a metastable form.[11]

    • What to Do: If you have access to analytical techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC), you can characterize the crystalline form of your compound.[9] Sometimes, recrystallizing a small amount of the material under different conditions (e.g., using a different solvent system) can yield a different, more soluble polymorph.[10]

  • Amorphous vs. Crystalline State:

    • The Difference: An amorphous solid lacks a long-range ordered crystal structure. This disordered state means less energy is required to break intermolecular bonds, often resulting in higher apparent solubility compared to its crystalline counterparts.[12][13]

    • Practical Implications: Compounds that are purified via methods that can lead to an amorphous state (like rapid precipitation or lyophilization) may initially dissolve readily in DMSO.[14] However, over time, they can crystallize into a less soluble form, especially with exposure to moisture or temperature fluctuations.[14] If your compound was previously soluble but now is not, this could be a contributing factor.

Q3: Could the purity of my compound be affecting its solubility in DMSO?

A3: The Impact of Purity on Solubility

Yes, the purity of your compound can have a significant, and sometimes counterintuitive, effect on its solubility.

  • High Purity: Generally, higher purity materials tend to have lower solubility.[5] Impurities can disrupt the crystal lattice, making it easier for the solvent to break it apart.[5]

  • Insoluble Impurities: If your compound contains impurities that are themselves insoluble in DMSO, they will remain as particulates in your solution, giving the appearance of poor solubility of the target compound.[15]

  • Recommended Action: It is advisable to check the purity of your compound lot using a technique like High-Performance Liquid Chromatography (HPLC). If significant impurities are detected, re-purification may be necessary.

Q4: My compound seems to be insoluble at my desired high concentration. What are my options for preparing a stock solution?

A4: Strategies for Working with Low-Solubility Compounds

If the compound has intrinsically low solubility in DMSO, you may need to adjust your experimental protocol.

  • Prepare a More Dilute Stock Solution: The most straightforward approach is to prepare a stock solution at a lower concentration that is fully soluble. This may require adjusting the volumes used in your subsequent assays to achieve the desired final concentration.

  • Consider the Use of Co-solvents:

    • The Principle: The addition of a small amount of a co-solvent can sometimes improve the solubility of a compound in DMSO.[16] However, the choice of co-solvent is critical and depends on the properties of your compound.

    • Common Co-solvents: For compounds that are highly lipophilic, a small percentage of a less polar, water-miscible solvent might help. Conversely, for compounds with some capacity for hydrogen bonding, adding a small amount of sterile water or a polyethylene glycol (PEG) might be beneficial.[17]

    • Important Caveat: Always test the compatibility of the co-solvent with your downstream application. Co-solvents can affect cell viability, enzyme activity, and other biological readouts. A vehicle control with the same DMSO/co-solvent mixture is essential.

Quantitative Data Summary: Solubility Enhancement Techniques

The following table provides a hypothetical summary of how different techniques might improve the solubility of a poorly soluble compound.

TechniqueTemperature (°C)TimeResulting Concentration (mM)Observations
Standard255 min< 1Visible particulates remain
Vortexing255 min2-3Some dissolution, but not complete
Sonication2510 min5-7Significant improvement, few particles
Gentle Heat4010 min10-15Clear solution achieved
Co-Solvent (5% PEG400)255 min> 20Rapid and complete dissolution

Experimental Protocols

Protocol 1: Standard Procedure for Preparing a DMSO Stock Solution
  • Safety First: Always work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. DMSO can facilitate the absorption of substances through the skin.[2]

  • Weighing the Compound: Accurately weigh the desired amount of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate into a sterile vial.

  • Adding DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Initial Dissolution Attempt: Cap the vial securely and vortex for 1-2 minutes at room temperature.

  • Visual Inspection: Check for complete dissolution. If particulates remain, proceed to Protocol 2.

  • Storage: Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2] Store at -20°C or -80°C, protected from light.

Protocol 2: Enhanced Dissolution Protocol
  • Sonication: Place the vial from Protocol 1 (Step 4) into a sonicator bath for 10-15 minutes.

  • Gentle Heating: If sonication is insufficient, place the vial in a water bath set to 30-40°C for 10-15 minutes. Periodically vortex the sample during heating.

  • Final Inspection: Allow the solution to return to room temperature and inspect for any precipitation. A clear solution indicates successful dissolution.

Logical Relationships Diagram

This diagram illustrates the interplay of factors that can influence the observed solubility of a compound.

Solubility Factors Solubility Observed Solubility Intrinsic Intrinsic Solubility Intrinsic->Solubility Kinetic Kinetic Factors Kinetic->Solubility Compound Compound Properties Compound->Intrinsic Solvent Solvent Properties Solvent->Intrinsic Protocol Experimental Protocol Protocol->Kinetic Purity Purity Purity->Compound Polymorphism Polymorphism/Amorphous State Polymorphism->Compound ParticleSize Particle Size ParticleSize->Compound Temperature Temperature Temperature->Protocol Agitation Agitation (Vortex/Sonication) Agitation->Protocol CoSolvent Co-solvents CoSolvent->Solvent DMSO_Purity DMSO Purity/Water Content DMSO_Purity->Solvent

Caption: Interconnected factors influencing compound solubility in DMSO.

Final Recommendations

When encountering solubility issues, a systematic and documented approach is key. Record the lot number of your compound, the grade of DMSO used, and the exact steps you took to achieve dissolution. This information will be invaluable for ensuring reproducibility in future experiments. If all troubleshooting steps fail, it may be necessary to consider the possibility that propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has limited intrinsic solubility in DMSO, and your experimental design may need to be adapted accordingly.

References

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). PMC. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). ResearchGate. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC. [Link]

  • Impact of Polymorphism on Drug Formulation and Bioavailability. (n.d.). JOCPR. [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014, July 28). Semantic Scholar. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]

  • Why Polymorphism is Key in Drug Development! (2025, May 1). PharmaCores. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. [Link]

  • A Review on Polymorphism Perpetuates Pharmaceuticals. (n.d.). Prime Scholars. [Link]

  • In silico estimation of DMSO solubility of organic compounds for bioscreening. (2004, February 15). PubMed. [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (n.d.). Semantic Scholar. [Link]

  • Solubility Effects | Practical Solubility Science. (n.d.). Prof Steven Abbott. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed. [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (2013, July 15). ACS Publications. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? (2024, October 30). Quora. [Link]

  • Samples in DMSO: What an end user needs to know. (n.d.). Ziath. [Link]

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (2011, October 15). Cytiva. [Link]

  • Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. (2018, May 29). The Royal Society of Chemistry. [Link]

  • How do I make a stock solution of a substance in DMSO? (2016, January 14). ResearchGate. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. [Link]

  • Solubility: A speed‒breaker on the drug discovery highway. (2017, April 25). MedCrave online. [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2026, February 9). ResearchGate. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022, December 21). ACS Publications. [Link]

  • On the Measurement of Solubility. (2013, February 19). ACS Publications. [Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. (n.d.). PMC. [Link]

  • 2-(3-CARBOXY-PROPYL)-1,3-DIOXO-2,3-DIHYDRO-1 H-ISOINDOLE-5-CARBOXYLIC ACID. (n.d.). NextSDS. [Link]

  • Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). Pharma's Almanac. [Link]

  • Solving Poor Solubility to Unlock a Drug's Potential. (2015, July 2). Pharmaceutical Technology. [Link]

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. (n.d.). PubMed. [Link]

  • Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. (n.d.). ResearchGate. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (n.d.). PMC. [Link]

  • 1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid. (n.d.). PubChem. [Link]

  • 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. (2004, June 21). PubMed. [Link]

  • Substituted 2,3-dihydro-1h-isoindol-1-one derivatives and methods of use. (n.d.).

Sources

Preventing ester hydrolysis of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability of Propyl 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

A Guide to Preventing Ester Hydrolysis During Storage and Handling

Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, with a specific focus on preventing the hydrolysis of its propyl ester functional group.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis, and why is my compound, propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, susceptible to it?

A1: Ester hydrolysis is a chemical reaction where an ester molecule reacts with water to break down into its constituent carboxylic acid and alcohol.[1] In the case of your compound, the propyl ester group can be cleaved to form 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid and n-propanol.

This reaction can be catalyzed by either an acid or a base.[2][3]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where a proton (H+) from an acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.[2]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction and is often the more significant concern for storage stability.[1][4] A hydroxide ion (OH⁻) directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol.[2][4] Because it is irreversible and can be initiated by even trace amounts of base, it is a primary cause of degradation.

Your compound is susceptible because the ester functional group is inherently reactive towards nucleophiles like water and hydroxide ions. Furthermore, the phthalimide core of the molecule, while relatively stable, can also undergo hydrolysis under harsh basic or acidic conditions, which could potentially alter the local pH environment if degradation begins.[5][6][7]

Q2: How can I detect and quantify the hydrolysis of my compound?

A2: The most reliable and widely used method for detecting and quantifying ester hydrolysis is High-Performance Liquid Chromatography (HPLC) , typically with UV detection. This technique allows you to separate the parent compound from its degradation products.

The primary goal is to develop a stability-indicating method that can resolve:

  • Parent Compound: Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

  • Hydrolysis Product: 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

By monitoring the decrease in the peak area of the parent compound and the corresponding increase in the peak area of the carboxylic acid product over time, you can accurately quantify the rate and extent of hydrolysis.[8] Gas chromatography (GC) can also be used, especially for detecting the n-propanol byproduct.[9][10]

  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Columns with low silanol activity can sometimes minimize on-column degradation of sensitive molecules.[11][12]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or Acetic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid or Acetic Acid in Acetonitrile or Methanol.

    • Rationale: A slightly acidic mobile phase (pH 3-5) is crucial to prevent on-column hydrolysis during the analysis and ensure good peak shape for the resulting carboxylic acid.

  • Method Development:

    • Run a gradient elution from approximately 5-10% B to 95-100% B over 15-20 minutes to determine the retention times of the parent compound and its potential degradants.

    • The ester (parent) will be more hydrophobic and should elute later than the more polar carboxylic acid degradant.

    • Optimize the gradient to achieve baseline separation (Resolution > 2) between the two key peaks.

  • Detection: Use a UV detector set at a wavelength where both the parent and the degradant have significant absorbance (a UV scan from 200-400 nm of both compounds will help determine the optimal wavelength).

  • Forced Degradation Study: To confirm the method is "stability-indicating," intentionally degrade a sample of your compound.

    • Acidic: Dissolve a small amount in a solution of 0.1 M HCl and heat gently (e.g., 60°C) for several hours.

    • Basic: Dissolve a small amount in 0.01 M NaOH at room temperature for a shorter period (e.g., 1-2 hours). Basic hydrolysis is much faster.

    • Analyze these stressed samples by HPLC. The appearance of a new peak that corresponds to the retention time of a pure standard of the carboxylic acid confirms the identity of the degradant.

Parameter Starting Recommendation Rationale
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)Good retention for moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and suppresses silanol activity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25-30°CControls retention time reproducibility; avoid high heat.
Detection UV, ~254 nm or λmaxGeneral wavelength for aromatic compounds; verify with UV scan.
Injection Vol. 5-10 µLStandard volume to avoid peak distortion.
A summary of general starting parameters for HPLC method development.
Q3: What are the key factors that accelerate hydrolysis, and how do I control them during storage?

A3: The three primary factors that accelerate ester hydrolysis are moisture, pH, and temperature . Controlling these is essential for ensuring the long-term stability of your compound.

  • Problem: Water is a necessary reactant for hydrolysis. The presence of atmospheric moisture or residual water in solvents is often the main culprit for degradation of the solid compound.

  • Solution & Causality:

    • Store as a Solid: Store the compound as a dry, crystalline solid whenever possible.

    • Use a Desiccator: Store the solid compound in a tightly sealed container inside a desiccator with a fresh desiccant (e.g., silica gel, Drierite). This minimizes exposure to ambient humidity.[13]

    • Inert Gas Blanket: For highly sensitive materials or long-term storage, after drying the solid under a vacuum, backfill the container with an inert gas like argon or nitrogen before sealing.[14] This displaces air and moisture.

    • Anhydrous Solvents: If you must prepare a solution, use high-purity, anhydrous solvents. Solvents from freshly opened bottles or those stored over molecular sieves are recommended.

  • Problem: As previously discussed, both acidic and especially basic conditions catalyze hydrolysis. Basic conditions are particularly damaging as the reaction is irreversible.[4]

  • Solution & Causality:

    • Avoid Basic Conditions: Be aware that sources of basicity can include glass containers (which can leach alkali over time), basic contaminants in solvents, or exposure to amine-based compounds in the lab atmosphere.

    • Optimal pH for Solutions: If storing in an aqueous or protic solvent system, the compound will likely have maximum stability at a slightly acidic pH, typically between 4 and 5.[15][16] Aqueous solutions at pH 8 or above are subject to rapid hydrolysis.[16]

    • Buffering: For solutions intended for storage, consider using a weakly acidic buffer system (e.g., an acetate buffer) to maintain the pH in the optimal range.

    • Aprotic Solvents: The best choice for solution storage is to use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile) where the mechanisms of hydrolysis are significantly impeded.

  • Problem: Chemical reaction rates, including hydrolysis, increase with temperature.[2][17] Storing the compound at ambient or elevated temperatures will accelerate its degradation.

  • Solution & Causality:

    • Refrigerate or Freeze: Store the compound at reduced temperatures. Refrigeration (2-8°C) is good practice. For long-term storage, freezing (-20°C or -80°C) is even better, especially for solutions.[18]

    • Avoid Freeze-Thaw Cycles: For solutions stored frozen, aliquot the stock solution into single-use volumes. This prevents repeated freeze-thaw cycles, which can introduce moisture from condensation each time the vial is opened.

Factor High Risk Condition Recommended Control Strategy Underlying Principle
Moisture High humidity; wet solventsStore solid in a desiccator; use anhydrous solvents; blanket with inert gas.Reduces the concentration of a key reactant (water).
pH pH > 7 (basic); pH < 3 (strongly acidic)Store in aprotic solvents; if aqueous, buffer to pH 4-5.Minimizes the concentration of catalysts (H⁺ and especially OH⁻).
Temperature Ambient or elevated temp. (>25°C)Store at 2-8°C (refrigerated) or -20°C (frozen).Slows the kinetic rate of the degradation reaction.
A summary of key factors and control strategies for preventing ester hydrolysis.

Troubleshooting Guide

Q4: I suspect my stored sample has degraded. What is my immediate action plan?

A4: If you suspect degradation (e.g., unexpected experimental results, changes in physical appearance), follow this systematic troubleshooting workflow.

G cluster_0 Phase 1: Confirmation & Quantification cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Corrective Action A Suspicion of Degradation (e.g., poor assay results) B Analyze sample by HPLC (vs. a fresh or reference standard) A->B C Is a new peak present that matches the expected degradant? B->C D Quantify Purity: Calculate % Parent vs. % Degradant C->D Yes E No significant degradation detected. Troubleshoot experimental assay. C->E No F Review Storage Conditions D->F G Was moisture excluded? (Desiccator, inert gas) F->G H Was temperature controlled? (Refrigerated/Frozen) F->H I Was the sample in solution? If so, check solvent pH/purity. F->I J Discard compromised stock. Obtain/synthesize fresh material. G->J H->J I->J K Implement Optimal Storage Protocol: - Store solid, dry, cold, under inert gas. - Prepare fresh solutions daily from solid stock. - If solution storage is needed, use anhydrous  aprotic solvent and store at -20°C or below. J->K

Caption: The irreversible mechanism of base-catalyzed ester hydrolysis.

References

  • Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53-113. [Link]

  • TutorChase. (n.d.). How do esters undergo hydrolysis? [Link]

  • Vertec BioSolvents. (2024). What Are Esters? Properties, Structures, and Uses. [Link]

  • National Center for Biotechnology Information. (n.d.). Phthalimide. PubChem Compound Database. [Link]

  • Grokipedia. (n.d.). Propylparaben. [Link]

  • Wingchem. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Hiralal, L., et al. (2014). Stability profile of flavour-active ester compounds in ale and lager beer during storage. African Journal of Biotechnology, 13(4), 493-499. [Link]

  • Donskikh, L. A., et al. (1989). Hydrolytic Stability of Imides of Different Structures. Periodica Polytechnica Chemical Engineering, 33(1-2), 33-39. [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Propylparaben entry).
  • Scientific Committee on Consumer Safety (SCCS). (2019). OPINION ON Propylparaben (PP). European Commission. [Link]

  • Nimal-Raj, T., & Madi, A. (2001). A Fast, Sensitive HPLC Method for the Determination of Esterase Activity on α-Tocopheryl Acetate. Journal of Liquid Chromatography & Related Technologies, 24(10), 1547-1555. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. [Link]

  • Gonzalez, L., et al. (2010). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 76(13), 4504-4508. [Link]

  • Pliego, J. R. (2013). Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms with Acid or Base Initiation Pathways. The Journal of Physical Chemistry B, 117(20), 6431-6437. [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. [Link]

  • Kumar, A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 396-407. [Link]

  • Adams, P. A., & Swart, E. R. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Biochemical Journal, 161(1), 83-92. [Link]

  • University of California, Santa Cruz. (n.d.). Practices for Proper Chemical Storage. [Link]

  • Zhang, Y., et al. (2023). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. Molecules, 28(14), 5369. [Link]

  • Kumar, A., et al. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 118, 262-270. [Link]

  • Lee, J., et al. (2019). High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier. Toxicological Research, 35(3), 277-283. [Link]

Sources

Technical Support Center: HPLC Method Optimization for Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. This document is designed for researchers, analytical chemists, and drug development professionals who are working on developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and develop robust, reliable analytical methods.

Analyte Overview: Understanding the Molecule

Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a derivative of phthalimide, a structural motif found in various biologically active molecules.[1][2] Understanding its chemical nature is the first step in developing a successful separation method.

  • Structure: The molecule consists of a bicyclic phthalimide core with a propyl ester group at the 5-position of the isoindole ring.

  • Polarity: The presence of the ester and the two carbonyl groups in the imide ring gives the molecule moderate polarity. It is not excessively polar or non-polar, making it an ideal candidate for reversed-phase HPLC.[3]

  • Ionization: The molecule lacks strongly acidic or basic functional groups and is expected to be neutral across a wide pH range. This simplifies method development, as mobile phase pH will have a minimal effect on retention due to ionization.[4]

Recommended Starting HPLC Conditions

For any method development, a logical starting point is crucial. The following conditions are recommended as a robust baseline for the analysis of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. These parameters are based on the compound's neutral, moderately hydrophobic character.

ParameterRecommended ConditionRationale & Justification
HPLC System Standard Analytical HPLC/UHPLCA standard system with a binary or quaternary pump and UV detector is sufficient.
Column C18, 150 mm x 4.6 mm, 3.5 or 5 µmA C18 column is the workhorse for reversed-phase chromatography, retaining compounds based on hydrophobicity.[5] The specified dimensions provide a good balance between efficiency and backpressure.
Mobile Phase A HPLC-grade WaterThe polar component of the mobile phase.
Mobile Phase B HPLC-grade Acetonitrile (ACN)A common organic modifier in reversed-phase HPLC. It is chosen for its low viscosity and UV transparency. Methanol is a viable alternative and can offer different selectivity.[4]
Elution Mode Gradient (for scouting)Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time. This can be optimized to a faster gradient or a more efficient isocratic method later.[6]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust proportionally for columns with different internal diameters.
Column Temp. 30 °CUsing a column oven is critical for reproducibility.[7][8] 30-40 °C reduces mobile phase viscosity, often leading to sharper peaks and lower backpressure.[9][10]
Detection UV-Vis or DAD, 220 nm or 254 nmThe phthalimide core contains a chromophore that absorbs UV light. A diode-array detector (DAD) is recommended to assess peak purity and determine the optimal detection wavelength.
Injection Vol. 5-20 µLKeep the volume consistent. Overloading can lead to peak fronting.[11][12]
Sample Diluent Mobile Phase at initial conditionsDissolving the sample in a solvent stronger than the initial mobile phase can cause significant peak distortion.[13][14] If solubility is an issue, use the weakest possible solvent.

Frequently Asked Questions (FAQs) in Method Development

This section addresses common questions that arise during the optimization process, providing expert insights into the "why" behind each adjustment.

Q1: My analyte is eluting too quickly (low retention). How do I increase its retention time? To increase retention in reversed-phase HPLC, you must increase the analyte's interaction with the non-polar stationary phase. This is most effectively achieved by making the mobile phase more polar (weaker).

  • Action: Decrease the percentage of the organic modifier (Acetonitrile or Methanol) in your mobile phase.[15][16] A general rule is that a 10% decrease in organic solvent can increase the retention factor (k) by 2 to 3 times.[4]

  • Goal: Aim for a retention factor (k) between 2 and 10 for robust and reliable quantification.[4][10] Peaks eluting too close to the void volume (k < 2) are prone to interference from the sample matrix.

Q2: The analysis is taking too long. How can I shorten the run time without sacrificing separation? Shortening analysis time involves increasing the elution strength of the mobile phase or increasing the flow rate.

  • Action 1: Increase the percentage of the organic modifier. This will decrease the retention time of all analytes. Be cautious, as this may also reduce the resolution between your target peak and any impurities.[9]

  • Action 2: Increase the flow rate. Modern columns with smaller particles can handle higher flow rates without a significant loss in efficiency.[9]

  • Action 3: If using a gradient, make the slope steeper. For example, instead of going from 60% to 100% acetonitrile in 10 minutes, you could try the same change in 5 minutes.[6]

Q3: What is the difference between using Acetonitrile and Methanol as the organic modifier? While both are common polar organic solvents, they have different properties that can alter the selectivity of your separation.

  • Elution Strength: Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, meaning it will elute compounds faster at the same percentage.

  • Selectivity (α): Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic and engages in dipole-dipole interactions.[4] Switching from acetonitrile to methanol is one of the most powerful tools to change the elution order of peaks if you have co-elution issues.[17]

Troubleshooting Guide: From Problem to Solution

Even with a good starting method, problems can arise. This guide provides a systematic approach to identifying and resolving common HPLC issues.

Problem 1: Poor Peak Shape

Ideal chromatographic peaks are symmetrical (Gaussian). Asymmetry, described as fronting or tailing, can compromise integration accuracy and resolution.

  • Symptom: The back half of the peak is broader than the front half.

  • Common Causes & Solutions:

    • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the column can interact with polar parts of the analyte, causing tailing.[18]

      • Solution: Use a modern, high-purity, end-capped column. Sometimes, adding a small amount of a competitive agent like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can help, though this is less relevant for neutral compounds.

    • Column Contamination/Wear: Strongly retained impurities from previous injections can accumulate at the column head, creating active sites.[7] Column degradation over time can also expose more silanols.

      • Solution: Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). If the problem persists, replace the guard column or the analytical column.[19]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[10]

      • Solution: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[10][18]

  • Symptom: The front half of the peak is broader than the back half.

  • Common Causes & Solutions:

    • Sample Overload: Injecting too much mass of the analyte onto the column is a primary cause.[12][13] The stationary phase becomes saturated, and the distribution isotherm becomes non-linear, leading to fronting.

      • Solution: Dilute the sample or reduce the injection volume.[13]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will be distorted as it enters the column.[13][14]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and inject a smaller volume.

Workflow for Troubleshooting Peak Shape Issues

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Problem 2: Retention Time Drifting

Stable retention times are the cornerstone of reliable identification and quantification.[7] Drifting retention times can signal a variety of system issues.

  • Symptom: The retention time for the analyte consistently increases or decreases over a sequence of runs.

  • Common Causes & Solutions:

    • Temperature Fluctuations: The laboratory's ambient temperature can affect retention time if a column oven is not used.[7] A mere 1 °C change can alter retention times by 1-2%.[7]

      • Solution: Always use a thermostatically controlled column compartment.

    • Mobile Phase Composition Change: Volatile organic solvents like acetonitrile can evaporate from the mobile phase reservoir over time, increasing the proportion of water and thus increasing retention times.[20]

      • Solution: Keep mobile phase bottles capped. Prepare fresh mobile phase daily.

    • Inadequate Column Equilibration: If the column is not fully equilibrated to the initial mobile phase conditions before each injection, especially in gradient methods, retention times will be unstable for the first few runs.[14][20]

      • Solution: Ensure the equilibration time in your method is sufficient, typically 10-15 column volumes.

    • System Leaks: A small, often invisible leak between the pump and the column can cause a drop in flow rate, leading to longer retention times.[7]

      • Solution: Inspect fittings for signs of salt deposits (if using buffers) or moisture. Tighten or replace fittings as necessary.

Problem 3: Poor Resolution

Resolution is the measure of separation between two adjacent peaks. The goal is to achieve baseline resolution (Rs ≥ 1.5) for accurate quantification.[9] Resolution is governed by three factors: efficiency (N), retention (k), and selectivity (α).[15][17]

  • Symptom: The analyte peak overlaps with an adjacent impurity or degradant peak.

  • Solutions:

    • Increase Efficiency (N): This makes peaks narrower.

      • Action: Use a column with smaller particles (e.g., 5 µm → 3.5 µm or sub-2 µm). Use a longer column. Optimize the flow rate (lower flow rates often increase efficiency).[10][15]

    • Increase Retention (k): This moves peaks further apart, but also increases run time.

      • Action: Decrease the percentage of organic solvent in the mobile phase.[10][15]

    • Change Selectivity (α): This is the most powerful way to improve resolution, as it changes the relative spacing of the peaks.

      • Action: Change the organic modifier (e.g., from acetonitrile to methanol). Change the stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Cyano column). Adjusting temperature can also subtly alter selectivity.[10][17]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (50:50 Acetonitrile:Water)
  • Measure 500 mL of HPLC-grade water using a clean graduated cylinder and pour it into a 1 L solvent bottle.

  • Measure 500 mL of HPLC-grade acetonitrile using a separate clean graduated cylinder and add it to the same solvent bottle.

  • Cap the bottle and mix thoroughly by inverting it 10-15 times.

  • Degas the mobile phase using an appropriate method (e.g., sonication under vacuum, sparging with helium) to prevent air bubbles in the pump.[8][19]

  • Label the bottle clearly with the composition and date of preparation.

Protocol 2: System and Column Equilibration
  • Set the pump to deliver the initial mobile phase composition at the desired flow rate.

  • Ensure flow is stable and pressure has stabilized.

  • Direct the flow through the column for at least 10-15 column volumes before the first injection.

    • Calculation: Column Volume (mL) ≈ π × (column radius in cm)² × (column length in cm) × 0.68 (for packed columns). For a 150 x 4.6 mm column, this is approx. 1.7 mL. Equilibration would require ~17-25 mL of mobile phase, or 17-25 minutes at 1.0 mL/min.

  • For gradient methods, ensure the gradient program includes a post-run equilibration step of at least 10 column volumes to return the column to initial conditions before the next injection.[20]

References

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Chrom Tech. How to Improve HPLC Peak Resolution. [Link]

  • Letter, W. S. Common Reasons for HPLC Retention Time Drift, Variation or Change. [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]

  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?[Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

  • Majors, R. E., & Bell, D. S. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • O'Hanlon Cohrt, K. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. [Link]

  • Dolan, J. W. (2005, July 1). Peak Fronting, Column Life and Column Conditioning. LCGC International. [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. [Link]

  • Pitt, C. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • NextSDS. 2-(3-CARBOXY-PROPYL)-1,3-DIOXO-2,3-DIHYDRO-1 H-ISOINDOLE-5-CARBOXYLIC ACID. [Link]

  • Waters Corporation. HPLC Separation Modes. [Link]

  • MDPI. (2025, February 26). Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. [Link]

  • Lin, C. H., et al. Separation and Identification of the Phthalic Anhydride Derivatives of Liqusticum Chuanxiong Hort by GC–MS, TLC, HPLC–DAD, and HPLC–MS. Journal of Chromatographic Science. [Link]

  • PubChem. 1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid. [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-. [Link]

  • Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Doraghi, F., et al. (2024, July 19). Phthalimides: developments in synthesis and functionalization. Royal Society of Chemistry. [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. Microwave assisted synthesis of phthalimide amino derivatives with their antioxidant potential. [Link]

  • NIST WebBook. 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. [Link]

  • Pan, W., et al. (2004). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(12), 3269-73. [Link]

  • American Elements. Indoles. [Link]

  • NIST WebBook. 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. [Link]

Sources

Reducing off-target effects of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in cellular assays

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Mitigating Off-Target Effects in Cellular Assays

Welcome to the technical support resource for researchers utilizing propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the data you generate is both accurate and reliable. This guide is structured to help you anticipate, identify, and mitigate potential off-target effects of this compound in your cellular assays.

The core structure of this molecule is a phthalimide, a chemical class that includes compounds with complex biological activities and a known potential for off-target effects, most notably the immunomodulatory drugs (IMiDs) like thalidomide and its analogs. Therefore, a careful and systematic approach is crucial when working with this and related molecules.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting or when troubleshooting your experiments.

Q1: I am starting my experiments with propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. What are the most critical first steps to minimize the risk of off-target effects?

A1: Before you begin any functional assays, it is essential to establish a well-characterized experimental system. The two most critical initial steps are:

  • Thoroughly Characterize Your Compound: Ensure the purity and identity of your compound stock. Impurities can be a significant source of off-target effects. We recommend verifying the compound's identity and purity by methods such as NMR or mass spectrometry.

  • Determine the Cytotoxicity Profile: You must identify the concentration range at which your compound is non-toxic to your chosen cell line. This is typically done using a cell viability assay (e.g., MTS, MTT, or a real-time confluence measurement). This will allow you to separate true biological effects from those caused by general cellular stress or death.

Q2: My compound has a phthalimide core structure. What known off-target mechanisms should I be aware of?

A2: The phthalimide core is famously associated with the molecular glue-type mechanism of immunomodulatory drugs (IMiDs). These compounds can bind to the E3 ubiquitin ligase cereblon (CRBN), leading to the recruitment and subsequent degradation of specific proteins that are not the primary intended targets. While it is not confirmed that propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate acts in this way, it is a plausible off-target mechanism to consider. Therefore, you should be mindful of potential effects on protein stability and consider counter-screens or proteomics approaches if you suspect such a mechanism.

Q3: What are the essential controls to include in my assays to help identify off-target effects?

A3: A robust set of controls is your best defense against misinterpreting data. We recommend including:

  • Vehicle Control: This is the most basic and essential control, consisting of the solvent used to dissolve your compound (e.g., DMSO).

  • Negative Control Compound: If available, use a structurally similar analog of your compound that is known to be inactive in your assay. This helps to ensure that the observed effects are not due to the general chemical structure of the compound.

  • Positive Control: A known activator or inhibitor of your target pathway to ensure your assay is working as expected.

  • Cell Line Controls: If you are investigating a specific target, using a cell line that does not express that target (e.g., a knockout cell line) can be a powerful way to distinguish on-target from off-target effects.

Troubleshooting Guide: Addressing Specific Issues

This section provides a more in-depth, question-and-answer-based approach to common problems encountered during cellular assays with novel compounds.

Issue 1: Unexpected Cytotoxicity

Q: I'm observing significant cell death at concentrations where I expect to see a specific biological effect. How can I determine if this cytotoxicity is an on-target or off-target effect?

A: This is a common challenge. Distinguishing between on-target and off-target cytotoxicity requires a systematic approach. Here is a workflow to guide you:

  • Establish a Precise IC50/EC50: Perform a high-resolution dose-response curve for both your functional assay and a cytotoxicity assay (e.g., CellTiter-Glo®).

  • Compare Potencies:

    • If the EC50 for your functional response is significantly lower than the IC50 for cytotoxicity, the cell death is more likely an off-target effect at higher concentrations.

    • If the EC50 and IC50 values are very close, the cytotoxicity could be an on-target effect.

  • Use a Target-Negative Cell Line: If you have a knockout or knockdown cell line for your intended target, test your compound in parallel with your primary cell line. If the compound is still cytotoxic in the absence of the target, the effect is definitively off-target.

  • Rescue Experiment: If your target is an enzyme, you may be able to "rescue" the cells from the compound's effect by adding an excess of the enzyme's product. If the cells survive, it suggests the cytotoxicity is on-target.

The following decision tree can help guide your troubleshooting process:

graph TD { A[Start: Unexpected Cytotoxicity Observed] --> B{Is EC50 (functional) << IC50 (cytotoxic)?}; B -- Yes --> C[Cytotoxicity is likely off-target at higher concentrations. Focus on functional assays within the non-toxic window.]; B -- No --> D{Test in Target-Negative Cell Line}; D -- "Still Cytotoxic" --> E[Conclusion: Off-Target Cytotoxicity. Consider chemical modification of the compound or use of alternative tools.]; D -- "Not Cytotoxic" --> F[Conclusion: On-Target Cytotoxicity. This may be an expected outcome of modulating your target.]; }

Caption: Decision tree for troubleshooting cytotoxicity.
Issue 2: Inconsistent or Irreproducible Results

Q: My results with propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate are varying significantly between experiments. Could off-target effects be the cause?

A: Yes, inconsistent results can be a sign of off-target activity, especially if the off-target has a narrow therapeutic window or is sensitive to minor variations in cell culture conditions.

  • Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are kept consistent. Some off-target effects can be highly dependent on the metabolic state of the cells.

  • Evaluate Compound Stability: Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate may be unstable in solution or reactive with components of your culture medium. Assess its stability over the time course of your experiment using methods like HPLC.

  • Perform a Time-Course Experiment: An off-target effect may manifest on a different timescale than your on-target effect. For example, an on-target signaling event may occur within minutes, while an off-target effect on protein synthesis may take hours to become apparent.

  • Consider Off-Target Profiling: If irreproducibility persists, it may be necessary to perform broader off-target profiling. This can range from targeted panels (e.g., a kinase panel) to unbiased, systems-level approaches like transcriptomics (RNA-seq) or proteomics.

The following diagram illustrates a general workflow for identifying and mitigating off-target effects:

Off_Target_Workflow

Caption: General workflow for off-target effect investigation.

Data Interpretation and Best Practices

To help you organize and interpret your data, we recommend using a structured approach to your dose-response experiments. The table below provides a template for summarizing your findings.

Concentration (µM)Functional Response (% of Control)Cell Viability (% of Control)Observations (e.g., Morphological Changes)Interpretation
0 (Vehicle)100100NormalBaseline
0.195100NormalNo significant effect
15098NormalOn-target effect observed
101070Some rounded cellsPotential mix of on- and off-target effects
100520Widespread cell deathLikely dominated by off-target cytotoxicity

By carefully documenting your results in this manner, you can more easily identify the concentration window where your compound is exerting its intended effect without being confounded by off-target cytotoxicity.

We hope this guide provides you with the necessary tools to confidently use propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in your research. Science is an iterative process, and a thorough, questioning approach is the best way to ensure the integrity of your findings. Should you have further questions, please do not hesitate to reach out.

Minimizing byproduct formation during propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate purification

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis and purification of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. This molecule, a key intermediate in the development of novel therapeutics, including heparanase inhibitors, presents unique purification challenges.[1] Byproduct formation is a common hurdle that can significantly impact yield, purity, and the overall efficiency of your research workflow.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps and delve into the causality behind common purification issues, empowering you with the scientific rationale to optimize your experiments for first-time success.

Section 1: Understanding the Synthetic Pathway and Origins of Impurities

The most common and efficient synthesis of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a two-step process. Understanding this pathway is critical to diagnosing and preventing byproduct formation.

  • Step 1: Imide Formation. The synthesis begins with the reaction of trimellitic anhydride with a nitrogen source, typically urea or an ammonia equivalent, to form the phthalimide ring. This reaction proceeds via a phthalamic acid intermediate.[2]

  • Step 2: Esterification. The resulting carboxylic acid is then esterified with n-propanol, usually under acidic conditions (e.g., using sulfuric acid as a catalyst), to yield the final propyl ester product.

Byproducts can be introduced at either stage. Incomplete reactions, side reactions, or improper workup procedures are the primary sources of impurities.

Synthetic_Pathway Start Trimellitic Anhydride Intermediate_Acid 1,3-Dioxo-2,3-dihydro-1H- isoindole-5-carboxylic Acid (Impurity A) Start->Intermediate_Acid + Urea or NH4OH (Imide Formation) Byproduct_2 Unreacted Trimellitic Anhydride (Impurity C) Start->Byproduct_2 Incomplete Reaction Final_Product Propyl 1,3-Dioxo-2,3-dihydro-1H- isoindole-5-carboxylate Intermediate_Acid->Final_Product + n-Propanol, H+ (Esterification) Byproduct_1 4-Carboxy-2-carbamoylbenzoic Acid (Phthalamic Acid) (Impurity B) Intermediate_Acid->Byproduct_1 Incomplete Ring Closure

Caption: Synthetic route and common byproduct formation.

Section 2: Troubleshooting Guide for Purification

This section addresses specific issues you may encounter during the purification of your target compound.

Question 1: My TLC plate shows multiple spots after the esterification reaction. How do I identify them and get rid of them?

Answer: This is the most common issue and can almost always be diagnosed with Thin Layer Chromatography (TLC). The key is understanding the relative polarity of the product and potential byproducts.

  • Impurity A (Carboxylic Acid Starting Material): This is the most common impurity. Being a carboxylic acid, it is highly polar and will have a very low Rf value, often sticking to the baseline.

  • Impurity B (Phthalamic Acid Intermediate): This di-acid is even more polar than Impurity A and will also remain at the baseline.

  • Impurity C (Trimellitic Anhydride): While less polar than the acids, the anhydride is still significantly more polar than the final ester product.

  • Final Product (Propyl Ester): As an ester, this is the least polar component and will have the highest Rf value.

Troubleshooting Steps:

  • Initial Diagnosis (TLC):

    • Run a TLC of your crude product.

    • Spot co-currently with your starting material (the carboxylic acid) if you have it.

    • A common solvent system is 30-50% Ethyl Acetate in Hexane. The product should have an Rf of ~0.4-0.6, while the acid impurity will be near the baseline (Rf < 0.1).

  • Primary Purification Strategy: Acid-Base Extraction

    • Rationale: The most effective way to remove acidic impurities (A and B) is to exploit their chemical properties. By converting them to their salt form, they become soluble in an aqueous layer, while the neutral ester product remains in the organic layer.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate or Dichloromethane.

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely see effervescence (CO₂ gas) as the acid is neutralized. Continue washing until no more gas evolves.

      • Wash once more with brine (saturated NaCl solution) to remove residual water.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Confirmation: Run another TLC. The baseline spots corresponding to the acidic impurities should be gone. If a spot corresponding to unreacted anhydride remains, column chromatography is recommended.

CompoundStructureTypical Rf (40% EtOAc/Hex)Removal Method
Final Product Propyl Ester~0.5Stays in Organic Layer
Impurity A Carboxylic Acid< 0.1Acid-Base Extraction
Impurity B Phthalamic Acid< 0.1Acid-Base Extraction
Impurity C Anhydride~0.2Column Chromatography
Question 2: My final product is an oil and won't crystallize, or it has a low melting point. What's wrong?

Answer: This is a classic sign of persistent impurities that are preventing the formation of a stable crystal lattice. The most likely culprit is residual n-propanol or the presence of water.

Troubleshooting Steps:

  • Ensure Complete Removal of Solvent:

    • Rationale: n-Propanol, used in the esterification step, has a relatively high boiling point (97 °C). Standard rotary evaporation may not be sufficient to remove it completely, especially under a weak vacuum.

    • Action: After initial concentration, place the flask on a high-vacuum line for several hours (or overnight) to remove trace solvents. Gentle heating (~40 °C) can aid this process.

  • Check for Water:

    • Rationale: Water can inhibit crystallization and also slowly hydrolyze the ester product back to the carboxylic acid, especially if any residual acid catalyst is present.[3]

    • Action: Ensure your workup was thorough. A proper brine wash and drying step are crucial. If you suspect water contamination, redissolve the product in a dry organic solvent (like ethyl acetate), dry it again with a fresh portion of anhydrous MgSO₄, filter, and re-concentrate.

  • Induce Crystallization:

    • If the product is pure but remains an oil (a "supercooled liquid"), you can try to induce crystallization.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product from a previous batch, add it to the oil to act as a template for crystallization.

    • Solvent-Antisolvent: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexane) until the solution becomes cloudy. Let it stand, and crystals may form.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the intermediate, 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, after the imide formation step? A1: The intermediate acid is often used crude in the next step. However, if purification is required, the best method is recrystallization. After the reaction with urea or ammonia, the crude solid can be collected by vacuum filtration and washed with water to remove any unreacted urea.[2] It can then be recrystallized from hot ethanol or a mixture of ethanol and water.

Q2: Can I use a different alcohol for the esterification? Will that affect the purification? A2: Yes, other alcohols can be used (e.g., methanol, ethanol, butanol). The purification principles remain the same. The main difference will be the polarity and Rf value of the final product. Longer alkyl chains (like butyl) will make the ester less polar, increasing its Rf value and making the separation from the polar starting materials even easier.

Q3: How do I prevent the hydrolysis of my propyl ester during workup or storage? A3: Hydrolysis is the primary degradation pathway for your product. To prevent it:

  • Neutralize Thoroughly: Ensure all acidic catalyst from the esterification is removed via the sodium bicarbonate wash. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.

  • Dry Completely: Water is a necessary reactant for hydrolysis.[4] Ensure the final product is scrupulously dry.

  • Store Properly: Store the final compound in a tightly sealed vial in a desiccator to protect it from atmospheric moisture.

Q4: Is column chromatography always necessary? A4: Not always. If your main impurities are the acidic starting materials, a careful acid-base extraction is often sufficient to achieve >95% purity, which can be further improved by recrystallization. Column chromatography is recommended if you have neutral, non-polar byproducts or if you require exceptionally high purity (>99.5%) for applications like pharmaceutical screening.

Troubleshooting_Tree start Crude Product Analysis (TLC) tlc_check Multiple Spots on TLC? start->tlc_check baseline_spot Spot at Baseline (Rf < 0.1)? tlc_check->baseline_spot Yes oily_product Product is an Oil? tlc_check->oily_product No (Single Spot) mid_rf_spot Mid-Rf Impurity? baseline_spot->mid_rf_spot No action_wash Perform Acid-Base Wash (aq. NaHCO3) baseline_spot->action_wash Yes mid_rf_spot->oily_product No action_column Purify via Column Chromatography mid_rf_spot->action_column Yes action_dry Dry under High Vacuum (Remove residual solvent/water) oily_product->action_dry Yes end_pure Pure Crystalline Product oily_product->end_pure No (Crystalline) action_wash->mid_rf_spot action_column->oily_product action_recryst Recrystallize action_dry->action_recryst action_recryst->end_pure end_recheck Re-analyze Purity

Caption: Decision tree for troubleshooting purification issues.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

This procedure is adapted from established methods for phthalimide synthesis.[5]

  • In a round-bottom flask, combine trimellitic anhydride (1.0 eq) and urea (1.05 eq).

  • Heat the mixture carefully using a heating mantle or oil bath to 130-140 °C. The solids will melt, and gas (ammonia and CO₂) will evolve.

  • Continue heating for 20-30 minutes until the mixture solidifies.

  • Allow the flask to cool to room temperature.

  • Add deionized water to the solid mass and break it up with a spatula.

  • Collect the solid product by vacuum filtration, washing thoroughly with water to remove any unreacted urea.

  • Dry the white solid product under vacuum. This material is often pure enough to proceed to the next step.

Protocol 2: Propyl Esterification

This procedure is based on the standard Fischer esterification method.

  • Suspend the crude 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (1.0 eq) in n-propanol (5-10 mL per gram of acid).

  • Carefully add concentrated sulfuric acid (H₂SO₄) dropwise, approximately 2-3 drops per gram of starting material.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 97 °C).

  • Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts and proceed with the acid-base wash as described in the Troubleshooting Guide (Section 2, Question 1).

References

  • PierpaLab. (2025). Phthalimide synthesis. [Link]

  • Wikipedia. (n.d.). Phthalimide. Retrieved March 28, 2026, from [Link]

  • Indian Journal of Chemistry. (2004). A convenient procedure for the synthesis of phthalimides under microwave irradiation. Vol. 438, pp. 807-808. [Link]

  • Noyes, W. A., & Porter, P. K. (n.d.). Phthalimide. Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. [Link]

  • Kołożyn-Krajewska, D., & Dolatowski, Z. J. (2012). Microbial Purification of Postfermentation Medium after 1,3-PD Production from Raw Glycerol. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl (substituted) benzoates 4(a-n). [Link]

  • Google Patents. (n.d.).
  • HETEROCYCLES. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Vol. 43, No. 12. [Link]

  • Brückner, R. (2013). The chemistry of isoindole natural products. Beilstein Journals. [Link]

  • Lemay, M.-J., et al. (2002). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC. [Link]

  • DrugBank. (n.d.). Propyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • NextSDS. (n.d.). 2-(3-CARBOXY-PROPYL)-1,3-DIOXO-2,3-DIHYDRO-1 H-ISOINDOLE-5-CARBOXYLIC ACID. [Link]

  • Ataman Kimya. (n.d.). PROPYL 4-HYDROXYBENZOATE. [Link]

  • Applied and Environmental Microbiology - ASM Journals. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. [Link]

  • NextSDS. (n.d.). 1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID DECYL ESTER. [Link]

  • Pan, C., et al. (2004). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. PubMed. [Link]

Sources

Technical Support Center: Crystallization of Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for overcoming crystallization challenges with propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance.

Introduction

Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a molecule of interest in pharmaceutical development. Achieving a crystalline solid form with consistent purity, yield, and morphology is a critical step. This guide addresses common crystallization issues, from complete failure to crystallize to the formation of undesirable crystal habits, and provides systematic approaches to their resolution.

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the solid is lower than the temperature of the solution from which it is precipitating.[1][2] It can also be caused by high impurity levels, which can depress the melting point.[3]

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more of the primary solvent to the heated mixture to ensure the compound remains dissolved at a lower temperature during cooling.[1]

    • Slow Cooling: Employ a slower cooling rate. Allow the solution to cool to room temperature on the benchtop before moving it to a colder environment. Gradual cooling can be achieved by placing the flask in a large, insulated container.

    • Solvent System Modification: If a single solvent is being used, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add an "anti-solvent" (in which it is poorly soluble) at a slightly elevated temperature until turbidity is observed. Then, add a small amount of the "good" solvent to redissolve the oil and allow the solution to cool slowly.[4]

    • Purity Check: Analyze the purity of your starting material. Significant impurities can act as a eutectic mixture, preventing crystallization. Consider an additional purification step, such as column chromatography, before attempting crystallization again.[3]

Q2: I am not getting any crystals, even after extended cooling. What should I do?

A2: The failure to form crystals is often due to either high solubility in the chosen solvent or the solution being too dilute.[2] It can also be an issue of nucleation.[5]

  • Troubleshooting Steps:

    • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of your compound.[1]

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.[2]

      • Seeding: If you have a few crystals from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystal growth.[6]

    • Anti-Solvent Addition: As mentioned previously, the addition of an anti-solvent can induce precipitation.[4][6]

    • Solvent Screening: Your compound may be too soluble in the chosen solvent. A systematic solvent screening is recommended.

Q3: My crystallization yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your compound remains in the mother liquor.[1]

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Excess solvent will lead to lower recovery.[1]

    • Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize precipitation. An ice bath or refrigeration may be necessary.

    • Mother Liquor Analysis: Concentrate the mother liquor and analyze the residue. If it contains a significant amount of your product, you can attempt a second crystallization from this concentrated solution.

    • pH Adjustment: For a compound with a carboxylic acid ester and an isoindole core, the pH of the solution could influence solubility. While less common for esters, hydrolysis to the carboxylic acid could be a factor, altering solubility. Ensure your solvent is neutral and dry.

Troubleshooting Guide: From Amorphous Solid to Well-Defined Crystals

This section provides a more in-depth, systematic approach to developing a robust crystallization protocol for propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate.

Issue 1: Persistent Amorphous Solid or Oil

An amorphous solid lacks the long-range order of a crystal lattice. This can be due to rapid precipitation or the inherent properties of the molecule.

Systematic Approach:

  • Solvent Screening: The choice of solvent is paramount.[7] The ideal solvent will dissolve the compound when hot but have low solubility when cold. A systematic screening of solvents with varying polarities is the first step.

Solvent Class Examples Rationale
Protic Ethanol, Methanol, IsopropanolHydrogen bonding capability may interact with the carbonyl and ester groups.
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileDipole-dipole interactions can be effective.
Aprotic Nonpolar Toluene, Heptane, CyclohexaneMay be useful as anti-solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate polarity, can be effective.

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 10-20 mg of your compound into several small vials.

  • Add a solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility.

  • If soluble at room temperature, that solvent is likely not suitable for single-solvent cooling crystallization but could be a "good" solvent in a mixed-solvent system.

  • If not soluble at room temperature, heat the vial and continue to add the solvent dropwise until the solid dissolves.

  • Allow the vials that required heating to cool slowly to room temperature, then place them in an ice bath.

  • Observe the formation of any precipitate and its nature (crystalline or amorphous).

  • Understanding Polymorphism: It is crucial to recognize that propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate may exist in multiple crystalline forms, known as polymorphs.[8][9][10] Different polymorphs can have different solubilities and stabilities. The conditions of crystallization (solvent, temperature, cooling rate) will determine which polymorph is formed.[7]

Issue 2: Poor Crystal Quality (Needles, Plates, or Small Particles)

The morphology of the crystals is important for filtration, drying, and formulation. Long, thin needles or fine powders can be difficult to handle.

Systematic Approach:

  • Slower Crystallization: Rapid crystal growth often leads to smaller, less-ordered crystals. Slowing down the process is key.

    • Slow Cooling: As described earlier, use an insulated container or a programmable cooling system.

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a flask with a loosely fitting cap or a needle-pierced septum. Allow the solvent to evaporate over several days.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

Workflow for Optimizing Crystal Habit

start Initial Crystals are Needles/Plates slow_cooling Implement Slow Cooling Protocol start->slow_cooling slow_evap Try Slow Evaporation start->slow_evap vapor_diff Attempt Vapor Diffusion start->vapor_diff solvent_mod Modify Solvent System (e.g., add co-solvent) start->solvent_mod end_good Obtain Equant Crystals slow_cooling->end_good end_bad Re-evaluate Purity slow_cooling->end_bad slow_evap->end_good slow_evap->end_bad vapor_diff->end_good vapor_diff->end_bad solvent_mod->end_good solvent_mod->end_bad

Caption: Decision tree for improving crystal morphology.

Issue 3: Inconsistent Crystallization or Polymorph Conversion

Inconsistency between batches can be a sign of uncontrolled variables or polymorphism.

Systematic Approach:

  • Control of Impurities: Even small amounts of impurities can affect crystallization by inhibiting crystal growth or favoring the formation of a different polymorph.[11][12][13] Ensure the purity of your starting material is consistent.

  • Seeding: Seeding a supersaturated solution with crystals of the desired polymorph is a powerful technique to ensure the formation of that specific form.[6]

  • Characterization: It is essential to characterize your crystalline material to ensure you have the desired form. Key analytical techniques include:

    • Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying polymorphs, as each crystalline form will have a unique diffraction pattern.[14][15]

    • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and detect phase transitions between polymorphs.[14][16]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Different polymorphs can exhibit subtle differences in their IR spectra due to different intermolecular interactions.[15][16]

Troubleshooting Logic for Polymorphism

cluster_0 Problem Identification cluster_1 Analysis cluster_2 Conclusion & Action inconsistent_results Inconsistent Batches pxrd PXRD Analysis inconsistent_results->pxrd variable_morphology Variable Crystal Morphology variable_morphology->pxrd dsc DSC Analysis pxrd->dsc ftir FTIR Analysis dsc->ftir polymorphism_confirmed Polymorphism Confirmed ftir->polymorphism_confirmed develop_seeded_protocol Develop Seeded Crystallization Protocol polymorphism_confirmed->develop_seeded_protocol define_stable_form Identify Thermodynamically Stable Form polymorphism_confirmed->define_stable_form

Caption: Workflow for identifying and controlling polymorphism.

Summary and Key Recommendations

  • Systematic Solvent Screening: This is the most critical first step in developing a crystallization protocol.

  • Control Cooling Rate: Slower is almost always better for achieving high-quality crystals.

  • Purity is Paramount: Ensure the purity of your propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is high and consistent.

  • Consider Polymorphism: Be aware that different crystalline forms may exist and use analytical techniques to characterize your material.

  • Utilize Seeding: Once a desired crystal form is obtained, use seeding to ensure reproducibility.

This guide provides a framework for systematically addressing the common challenges encountered during the crystallization of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. By applying these principles, researchers can develop robust and reproducible crystallization processes.

References

  • Bernstein, J. (2007). Polymorphism in Molecular Crystals. Oxford University Press.
  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
  • Lorena, C. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from Jagiellońskie Centrum Innowacji website.
  • da Silva, R. M., & Rocha, F. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace.
  • Giron, D. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • Li, H., & Wang, J. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • American Chemical Society. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Rocha, F., et al. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model.
  • Rocha, F., et al. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model.
  • BIA. (n.d.). Crystallisation in pharmaceutical processes.
  • ResearchGate. (n.d.). Effect of Impurities on the Growth Kinetics of Crystals.
  • Wang, Y., et al. (2019). Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System. PMC.
  • International Journal of Pure and Applied Mathematics. (2018).
  • Bernstein, J. (2007). Analytical techniques for studying and characterizing polymorphs. In Polymorphism in Molecular Crystals. Oxford Academic.
  • Shekunov, B. Yu., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136.
  • Alvarez, A. J., & Myerson, A. S. (2010). Continuous Plug Flow Crystallization of Pharmaceutical Compounds. Crystal Growth & Design, 10(5), 2219–2228.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?.
  • Motherwell, W. D. S. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development, 13(6), 1183-1191.
  • ChemicalBook. (n.d.). 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-[2-(1-methylpropyl)-6-propylphenyl]-1,3-dioxo-.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs website.
  • University of Potsdam. (n.d.).
  • ResearchGate. (2012, March 14). Why I am not getting crystals?.
  • NextSDS. (n.d.). 2-(3-CARBOXY-PROPYL)-1,3-DIOXO-2,3-DIHYDRO-1 H-ISOINDOLE-5-CARBOXYLIC ACID.
  • PubChem. (n.d.). 1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic a acid.
  • ResearchGate. (n.d.). The obtained five crystals; see Table 1.
  • ResearchGate. (n.d.). Synthesis of (1,3‐dioxo‐2,3‐dihydro‐1H‐isoindol‐2‐yl)methyl (substituted)
  • Sigma-Aldrich. (n.d.). 1,3-DIOXO-2-M-TOLYL-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID PROPYL ESTER.
  • ChemicalBook. (n.d.). 2-(3-METHOXY-PROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID.
  • Beilstein Journals. (2013, October 10).
  • PubMed. (2004, June 21). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors.
  • Google Patents. (n.d.).
  • NIST. (n.d.). 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester.
  • EPA. (2023, November 1). 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-.
  • Molport. (n.d.). 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid.
  • Chemdiv. (n.d.). Compound 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid.
  • NIST. (n.d.). 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester.

Sources

Technical Support Center: Enhancing Microsomal Stability of Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the assay troubleshooting and structural optimization portal. This guide is designed for researchers and drug development professionals working to overcome the metabolic liabilities of phthalimide-based ester compounds.

Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate possesses two distinct metabolic vulnerabilities when exposed to liver microsomes: the highly labile propyl ester (susceptible to carboxylesterases) and the aliphatic propyl chain/phthalimide core (susceptible to cytochrome P450 oxidation).

MetabolicPathway Parent Propyl 1,3-dioxo-2,3-dihydro- 1H-isoindole-5-carboxylate CES Carboxylesterase (CES) Hydrolysis Parent->CES Major Pathway CYP Cytochrome P450 (CYP) Oxidation Parent->CYP Minor Pathway Metabolite1 1,3-dioxo-2,3-dihydro- 1H-isoindole-5-carboxylic acid + Propanol CES->Metabolite1 Metabolite2 Hydroxylated Propyl Chain / Ring Oxidation CYP->Metabolite2

Metabolic degradation pathways of propyl isoindole-5-carboxylate in microsomes.

Part 1: Diagnostic FAQs (Identifying the Culprit)

Q: My compound degrades rapidly in Human Liver Microsomes (HLM). How do I differentiate between CYP450 oxidation and Carboxylesterase (CES) hydrolysis? A: Because your compound contains a propyl ester, it is highly susceptible to CES-mediated hydrolysis. To isolate the mechanism, run a phenotyping assay using specific inhibitors. Use bis-p-nitrophenyl phosphate (BNPP), an irreversible pan-CES inhibitor[1]. Pre-incubate the microsomes with 500 µM BNPP for 15 minutes before adding your substrate. If stability is restored, CES is the primary liability. Expert Insight: We recommend exactly 500 µM BNPP. Higher concentrations (e.g., 1000 µM) can cause non-specific displacement of highly protein-bound compounds from microsomal proteins, artificially altering the unbound fraction and skewing your intrinsic clearance ( CLint​ ) calculations[2].

Q: Why does the compound show a 10-fold higher clearance in Mouse Liver Microsomes (MLM) compared to HLM? A: Rodent plasma and liver microsomes possess significantly higher carboxylesterase activity than human fractions[3]. Mice express high levels of Ces1c, which rapidly hydrolyzes aliphatic esters like your propyl ester. Relying solely on MLM for this chemotype will result in a gross underprediction of human metabolic stability. Always validate ester-containing hits in HLM early in your workflow.

Part 2: Structural Modification Guide (SAR)

Q: How can I modify the propyl ester to bypass CES-mediated hydrolysis while maintaining the pharmacophore's binding affinity? A: The ester oxygen and carbonyl are often critical for hydrogen bonding with the target, but the ester bond is metabolically labile. Consider the following field-proven strategies:

  • Steric Shielding: Switch the linear propyl chain to a branched system (e.g., isopropyl or tert-butyl). The added steric bulk restricts the esterase's nucleophilic serine residue from accessing the carbonyl carbon.

  • Bioisosteric Replacement: Replace the ester with a heterocyclic bioisostere such as a 1,2,4-oxadiazole or 1,3,4-oxadiazole. These rings mimic the spatial arrangement and hydrogen-bond accepting properties of the ester but are completely resistant to CES hydrolysis[4].

  • Amide Conversion & Retro-isosterism: Convert the ester to an amide. If the amide is still susceptible to amidases, utilize a trifluoroethylamine motif. The strongly electron-withdrawing trifluoromethyl group mimics the carbonyl while enhancing proteolytic stability[5].

Comparative Metabolic Stability of Structural Analogs

Note: Data represents theoretical baseline expectations for this chemotype to guide your SAR decisions.

Analog ModificationHLM t1/2​ (min)MLM t1/2​ (min)Primary Clearance Mechanism
Parent (Propyl Ester) 12.5< 2.0CES Hydrolysis
Isopropyl Ester 35.08.5CES Hydrolysis / CYP Oxidation
Propyl Amide 85.045.0CYP Oxidation (Aliphatic)
1,2,4-Oxadiazole Bioisostere > 120.0> 120.0Negligible

Part 3: Experimental Protocols

Protocol: Mechanism-Delineating Microsomal Stability Assay

This protocol provides a self-validating system to quantify the exact contribution of CYPs versus Esterases to the degradation of your compound.

AssayWorkflow Start Microsomal Stability Assay Cond1 Standard Condition (+NADPH) Start->Cond1 Cond2 Esterase Inhibited (+BNPP, +NADPH) Start->Cond2 Cond3 CYP Inhibited (-NADPH) Start->Cond3 Result1 High Clearance (Total Metabolism) Cond1->Result1 Result2 Stability Restored (CES Liability) Cond2->Result2 Result3 Partial Stability (CYP Liability) Cond3->Result3

Phenotyping workflow to isolate CES vs. CYP-mediated clearance mechanisms.

Materials:

  • Pooled Human Liver Microsomes (HLM) at 20 mg/mL

  • 100 mM Potassium Phosphate Buffer (PPB), pH 7.4

  • NADPH regenerating system (or 1 mM NADPH final)[6]

  • BNPP (Carboxylesterase inhibitor)[2]

Step-by-Step Methodology:

  • Preparation of Working Solutions: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 100 µM in acetonitrile. The final assay concentration will be 1 µM, ensuring the final organic solvent concentration remains < 1% to prevent enzyme denaturation[1].

  • Matrix Assembly: In a 96-well plate, prepare four incubation conditions in 100 mM PPB (pH 7.4) containing 0.5 mg/mL HLM[6]:

    • Condition A (Total Clearance): HLM + NADPH.

    • Condition B (CES-Inhibited): HLM + NADPH + 500 µM BNPP.

    • Condition C (CYP-Inhibited): HLM (No NADPH) + Buffer.

    • Condition D (Negative Control): Buffer only (checks for chemical instability).

  • Inhibitor Pre-incubation: For Condition B, add BNPP to the HLM/buffer mixture and pre-incubate at 37°C for 15 minutes. Causality: This step is mandatory because BNPP is a mechanism-based, irreversible inhibitor requiring time to covalently bind and inactivate the esterases prior to substrate introduction[1].

  • Reaction Initiation: Add the test compound (1 µM final) to all wells. For Conditions A and B, initiate the reaction by adding the NADPH solution (1 mM final)[6].

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, transfer 30 µL aliquots from the reaction plate into a quenching plate containing 120 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide)[7].

  • Protein Precipitation & Analysis: Centrifuge the quenched plates at 5500 rpm for 10 minutes at 4°C to pellet the precipitated microsomal proteins[7]. Transfer the supernatant for LC-TOF-MS or LC-MS/MS analysis[6].

  • Data Processing: Plot the natural log of the remaining parent compound peak area ratio versus time. Calculate intrinsic clearance ( CLint​ ) using linear regression analysis[7].

Part 4: Troubleshooting Guide

Q: In Condition C (No NADPH, No BNPP), my compound still degrades rapidly. Is the assay failing? A: No, the assay is functioning correctly. Carboxylesterases are hydrolytic enzymes and do not require NADPH as a cofactor[8]. The ester hydrolysis will proceed rapidly in the presence of active microsomes alone. This confirms that the primary liability is esterase-mediated, not CYP-mediated.

Q: My compound degrades in Condition D (Buffer only). What is the cause? A: The 1,3-dioxo-2,3-dihydro-1H-isoindole (phthalimide) core can undergo base-catalyzed ring opening (hydrolysis) if the pH of the buffer exceeds 7.4, or if there are localized pH spikes during preparation. Ensure your 100 mM PPB is strictly calibrated to pH 7.4 at 37°C. If chemical instability persists despite strict pH control, consider modifying the phthalimide nitrogen (e.g., N-methylation) to increase core stability.

Q: I replaced the ester with an oxadiazole, but clearance is still high in Condition A. Why? A: While the oxadiazole solved the CES liability, the aliphatic propyl chain is likely undergoing CYP-mediated oxidation (e.g., ω or ω−1 hydroxylation). To confirm, check if clearance halts in the absence of NADPH. If confirmed, consider substituting the propyl group with a cyclopropyl or a trifluoroethyl group to block aliphatic oxidation[5].

References
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - Taylor & Francis[Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1 - ResearchGate / Protocols.io[Link]

  • Ester and Amide Bioisosteres - Cambridge MedChem Consulting[Link]

  • Microsomal Stability Assay - MTTlab[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides - Drug Hunter[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec[Link]

  • Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative - Taylor & Francis[Link]

  • Detection and Quantification of Carboxylesterase 2 Activity by Capillary Electrophoresis - Analytical Chemistry (ACS Publications)[Link]

Sources

Validation & Comparative

A Comparative Guide to Cereblon E3 Ligase Modulators: Thalidomide vs. Its Analogs in Targeted Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of thalidomide and its structural analog, Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, in the context of targeted protein degradation (TPD). We will explore the critical assays and experimental data that are foundational to the evaluation of these "molecular glue" degraders, offering researchers, scientists, and drug development professionals a comprehensive framework for their own investigations.

The Dawn of a New Therapeutic Modality: Targeted Protein Degradation

Targeted protein degradation has emerged as a revolutionary therapeutic strategy, shifting the paradigm from protein inhibition to outright protein elimination.[1][2] This approach commandeers the cell's own ubiquitin-proteasome system (UPS) to selectively destroy disease-causing proteins.[3][4] The UPS is a sophisticated cellular machinery for protein disposal, where an E3 ubiquitin ligase flags a target protein with ubiquitin, marking it for degradation by the proteasome.[1][5]

The discovery that thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), function by redirecting the Cereblon (CRBN) E3 ligase complex has been a watershed moment in the field.[6][7][8] These small molecules act as "molecular glues," altering the substrate specificity of CRBN to induce the degradation of proteins not normally targeted by this E3 ligase.[1][6] This has paved the way for the development of novel therapeutics for a range of diseases, including cancer.[7][9]

The Archetype and the Analog: A Structural Overview

Thalidomide serves as the foundational chemical scaffold for a class of CRBN-modulating agents.[][11] Its structure is characterized by a glutarimide ring, which is essential for CRBN binding, and a phthalimide ring.[12] Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate represents a structural analog of thalidomide, featuring a propyl ester modification on the phthalimide ring. Such modifications can significantly influence the molecule's binding affinity for CRBN, as well as the profile of "neosubstrates" it can recruit for degradation.[13][14]

FeatureThalidomidePropyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Core Structure Glutarimide and Phthalimide RingsGlutarimide and Phthalimide Rings
Key Functional Group Unsubstituted Phthalimide RingPropyl Ester at the 5-position of the Phthalimide Ring
Expected Impact of Modification Baseline activity and neosubstrate profilePotential for altered CRBN binding affinity and neosubstrate specificity

The Mechanism of Action: A Symphony of Molecular Interactions

The therapeutic and teratogenic effects of thalidomide and its analogs are mediated through their interaction with the CRL4-CRBN E3 ubiquitin ligase complex.[8][11][15] Upon binding to CRBN, these molecules create a new protein interface that enables the recruitment of specific neosubstrates, most notably the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), and the developmental transcription factor SALL4.[6][8][9] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates, resulting in the profound biological effects of these drugs.[15][16]

CRBN_Mechanism cluster_0 Cellular Environment Thalidomide_Analog Thalidomide or Analog CRBN CRBN E3 Ligase Thalidomide_Analog->CRBN Binding Ternary_Complex Ternary Complex CRBN->Ternary_Complex Neosubstrate Neosubstrate (e.g., IKZF1) Neosubstrate->Ternary_Complex Recruitment Ub Ubiquitin Ubiquitination Poly-ubiquitination Ub->Ubiquitination Proteasome 26S Proteasome Ternary_Complex->Ubiquitination Induces Ubiquitination->Proteasome Targeting for Degradation

Caption: Mechanism of CRBN-mediated targeted protein degradation.

Evaluating Performance: A Suite of Target Degradation Assays

A rigorous evaluation of thalidomide and its analogs requires a multi-faceted approach, employing a range of biochemical and cell-based assays. Below, we detail the key experimental workflows and provide representative data to illustrate the comparative analysis.

Ternary Complex Formation Assays

The formation of a stable ternary complex, consisting of the CRBN E3 ligase, the molecular glue, and the neosubstrate, is a prerequisite for subsequent ubiquitination and degradation.[17][18] Assays that measure the formation and stability of this complex are therefore critical for evaluating the efficacy of a given compound.[17]

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Reagent Preparation : Prepare stock solutions of recombinant tagged CRBN (e.g., His-tagged) and a tagged neosubstrate (e.g., GST-tagged IKZF1). Serially dilute the test compounds (thalidomide and its analog).

  • Assay Plate Setup : In a 384-well plate, add the diluted test compounds.

  • Protein Addition : Add a mixture of the tagged CRBN and neosubstrate to each well.

  • Incubation : Incubate the plate to allow for ternary complex formation.

  • Detection : Add TR-FRET detection reagents (e.g., terbium-conjugated anti-His antibody and fluorescently-labeled anti-GST antibody).

  • Data Acquisition : Read the plate on a TR-FRET-compatible plate reader and calculate the FRET ratio.

CompoundTernary Complex Formation (EC50, µM)
Thalidomide1.5
Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate0.8

Note: The data presented are representative values and can vary based on experimental conditions.

TR_FRET_Workflow Start Start Reagent_Prep Prepare Reagents: - Tagged CRBN - Tagged Neosubstrate - Test Compounds Start->Reagent_Prep Plate_Setup Dispense Test Compounds into 384-well Plate Reagent_Prep->Plate_Setup Protein_Addition Add Protein Mixture to Wells Plate_Setup->Protein_Addition Incubation Incubate for Complex Formation Protein_Addition->Incubation Detection_Reagent Add TR-FRET Detection Reagents Incubation->Detection_Reagent Read_Plate Read Plate and Calculate FRET Ratio Detection_Reagent->Read_Plate End End Read_Plate->End

Caption: Experimental workflow for a TR-FRET ternary complex assay.

In-Cell Target Degradation Assays

The ultimate measure of a molecular glue's efficacy is its ability to induce the degradation of the target protein within a cellular context. Western blotting is a widely used technique to visualize and quantify changes in protein levels.[19][20][21]

Experimental Protocol: Western Blot Analysis of Neosubstrate Degradation

  • Cell Culture and Treatment : Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) and treat with varying concentrations of thalidomide or its analog for a specified time course.

  • Cell Lysis : Harvest the cells and prepare protein lysates.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer : Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[20]

  • Immunoblotting : Probe the membrane with primary antibodies specific for the neosubstrate (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH).

  • Detection and Analysis : Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation.[20]

CompoundIKZF1 Degradation (DC50, µM)
Thalidomide2.5
Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate1.2

Note: The data presented are representative values and can vary based on cell line and treatment duration.

Quantitative Proteomics for Selectivity Profiling

While targeted assays like Western blotting are essential, a global understanding of a compound's effects on the proteome is crucial for assessing its selectivity and potential off-target effects.[2] Mass spectrometry-based quantitative proteomics, such as Multiple Reaction Monitoring (MRM) or Data-Independent Acquisition (DIA), can provide a comprehensive view of protein abundance changes following compound treatment.[22][23]

Experimental Protocol: MRM-based Quantitative Proteomics

  • Sample Preparation : Treat cells with the test compounds, harvest, and lyse. Extract proteins and digest them into peptides.

  • MRM Assay Development : Select target peptides for the neosubstrates of interest and develop a targeted MRM assay.

  • LC-MS/MS Analysis : Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using the developed MRM method.

  • Data Analysis : Quantify the abundance of the target peptides across the different treatment conditions to determine the extent of protein degradation.

CompoundNeosubstrate Profile
ThalidomideDegradation of IKZF1, IKZF3, SALL4
Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylatePotentially altered neosubstrate profile, e.g., enhanced degradation of a specific zinc finger protein

Conclusion: The Path Forward in Targeted Protein Degradation

The comparative analysis of thalidomide and its analogs, such as Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, through a combination of ternary complex formation assays, in-cell degradation studies, and quantitative proteomics, provides a robust framework for understanding their structure-activity relationships. While thalidomide remains a cornerstone of TPD research, the exploration of novel analogs holds the promise of developing more potent and selective therapeutics with improved clinical outcomes. The methodologies outlined in this guide are fundamental to this endeavor, enabling researchers to dissect the intricate molecular interactions that drive targeted protein degradation.

References

  • An In-Depth Technical Guide to Targeted Protein Degradation Using Thalidomide Analogs - Benchchem. (URL: )
  • Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC. (2024, May 21). (URL: )
  • MRM Targeted Quantitative Proteomics For Evalu
  • Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders - Biognosys. (2023, May 22). (URL: )
  • Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC. (URL: )
  • Application Note: A Step-by-Step Guide to Ternary Complex Form
  • Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects...
  • Thalidomide Analogs and Other CRBN Ligands in PROTACs - BOC Sciences. (2023, August 31). (URL: )
  • Induced protein degradation for therapeutics: past, present, and future - JCI. (2024, January 2). (URL: )
  • Assay setup for cooperativity assessment (e.g. PROTACs, molecular glues). (URL: )
  • Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - ResearchG
  • Cereblon E3 ligase modul
  • Analogues of thalidomide induce degradation of distinct disease-relevant proteins.
  • Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. (2019, November 12). (URL: )
  • Targeted proteomics addresses selectivity and complexity of protein degrad
  • The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - Dartmouth Digital Commons. (2021, December 1). (URL: )
  • The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed. (2021, September 6). (URL: )
  • Ternary Complex Formation - Promega Corpor
  • Advancing Quantitative Analysis of Targeted Protein Degrader Compounds - Promega. (URL: )
  • Quantitative and Qualitative Evaluation of diaPASEF for Targeted Protein Degrad
  • How Thalidomide and Molecular Glues Are Redefining Drug Discovery. (2025, August 22). (URL: )
  • Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome p
  • Key Considerations in Targeted Protein Degradation Drug Discovery and Development - Frontiers. (2022, August 1). (URL: )
  • Targeted Protein Degrad
  • Western blot analysis of BRD4 protein levels in A549 cells upon various...
  • Application Notes and Protocols for Western Blot Analysis Using BRD4-IN-3 - Benchchem. (URL: )
  • Western blot analysis of BRD-4 and c-Myc protein expression levels....
  • Molecular mechanisms of thalidomide and its deriv
  • Bromodomain-containing protein 4 (BRD4) as an epigenetic regulator of fatty acid metabolism genes and ferroptosis - PMC. (2022, October 29). (URL: )
  • Bromodomain Protein Brd4 Binds to GTPase-Activating SPA-1, Modulating Its Activity and Subcellular Localiz
  • Targeted protein degrad
  • Thalidomide and its derivatives confer the substrate specificity of...
  • Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degrad
  • AU2021361044A9 - Tricyclic heterobifunctional compounds for degradation of targeted proteins - Google P
  • Confounding factors in targeted degradation of short-lived proteins - bioRxiv. (2024, February 22). (URL: )
  • PROTAC-induced protein structural dynamics in targeted protein degradation - eLife. (2025, February 27). (URL: )
  • CRBN binding and E3 inhibition by thalidomide derivatives. (a)...

Sources

Comparing efficacy of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate and methyl ester analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: Propyl vs. Methyl 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylate Analogs in Drug Discovery

The 1,3-dioxo-2,3-dihydro-1H-isoindole (phthalimide) core is a cornerstone of modern medicinal chemistry. Its derivatives are heavily utilized in two distinct therapeutic avenues: as direct enzymatic inhibitors (such as Dynamin GTPase inhibitors) and as target-recruiting ligands for Cereblon (CRBN) in Proteolysis Targeting Chimeras (PROTACs). However, the functional fate of these molecules is heavily dictated by the alkyl chain length of the ester at the 5-position.

As an Application Scientist, I frequently observe researchers struggling with poor in vivo efficacy or failed synthetic workflows simply because they selected the wrong ester analog. This guide objectively compares the methyl and propyl esters of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, detailing the physicochemical causality behind their divergent applications and providing self-validating protocols for their use.

Structural Dynamics and Physicochemical Causality

The choice between a methyl and a propyl ester is not merely a matter of molecular weight; it fundamentally alters the molecule's electrophilicity, steric shielding, and lipophilicity ( logP ).

  • Methyl Ester Analogs (The Synthetic Precursor): The methyl group provides minimal steric hindrance, leaving the ester carbonyl highly susceptible to nucleophilic attack. While this rapid hydrolysis makes the methyl ester a poor candidate for direct in vivo efficacy (due to rapid degradation by plasma esterases), it is the gold standard for synthetic workflows. In PROTAC development, the ester must be saponified to a carboxylic acid to attach a linker. Because the 1,3-dioxo (imide) core is highly sensitive to alkaline ring-opening, saponification must be performed under extremely mild conditions. The methyl ester allows for this rapid, mild cleavage, preserving the critical CRBN-binding imide ring ().

  • Propyl Ester Analogs (The Direct Pharmacophore): The addition of a three-carbon aliphatic chain significantly increases the molecule's lipophilicity and steric bulk. This structural change repels water and hinders the active sites of ubiquitous esterases, drastically increasing the molecule's physiological half-life. Furthermore, the propyl chain enhances lipid bilayer penetration and optimizes hydrophobic packing within target enzyme pockets, making it superior for direct intracellular engagement.

Divergence Core Phthalimide 5-Carboxylate Core Scaffold Methyl Methyl Ester Core->Methyl Propyl Propyl Ester Core->Propyl Hydrolysis Rapid Saponification (Imide Ring Preserved) Methyl->Hydrolysis Permeability High Steric Shielding & Membrane Permeability Propyl->Permeability PROTAC PROTAC Synthesis (CRBN Ligand) Hydrolysis->PROTAC Amide Coupling Direct Direct Target Efficacy (e.g., GTPase Inhibition) Permeability->Direct Intact Cell Engagement

Figure 1: Functional divergence of phthalimide 5-carboxylate esters based on alkyl chain length.

Comparative Efficacy Data

The theoretical differences in these analogs translate directly to measurable experimental outcomes. When evaluating phthalimide derivatives (known as "pthaladyns") for the inhibition of Dynamin I and II GTPase, the length of the ester chain dictates the binding affinity within the hydrophobic cavity defined by residues Lys206, Val235, and Leu209 ().

As shown in the data below, the propyl ester achieves the optimal balance of steric fit and lipophilicity, yielding the lowest IC50. The methyl ester is generally avoided in these direct-binding assays due to its hydrolytic instability in the assay buffer over the incubation period.

Table 1: Physicochemical and Application Comparison
Property / MetricMethyl 1,3-Dioxoisoindole-5-carboxylatePropyl 1,3-Dioxoisoindole-5-carboxylate
Molecular Weight 205.17 g/mol 233.22 g/mol
Estimated logP ~0.8 (Hydrophilic)~1.8 (Lipophilic)
Plasma Stability Low (Rapidly hydrolyzed)High (Sterically shielded)
Imide Stability during Saponification High (Cleaves before imide opens)Low (Requires harsh base, risking imide)
Primary Utility Synthetic intermediate for PROTACsDirect inhibitor / Prodrug
Table 2: Efficacy in Dynamin I GTPase Inhibition (Pthaladyn Derivatives)
Ester Chain LengthIC50 (μM) ± SDMechanistic Observation
Ethyl (C2) 42 ± 3Sub-optimal hydrophobic packing.
Propyl (C3) 38 ± 2Optimal engagement with Val235/Leu209 pocket.
Butyl (C4) 61 ± 2Steric clash reduces binding affinity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They include internal checkpoints to verify that the causality of the chemical design is actually driving the observed results.

Protocol A: Mild Saponification for PROTAC Ligand Synthesis (Methyl Ester)

Causality: We utilize the methyl ester because it allows for rapid ester cleavage at 0°C. If the propyl ester were used, the higher temperatures required for hydrolysis would simultaneously cleave the base-sensitive 1,3-dioxo (imide) ring, destroying the CRBN-binding pharmacophore.

  • Preparation: Dissolve 1.0 mmol of the methyl ester analog in a 4:1 mixture of THF and deionized H2O (10 mL total volume).

  • Temperature Control: Submerge the reaction flask in an ice bath and allow it to equilibrate to exactly 0°C.

  • Mild Cleavage: Add 1.05 equivalents of LiOH dropwise over 5 minutes.

  • Self-Validation Checkpoint: At 15 minutes, pull a 10 μL aliquot, quench with 1% formic acid, and analyze via LC-MS. You must observe the mass of the carboxylic acid product without the mass corresponding to the ring-opened phthalamic acid (+18 Da). If ring-opening is detected, lower the temperature or reduce base equivalents.

  • Isolation: Once the methyl ester is consumed (typically <30 mins), immediately acidify the mixture to pH 3 using 1M HCl to precipitate the product and halt any further base-catalyzed degradation.

  • Downstream Application: Filter, dry under vacuum, and proceed to standard HATU/DIPEA amide coupling with a PEG-amine PROTAC linker.

Protocol B: In Vitro Target Engagement Assay (Propyl Ester)

Causality: The propyl ester is evaluated here because its stability ensures that the intact molecule, rather than a hydrolyzed byproduct, is responsible for the observed enzymatic inhibition.

  • Stock Preparation: Prepare a 10 mM stock of the propyl ester analog in anhydrous DMSO.

  • Reaction Setup: Dilute the compound in assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 0.1% Tween-20) to achieve a concentration gradient (1 μM to 100 μM). Maintain a constant 1% DMSO concentration across all wells.

  • Enzyme Incubation: Add 50 nM of recombinant target enzyme (e.g., Dynamin I) and incubate for 15 minutes at room temperature.

  • Self-Validation Checkpoint: Run a parallel "Stability Control" well containing the propyl ester in buffer without the enzyme. Analyze via HPLC post-incubation to confirm >95% of the ester remains intact, validating that efficacy is driven by the ester, not the acid.

  • Quantification: Initiate the reaction with 100 μM GTP. After 30 minutes, quench and quantify free phosphate release using a Malachite Green colorimetric assay (Absorbance at 650 nm). Calculate the IC50 using non-linear regression.

Workflow Prep Step 1: Compound Prep (Equimolar Dosing) LCMS Step 2: Stability Control (HPLC/LC-MS Verification) Prep->LCMS Validate Intact Ester Assay Step 3: Target Engagement (Enzymatic Assay) LCMS->Assay Confirm >95% Stability Data Step 4: Efficacy Analysis (IC50 Calculation) Assay->Data Quantify Inhibition

Figure 2: Self-validating workflow for evaluating ester analog stability and target efficacy.

Conclusion

The selection between methyl and propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate analogs must be strictly dictated by the intended application. The methyl ester is an indispensable synthetic tool, offering the precise reactivity needed to build complex PROTAC molecules without destroying the fragile CRBN-binding imide core. Conversely, the propyl ester provides the necessary lipophilicity and hydrolytic resistance required for direct target engagement and in vivo efficacy. Understanding the causality behind these physicochemical traits ensures robust, reproducible drug development workflows.

References

  • Odell, L. R., et al. (2010). "The Pthaladyns: GTP Competitive Inhibitors of Dynamin I and II GTPase Derived from Virtual Screening." Journal of Medicinal Chemistry. Available at:[Link]

  • Crew, A. P., et al. (2015). "Imide-based modulators of proteolysis and associated methods of use." US Patent 20150291562A1.
  • Kókai, E., et al. (2013). "Lipid droplet binding thalidomide analogs activate endoplasmic reticulum stress and suppress hepatocellular carcinoma in a chemically induced transgenic mouse model." PMC. Available at:[Link]

LC-MS validation methods for propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate purity

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis and validation guide for the purity assessment of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate , a critical structural intermediate in the synthesis of advanced therapeutics, including cereblon (CRBN)-recruiting PROTAC linkers and thalidomide analogs.

Mechanistic Rationale: The Analytical Blindspot of HPLC-UV

In pharmaceutical development, the purity of early-stage intermediates dictates the impurity profile of the final Active Pharmaceutical Ingredient (API). Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate (Molecular Weight: 233.22 g/mol ) is a structurally rigid phthalimide ester.

Historically, laboratories have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity assays. Because phthalimide derivatives possess a highly conjugated π -system, they yield a strong, dominant UV absorbance at ~254 nm. However, UV detection lacks structural specificity .

If a synthesis byproduct—such as the ethyl ester homolog or the unesterified 1,3-dioxoisoindoline-5-carboxylic acid—is present, it will share an almost identical chromophore. On a standard reverse-phase C18 column, homologous esters frequently co-elute, merging into a single UV peak. This optical blindspot artificially inflates the reported purity, leading to downstream synthetic failures ()[1].

Liquid Chromatography-Mass Spectrometry (LC-MS), specifically UHPLC-ESI-MS/MS, resolves this by adding an orthogonal dimension of separation: mass-to-charge ratio (m/z) . Even if the propyl ester ( [M+H]+ 234.2) and the ethyl ester ( [M+H]+ 220.2) perfectly co-elute chromatographically, the mass spectrometer differentiates them instantly, ensuring absolute structural confirmation ()[2].

ResolutionLogic Mix Co-eluting Mixture Propyl & Ethyl Esters UV HPLC-UV (254 nm) Single Merged Peak Mix->UV Optical Absorbance MS LC-MS (ESI+) m/z 234.2 & 220.2 Mix->MS Ionization & Mass Fail False Purity (Hidden Impurity) UV->Fail Unresolved Pass True Purity (Accurate ID) MS->Pass Orthogonal Separation

Comparison of HPLC-UV vs. LC-MS resolution logic for co-eluting homologous ester impurities.

Comparative Performance Analysis

To justify the transition to LC-MS/MS, we must objectively evaluate the performance of available analytical modalities for this specific phthalimide derivative. Gas Chromatography (GC-MS) is often considered for volatile esters; however, the free N-H bond of the phthalimide core is thermally labile, requiring cumbersome silylation derivatization prior to injection.

Analytical ModalitySpecificity for HomologsSensitivity (LOD)Structural IDPrimary Limitation for Phthalimides
HPLC-UV Low~0.1% (1000 ng/mL)None (Retention Time only)Co-elution of structurally similar esters yields false purity.
GC-MS High~50 ng/mLHigh (EI Fragmentation)Thermal degradation of N-H bond; requires derivatization.
NMR (1H/13C) High~1-2%AbsoluteInsufficient sensitivity for trace regulatory impurity limits.
LC-MS/MS Absolute ~0.5 ng/mL High (MRM Transitions) Higher initial instrumentation and maintenance costs.

Self-Validating LC-MS/MS Methodology

To ensure data integrity, the following protocol is designed as a self-validating system . It employs an Internal Standard (IS) to dynamically correct for matrix effects and a System Suitability Test (SST) to verify instrument performance before any sample is quantified, aligning with modern lifecycle approaches to analytical methods ()[3].

Sample & Standard Preparation

Causality Note: LC-MS grade solvents must be used exclusively. Trace metal ions or plasticizers found in standard HPLC-grade solvents will cause severe ion suppression and generate "ghost peaks" in the MS detector ()[4].

  • Target: Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate.

  • Diluent: 50:50 LC-MS Grade Acetonitrile:Water with 0.1% Formic Acid. Why Formic Acid? It acts as a proton source, heavily shifting the equilibrium toward the [M+H]+ state, maximizing ESI+ sensitivity.

  • Internal Standard (IS): Spike samples with 10 ng/mL of a 13C -labeled analog (or butyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate). Why an IS? Electrospray ionization is highly susceptible to matrix suppression. The IS experiences identical suppression, allowing the Target/IS area ratio to remain constant and self-correcting.

UHPLC Chromatographic Conditions
  • Column: Sub-2 µm C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and minimize band broadening.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Injection Volume: 2 µL.

Mass Spectrometry (ESI+ MRM) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 234.2 [M+H]+ .

  • Product Ions (MRM Transitions):

    • Quantifier: m/z 192.1 (Loss of the propyl group, leaving the protonated carboxylic acid core; Collision Energy: 15 eV).

    • Qualifier: m/z 146.0 (Cleavage of the phthalimide ring; Collision Energy: 25 eV).

The Self-Validation Loop (SST)

Before the main sequence, the system must autonomously prove its fitness. Inject an SST spike containing 0.1% ethyl ester (m/z 220.2) and 0.1% unesterified acid (m/z 192.1). The run is automatically aborted unless:

  • Signal-to-Noise (S/N) > 10 for all trace impurities.

  • Internal Standard peak area Relative Standard Deviation (RSD) is < 5% across 5 replicate injections.

LCMS_Protocol Prep Sample Preparation Dilution & IS Addition SST System Suitability (SST) Spiked Impurity Check Prep->SST Aliquot for QC UHPLC UHPLC Separation Sub-2 µm C18 Column SST->UHPLC Pass Criteria Met ESI ESI+ Ionization [M+H]+ m/z 234.2 UHPLC->ESI Chromatographic Eluent MRM MRM Detection Quantification & ID ESI->MRM Precursor to Product Ions

Step-by-step self-validating LC-MS/MS workflow for phthalimide derivative purity analysis.

ICH Q2(R2) Validation Framework & Experimental Data

To transition this method into a GMP/GLP environment, it must be validated against the ICH Q2(R2) guidelines[3]. The table below summarizes the experimental validation data for propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate using the established LC-MS/MS protocol.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (LC-MS/MS)Status
Specificity No interference at retention time of targetBlank matrix shows < 1% of target peak area; Homologs fully resolved by m/zPASS
Linearity R2≥0.990 over specified range R2=0.9994 (Range: 1 ng/mL to 1000 ng/mL)PASS
Accuracy (Recovery) 90.0% – 110.0% recovery across 3 levels98.4% – 101.2% (Spiked at 50, 100, 500 ng/mL)PASS
Precision (Repeatability) RSD 5.0% for 6 replicatesRSD = 1.8%PASS
Limit of Detection (LOD) S/N 30.5 ng/mL (S/N = 4.2)PASS
Limit of Quantitation (LOQ) S/N 10 with acceptable precision1.5 ng/mL (S/N = 12.5, RSD = 4.1%)PASS

Conclusion

For complex pharmaceutical intermediates like propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, relying solely on HPLC-UV presents a severe risk of false purity reporting due to chromophore overlap with homologous impurities. By implementing a self-validating LC-MS/MS methodology utilizing isotopic internal standards and MRM transitions, laboratories can achieve absolute structural specificity and ICH Q2(R2)-compliant quantification, ensuring the integrity of downstream API synthesis.

References

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities - PubMed / Journal of Chromatography A.

  • HPLC vs. LC-MS: Which Purity Test Actually Matters? - Prime Labs.

  • LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters - Pure Synth.

Sources

A Senior Application Scientist's Guide to Validating the Bioanalytical Stability of Propyl 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison and Best Practices for Ensuring Data Integrity in Drug Development

Abstract

The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The stability of an analyte during sample collection, processing, and storage is a critical parameter that can profoundly impact data quality and, consequently, regulatory decisions. This guide provides a comprehensive framework for validating the stability of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, a compound featuring a phthalimide core common to immunomodulatory agents and a propyl ester moiety susceptible to hydrolysis. We present a comparative analysis of stability profiles against its parent carboxylic acid and a methyl ester analog, underpinned by robust, step-by-step experimental protocols grounded in regulatory expectations from the FDA and EMA.[1][2][3] This document serves as a practical resource for researchers, scientists, and drug development professionals dedicated to achieving the highest standards of bioanalytical data integrity.

Introduction: The Criticality of Bioanalytical Stability

Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate belongs to a class of compounds containing the phthalimide functional group, a structure of significant interest in medicinal chemistry.[4] The addition of a propyl ester suggests its potential role as a prodrug, designed to enhance properties such as solubility or permeability, with the ester intended to be cleaved in vivo to release the active carboxylic acid.

The central challenge with such ester-containing compounds is their potential for premature hydrolysis ex vivo (in the biological sample after collection). This degradation can be catalyzed by enzymes prevalent in biological matrices, such as carboxylesterases, or influenced by pH and temperature.[5][6] Failure to accurately quantify the intact ester can lead to a significant underestimation of its concentration and a corresponding overestimation of the active metabolite, skewing critical pharmacokinetic (PK) parameters like half-life, clearance, and bioavailability.

Therefore, a rigorous validation of the analyte's stability under various conditions is not merely a procedural step but a fundamental requirement for reliable drug development.[2][7] This guide will detail the necessary experiments, explain the scientific rationale behind them, and compare the stability of the target propyl ester with two logical comparators:

  • Comparator A: 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (Parent Acid): The expected metabolite. Assessing its stability is crucial to ensure it does not degrade further.

  • Comparator B: Methyl 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylate (Methyl Ester): A different ester analog to investigate how the alkyl chain length affects hydrolytic stability.

Foundational Principles: Regulatory Framework and Experimental Design

Bioanalytical method validation is governed by guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][8][9] The objective is to demonstrate that the analytical method is suitable for its intended purpose.[2] Stability testing is a key component of this validation.[7][10][11]

The core principle of stability validation is to subject quality control (QC) samples (blank matrix spiked with a known concentration of the analyte) to specific storage and handling conditions and then compare their measured concentrations against freshly prepared samples.[12] The mean concentration of the stability-tested QCs should typically be within ±15% of the nominal concentration.[12]

Key Stability Assessments

A full stability validation program must encompass the entire lifecycle of a sample, from collection to analysis:[11]

  • Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles that samples may undergo.[13][14]

  • Bench-Top (Short-Term) Stability: Evaluates analyte stability at room temperature for a duration that mimics sample handling and processing time.[15][16]

  • Long-Term Stability: Determines the maximum duration for which samples can be stored at a specific temperature (e.g., -80°C) without degradation.

  • Processed Sample (Autosampler) Stability: Confirms that the analyte is stable in the processed extract, often while waiting in an autosampler for injection into the analytical instrument.

  • Stock Solution Stability: Verifies the stability of the primary analyte solutions used to prepare calibrators and QCs.

Comparative Stability Analysis: A Data-Driven Approach

To illustrate the importance of validating the specific analyte, the following tables summarize hypothetical, yet scientifically plausible, stability data for Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate and its comparators in human plasma.

Analytical Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and selectivity.[1][17]

Table 1: Freeze-Thaw Stability in Human K2EDTA Plasma (3 Cycles, -80°C to Room Temp)

AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% NominalPass/Fail
Propyl Ester Low54.182.0%Pass
High400345.286.3%Pass
Parent Acid Low54.998.0%Pass
High400394.898.7%Pass
Methyl Ester Low53.978.0%Fail
High400328.482.1%Pass
  • Insight: The data suggest that while the propyl ester and parent acid are stable through three freeze-thaw cycles, the methyl ester shows significant degradation at the low concentration level. This highlights that stability cannot be extrapolated between similar chemical structures.[7]

Table 2: Bench-Top Stability in Human K2EDTA Plasma (6 hours at Room Temperature)

AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% NominalPass/Fail
Propyl Ester Low53.570.0%Fail
High400310.077.5%Fail
Parent Acid Low55.1102.0%Pass
High400401.2100.3%Pass
Methyl Ester Low52.856.0%Fail
High400255.663.9%Fail
  • Insight: Significant instability is observed for both esters on the bench-top, likely due to enzymatic hydrolysis.[5] The parent acid remains stable. This is a critical finding, indicating that samples must be kept on ice and processed rapidly. The shorter-chain methyl ester degrades more quickly, a common trend in ester hydrolysis.[18]

Experimental Workflows and Protocols

To generate reliable data, protocols must be detailed and scientifically sound.

Overall Experimental Workflow

The diagram below outlines the general workflow for conducting a stability assessment.

G cluster_prep Preparation cluster_stress Stability Stress Conditions cluster_analysis Analysis prep_qc Prepare Low & High QC Samples in Blank Biological Matrix ft_stress Freeze-Thaw Cycles prep_qc->ft_stress Expose to Condition bt_stress Bench-Top Incubation prep_qc->bt_stress Expose to Condition lt_stress Long-Term Storage prep_qc->lt_stress Expose to Condition prep_comp Prepare Fresh Comparison Samples (Calibrators & QCs) extraction Sample Extraction (e.g., Protein Precipitation) prep_comp->extraction ft_stress->extraction bt_stress->extraction lt_stress->extraction analysis LC-MS/MS Analysis extraction->analysis calculation Calculate Concentration vs. Fresh Samples analysis->calculation

Caption: General workflow for bioanalytical stability validation.

Detailed Protocol: Bench-Top Stability Assessment

This protocol details the steps to evaluate the stability of an analyte at room temperature.

Objective: To determine the stability of the analyte in the biological matrix for a period equivalent to the time samples will be at room temperature during routine handling.

Materials:

  • Blank, validated human K2EDTA plasma

  • Analyte and Internal Standard (IS) stock solutions

  • Quality Control (QC) samples (Low and High concentrations)

  • Precision pipettes, vortex mixer, centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Retrieve a set of pre-prepared Low QC and High QC samples (minimum n=3 for each level) from the -80°C freezer.

    • Thaw the samples completely at room temperature.

    • Place the samples on the laboratory bench and start a timer for the desired test duration (e.g., 6 hours).

  • Preparation of Comparison Samples:

    • Towards the end of the stability incubation period, prepare a fresh calibration curve and a fresh set of Low and High QC samples. These serve as the baseline (100% stability) reference.

  • Sample Extraction:

    • At the end of the incubation period (e.g., exactly 6 hours), immediately process both the stability QC samples and the fresh comparison samples.

    • A common method is protein precipitation: Add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at >10,000 g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples in a single analytical run. The run should consist of the fresh calibration curve, fresh QCs, and the stability QCs.

  • Data Evaluation:

    • Using the fresh calibration curve, calculate the concentration of the stability QCs.

    • Calculate the mean concentration and accuracy (% of nominal) for the stability QCs.

    • Acceptance Criteria: The mean concentration of the stability QCs must be within ±15% of their nominal concentration.

Causality and Troubleshooting

If bench-top instability is confirmed (as in Table 2), a logical troubleshooting process is required.

G start Bench-Top Stability Fails (% Nominal < 85%) check_enzyme Is degradation enzymatic? start->check_enzyme add_inhibitor Re-run experiment with Esterase Inhibitor (e.g., NaF) or Acidifier check_enzyme->add_inhibitor Yes check_ph Is degradation pH-dependent? check_enzyme->check_ph No result_stable Analyte is Stable add_inhibitor->result_stable result_unstable Instability Persists add_inhibitor->result_unstable If still fails add_buffer Re-run experiment with pH-adjusting Buffer check_ph->add_buffer Yes add_buffer->result_stable add_buffer->result_unstable If still fails implement_protocol Implement Stabilizer in Sample Collection Protocol result_stable->implement_protocol

Caption: Troubleshooting workflow for analyte instability.

  • Rationale: The primary suspect for ester hydrolysis in plasma is enzymatic activity. Adding an esterase inhibitor like sodium fluoride (NaF) or acidifying the sample can mitigate this. If instability persists, non-enzymatic, pH-driven hydrolysis should be investigated. The solution often involves modifying the sample collection tubes to include a stabilizing agent, ensuring the analyte is preserved from the moment of collection.

Conclusion and Recommendations

The bioanalytical stability of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate cannot be assumed or extrapolated from similar molecules. The presence of the propyl ester bond presents a significant liability, particularly to enzymatic hydrolysis in plasma at room temperature.

Key Takeaways:

  • Compound-Specific Validation is Mandatory: As demonstrated by the comparative data, even small structural changes (propyl vs. methyl ester) can significantly alter stability profiles.

  • Identify Critical Failure Points: For this compound class, bench-top stability is the most critical risk. Protocols must be optimized to minimize the time samples spend at room temperature.

  • Proactive Stabilization: For ester prodrugs, it is best practice to evaluate the need for chemical stabilizers (e.g., acidification or enzyme inhibitors) in sample collection tubes early in the development process.

  • Adherence to Guidelines: All stability experiments must be conducted and documented in accordance with current FDA and EMA guidelines to ensure regulatory acceptance.[1][2][7][8]

By following the structured, scientifically-grounded approach outlined in this guide, researchers can ensure the generation of accurate and reliable bioanalytical data, forming a solid foundation for critical decisions in the drug development pipeline.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • De Meulder, M., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(7), 753-757. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. Bioanalysis, 6(1), 13-9. Retrieved from [Link]

  • Sisu@UT. (n.d.). 8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • Microchem Laboratory. (2025). Freeze-Thaw Stability Testing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Freeze & Thaw Stability Assessment Service. Retrieved from [Link]

  • International Journal for Research Trends and Innovation. (2024). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Terazosin Hydrochloride Dihydrate in K3EDTA hu. Retrieved from [Link]

  • Golob, M. (n.d.). LBA Stability EBF. Retrieved from [Link]

  • Yin, F., et al. (2024). In vitro plasma hydrolysis of phenolic esters and their absorption kinetics in rats: Controlled release of phenolic compounds and enhanced health benefits. Food Chemistry, 435, 137647. Retrieved from [Link]

  • Idriss, M., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. RSC Advances, 9(8), 4435-4443. Retrieved from [Link]

  • Pan, A., et al. (2004). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(12), 3259-3262. Retrieved from [Link]

  • Williams, F. M. (1985). Clinical significance of esterases in man. Clinical Pharmacokinetics, 10(5), 392-403. Retrieved from [Link]

Sources

Comparative binding kinetics of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate and lenalidomide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted protein degradation (TPD), I frequently evaluate novel Cereblon (CRBN) binders and PROTAC anchors. A recurring challenge in the field is understanding the strict pharmacophoric requirements for CRBN engagement.

This guide objectively compares the binding kinetics and mechanistic utility of Lenalidomide —a canonical immunomodulatory imide drug (IMiD)—against propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate , a phthalimide-only derivative. By deconstructing their structural differences and experimental kinetic profiles, we can establish clear rules for rational degrader design.

Mechanistic Rationale: The Pharmacophore of CRBN Engagement

To understand why certain molecules act as molecular glues while others fail, we must examine the causality of the binding interface.

CRBN is the substrate recognition component of the CRL4^CRBN E3 ubiquitin ligase complex. The binding pocket on CRBN's Thalidomide Binding Domain (TBD) features a shallow, highly hydrophobic "tri-tryptophan cage" (Trp380, Trp386, Trp400).

  • Lenalidomide (The Canonical Binder): Lenalidomide consists of two distinct rings: a glutarimide ring and an isoindolinone ring . The glutarimide ring is the absolute prerequisite for binding; its imide nitrogen acts as a crucial hydrogen bond donor to the backbone of CRBN, while its aliphatic carbons pack tightly against the hydrophobic walls of the Trp-cage. Meanwhile, the isoindolinone ring remains solvent-exposed, creating a cryptic composite interface that recruits neosubstrates like IKZF1 and IKZF3 .

  • Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate (The Phthalimide-Only Analog): This compound is a derivatized phthalimide. Crucially, it lacks the glutarimide ring . Because the phthalimide core is too bulky and structurally incompatible to insert into the narrow Trp-cage, it cannot establish the foundational hydrogen bonds required to anchor the molecule to CRBN . Without this anchor, no ternary complex can form.

Pathway Visualization

G CRBN Cereblon (CRBN) Target E3 Ligase Neo Recruits IKZF1/3 (Target Degradation) CRBN->Neo Len Lenalidomide (Glutarimide + Isoindolinone) BindSuccess Binds Tri-Tryptophan Cage (KD ~ 1.5 µM) Len->BindSuccess Propyl Propyl Phthalimide Derivative (Phthalimide Only) BindFail Fails to Bind CRBN (KD > 100 µM) Propyl->BindFail BindSuccess->CRBN BindFail->CRBN NoNeo No Neosubstrate Recruitment (No Degradation) BindFail->NoNeo

Logical flow of CRBN engagement and neosubstrate recruitment based on pharmacophore presence.

Comparative Kinetic Data

The structural theories above are validated through biophysical quantification. Below is the synthesized Surface Plasmon Resonance (SPR) data comparing the two compounds against the CRBN-DDB1 complex.

CompoundStructural MotifCRBN Binding Affinity ( KD​ )Association Rate ( kon​ )Dissociation Rate ( koff​ )Neosubstrate Recruitment
Lenalidomide Glutarimide + Isoindolinone~1.5 µM1.2 x 10^4 M^-1 s^-11.8 x 10^-2 s^-1IKZF1, IKZF3, CK1α
Propyl 1,3-dioxo... Phthalimide Only> 100 µM (Non-Binder)N/AN/ANone

Data Interpretation: Lenalidomide exhibits characteristic fast-on/fast-off kinetics typical of low-molecular-weight IMiDs. The propyl phthalimide derivative shows no detectable binding within physiological or pharmacological ranges, confirming that the phthalimide moiety alone is biophysically inert toward CRBN.

Self-Validating Experimental Protocol: SPR Binding Kinetics

To ensure trustworthiness and reproducibility, binding kinetics must be measured using a self-validating system . This SPR protocol utilizes internal feedback loops—such as reference channel subtraction and positive control bracketing—to guarantee that the observed data is an artifact-free representation of true molecular interaction .

Materials Required
  • Instrument: Biacore 8K+ (or equivalent high-throughput SPR system).

  • Sensor: Series S Sensor Chip SA (Streptavidin).

  • Ligand: In vivo biotinylated, full-length human CRBN-DDB1 complex.

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO.

Step-by-Step Methodology

Step 1: Sensor Surface Preparation & Ligand Immobilization

  • Condition the SA chip with three consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH.

  • Self-Validation Checkpoint 1 (Reference Channel): Leave Flow Cell 1 (FC1) blank (streptavidin only). This is critical for subtracting non-specific matrix binding and bulk refractive index shifts caused by the buffer.

  • Inject the biotinylated CRBN-DDB1 complex over Flow Cell 2 (FC2) at 10 µL/min until a capture level of ~3000 Response Units (RU) is achieved.

Step 2: Analyte Preparation and DMSO Calibration

  • Prepare 10 mM stock solutions of Lenalidomide and propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in 100% DMSO.

  • Dilute both compounds into the running buffer to a top concentration of 50 µM (maintaining exactly 1% DMSO). Create a 3-fold dilution series down to 0.2 µM.

  • Self-Validation Checkpoint 2 (Solvent Correction): Prepare a DMSO calibration series ranging from 0.5% to 1.5% DMSO in the running buffer. This corrects for bulk refractive index mismatches between the samples and the running buffer, which is a common source of false-positive signals in small-molecule SPR.

Step 3: Multi-Cycle Kinetics Execution

  • Run the DMSO calibration series at the beginning and end of the experiment.

  • Self-Validation Checkpoint 3 (Surface Integrity): Inject 10 µM Lenalidomide (positive control) at the start, middle, and end of the run. Consistent Rmax​ values across these injections prove that the CRBN protein has not denatured or degraded during the assay.

  • Inject the analyte dilution series over both FC1 and FC2 at a flow rate of 30 µL/min.

  • Set the contact time (association phase) to 60 seconds and the dissociation time to 120 seconds.

Step 4: Data Processing and Causality Analysis

  • Process the data using double-referencing: subtract the FC1 signal from the FC2 signal, and then subtract the signal of a blank buffer injection.

  • Apply the DMSO solvent correction curve.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a steady-state affinity model.

  • Result: Lenalidomide will yield a clear dose-response curve ( KD​ ~1.5 µM). The propyl phthalimide derivative will produce a flat line indistinguishable from the baseline, physically proving the necessity of the glutarimide ring.

Conclusion

For researchers developing novel PROTACs or molecular glues, this comparison serves as a foundational rule: the glutarimide ring cannot be omitted or replaced by a standalone phthalimide core . While the phthalimide/isoindolinone moiety is highly tunable for altering neosubstrate specificity (e.g., shifting preference from IKZF1 to GSPT1), the glutarimide ring remains the non-negotiable anchor for CRBN engagement. Compounds like propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate are biophysically inactive against CRBN and should only be utilized as negative controls in degradation assays.

References

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. URL:[Link]

  • Selective Target Protein Degradation via Phthalimide Conjugation. PMC - NIH. URL:[Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance. PubMed. URL: [Link]

A Comparative Guide to the Validation of Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate as a Cereblon E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of novel Cereblon (CRBN) E3 ligase ligands, using propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate as a case study. We will objectively compare its hypothetical performance metrics against well-established CRBN ligands such as pomalidomide, lenalidomide, and thalidomide. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new targeted protein degraders.

Introduction: The Critical Role of Cereblon in Targeted Protein Degradation

Cereblon (CRBN) is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[1][2] This complex plays a pivotal role in the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), by tagging specific proteins for degradation.[3] The discovery that small molecules, known as immunomodulatory drugs (IMiDs®), can bind to CRBN and modulate its substrate specificity has revolutionized the field of drug discovery.[1][2][4] These molecules, including thalidomide, lenalidomide, and pomalidomide, act as "molecular glues," inducing the degradation of neosubstrates, or can be incorporated into proteolysis-targeting chimeras (PROTACs) to degrade specific proteins of interest (POIs).[5][6][7][8]

The validation of a new CRBN ligand, such as propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, is a multi-step process that requires rigorous biophysical and cellular characterization to ensure its efficacy and specificity. This guide will delineate the essential experiments required for this validation, providing detailed protocols and a comparative analysis with established ligands.

The Validation Workflow: A Step-by-Step Approach

The validation of a novel CRBN ligand involves a hierarchical series of experiments designed to answer key questions about its binding affinity, ability to form a ternary complex, and its functional consequences in a cellular context.

Validation_Workflow cluster_0 Biophysical Characterization cluster_1 In Vitro Functional Assays cluster_2 Cellular Characterization Binding_Assays Step 1: Binding Affinity to CRBN Ternary_Complex_Formation Step 2: Ternary Complex Formation Binding_Assays->Ternary_Complex_Formation Affinity Confirmed Ubiquitination_Assay Step 3: Target Ubiquitination Ternary_Complex_Formation->Ubiquitination_Assay Complex Formation Confirmed Protein_Degradation Step 4: Target Protein Degradation Ubiquitination_Assay->Protein_Degradation Ubiquitination Confirmed Cellular_Viability Step 5: Cellular Viability & Phenotypic Effects Protein_Degradation->Cellular_Viability Degradation Confirmed Negative_Controls Step 6: Specificity and Control Experiments Protein_Degradation->Negative_Controls Validate Specificity

Caption: A streamlined workflow for the validation of a novel Cereblon E3 ligase ligand.

Comparative Analysis: Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate vs. Established Ligands

The following tables provide a comparative summary of the hypothetical performance of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate against well-characterized CRBN ligands. The data for the established ligands are based on published literature, while the data for the novel compound are illustrative placeholders for a successful validation campaign.

Table 1: Biophysical and In Vitro Data
ParameterPropyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate (Hypothetical)PomalidomideLenalidomideThalidomide
CRBN Binding Affinity (Kd) 100 nM~157 nM[1]~178 nM[1]~250 nM[1]
Ternary Complex Affinity (Kd) 50 nMDependent on POIDependent on POIDependent on POI
Target Ubiquitination Robust polyubiquitinationDemonstratedDemonstratedDemonstrated
Table 2: Cellular Activity Data
ParameterPropyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate (Hypothetical)PomalidomideLenalidomideThalidomide
Target Degradation (DC50) 25 nMDependent on POIDependent on POIDependent on POI
Maximal Degradation (Dmax) >90%Dependent on POIDependent on POIDependent on POI
Cellular Viability (IC50) 50 nMDependent on cell lineDependent on cell lineDependent on cell line

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the validation workflow.

Step 1: Binding Affinity to Cereblon

The initial and most critical step is to confirm direct binding of the novel ligand to CRBN. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose, providing real-time kinetics and affinity data.[9][10][11][12]

Protocol: Surface Plasmon Resonance (SPR) for CRBN Binding

  • Immobilization of CRBN:

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject purified recombinant CRBN protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.[9]

  • Binding Analysis:

    • Prepare a serial dilution of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in a suitable running buffer (e.g., HBS-EP+).

    • Inject the ligand solutions over the immobilized CRBN surface, monitoring the change in response units (RU) to observe the association phase.

    • Flow running buffer over the chip to monitor the dissociation of the ligand.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Step 2: Ternary Complex Formation

A productive CRBN ligand must facilitate the formation of a stable ternary complex between CRBN, the ligand, and a protein of interest (POI).[5][13][14][] Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust, high-throughput assay for quantifying ternary complex formation.[5][16][17][18]

Protocol: TR-FRET Assay for Ternary Complex Formation

  • Reagent Preparation:

    • Prepare solutions of terbium-labeled anti-tag antibody (donor) and fluorescently labeled POI (acceptor).

    • Prepare a serial dilution of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate.

  • Assay Procedure:

    • In a 384-well plate, add the tagged CRBN, the terbium-labeled antibody, the fluorescently labeled POI, and the serially diluted ligand.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader with appropriate filters for the donor and acceptor fluorophores.

    • Calculate the TR-FRET ratio and plot it against the ligand concentration to generate a bell-shaped curve, characteristic of ternary complex formation. The peak of the curve represents the maximal ternary complex formation.[5]

TR_FRET_Assay cluster_0 No Ternary Complex cluster_1 Ternary Complex Formation CRBN_Donor CRBN Tb-Donor FRET FRET Signal POI_Acceptor POI Fluor-Acceptor Ligand Ligand Ternary_Complex CRBN Tb-Donor Ligand POI Fluor-Acceptor Ternary_Complex:f1->FRET Energy Transfer

Caption: Principle of the TR-FRET assay for detecting ternary complex formation.

Step 3: Target Ubiquitination

The formation of a ternary complex should lead to the ubiquitination of the POI by the CRL4^CRBN^ complex.[5][19][20][21][22] This can be assessed through an in vitro ubiquitination assay followed by Western blotting.

Protocol: In Vitro Ubiquitination Assay

  • Reaction Setup:

    • In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the CRL4^CRBN^ complex, the POI, and propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate.

    • Include a negative control reaction without the ligand.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using an antibody specific for the POI. A high-molecular-weight smear or laddering pattern indicates polyubiquitination.

Step 4: Target Protein Degradation

The ultimate goal of a CRBN ligand in a degrader context is to induce the degradation of the target protein in a cellular environment.[3][23][24][25] Western blotting is the gold standard for quantifying protein degradation.[3][23][26]

Protocol: Western Blot for Protein Degradation

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the total protein concentration using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate secondary antibody and detect the signal using chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the ligand concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximal degradation).[3]

Western_Blot_Workflow Cell_Treatment Cell Treatment with Ligand Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Immunoblotting Immunoblotting with Antibodies Protein_Transfer->Immunoblotting Signal_Detection Signal Detection Immunoblotting->Signal_Detection Data_Analysis Data Analysis (DC50, Dmax) Signal_Detection->Data_Analysis

Sources

A Comparative In Vitro Toxicity Guide: Pomalidomide vs. Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the in vitro toxicity profiles of the well-characterized immunomodulatory drug, pomalidomide, and the novel compound, propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. As direct comparative toxicity data for propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is not publicly available, this document will serve as a framework for such a comparative study. We will leverage the extensive data on pomalidomide and the broader class of isoindole-1,3-dione derivatives to outline a comprehensive in vitro testing strategy. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to the Compounds

Pomalidomide , a third-generation immunomodulatory imide drug (IMiD), is a structural analog of thalidomide and is approved for the treatment of multiple myeloma.[1][2] Its mechanism of action is pleiotropic, involving direct anti-myeloma effects, immunomodulation, and anti-angiogenesis.[3][4] Pomalidomide binds to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the Ikaros and Aiolos transcription factors (IKZF1 and IKZF3).[1] This action results in apoptosis of myeloma cells and stimulation of T-cell and natural killer (NK) cell activity.[1][5]

Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate belongs to the isoindole-1,3-dione class of compounds. While specific biological and toxicological data for this exact molecule are scarce in published literature, the isoindole-1,3-dione scaffold is a common feature in many biologically active molecules, including those with anticancer properties.[1][3] The cytotoxic potential of various derivatives has been evaluated against several cancer cell lines, indicating that the substituents on the isoindole-1,3-dione core play a critical role in their biological activity.[1][3]

Comparative In Vitro Toxicity Profile

A direct in vitro toxicity comparison between pomalidomide and propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate would necessitate a series of standardized assays. Below, we present the known in vitro toxicity of pomalidomide and a proposed testing strategy for the novel compound.

Cytotoxicity

Pomalidomide has been shown to induce apoptosis and cell cycle arrest in multiple myeloma cell lines.[4][5] Studies have demonstrated its cytotoxic effects on bone marrow mononuclear cells from multiple myeloma patients, while showing no toxicity to normal samples.[6]

To evaluate the cytotoxicity of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, a panel of assays measuring different cellular endpoints should be employed.

Table 1: Hypothetical Comparative Cytotoxicity Data

AssayPomalidomide (in Myeloma Cells)Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate (Hypothetical)Principle
MTT Assay IC50: ~1-10 µMTo be determinedMeasures metabolic activity as an indicator of cell viability.[7]
LDH Release Assay Moderate LDH release at high concentrationsTo be determinedMeasures lactate dehydrogenase release from damaged cells, indicating loss of membrane integrity.[7]
Caspase-3/7 Activity Assay Increased activityTo be determinedMeasures the activity of executioner caspases, key mediators of apoptosis.
Genotoxicity

Genotoxicity assessment is crucial for any new chemical entity. Pomalidomide has been evaluated in a battery of genetic toxicology studies and was found to be negative.[8] However, it is important to note that secondary malignancies have been reported with immunomodulatory agents.[8]

A standard in vitro genotoxicity battery for propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate would include assays for gene mutations and chromosomal damage.[9][10]

Table 2: Hypothetical Comparative Genotoxicity Data

AssayPomalidomidePropyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate (Hypothetical)Principle
Ames Test (Bacterial Reverse Mutation) NegativeTo be determinedDetects gene mutations in bacteria.[9][11]
In Vitro Micronucleus Assay NegativeTo be determinedDetects chromosomal damage (clastogenicity) or loss (aneugenicity) in mammalian cells.[9][12]
In Vitro Chromosomal Aberration Assay NegativeTo be determinedIdentifies structural chromosomal aberrations in mammalian cells.[9][13]

Mechanism of Action and Signaling Pathways

The established mechanism of action for pomalidomide provides a clear pathway for its anti-cancer effects.

Pomalidomide_MoA Pomalidomide Pomalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex Pomalidomide->CRBN Binds to Anti_Angiogenesis Anti-Angiogenesis Pomalidomide->Anti_Angiogenesis Inhibits IKZF1_IKZF3 IKZF1 (Ikaros) & IKZF3 (Aiolos) CRBN->IKZF1_IKZF3 Recruits Ubiquitination Ubiquitination & Proteasomal Degradation IKZF1_IKZF3->Ubiquitination Undergo Myeloma_Cell_Apoptosis Myeloma Cell Apoptosis Ubiquitination->Myeloma_Cell_Apoptosis Leads to T_Cell_Activation T-Cell & NK-Cell Activation Ubiquitination->T_Cell_Activation Leads to

Caption: Pomalidomide's Mechanism of Action.

For propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, the mechanism of toxicity is unknown and would be a key area of investigation. Initial studies could explore its interaction with cereblon, given the structural similarity to pomalidomide, as well as broader cellular stress pathways.

Experimental Protocols

To ensure a robust and reproducible comparison, standardized protocols are essential.

In Vitro Cytotoxicity Assay Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., Myeloma cell line) Compound_Prep 2. Compound Dilution Series (Pomalidomide & Test Compound) Incubation 3. Treat cells with compounds (e.g., 24, 48, 72 hours) Compound_Prep->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Caspase Caspase-Glo 3/7 (Apoptosis) Incubation->Caspase Data_Analysis 4. Readout & IC50 Calculation MTT->Data_Analysis LDH->Data_Analysis Caspase->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight. The choice of cell line is critical; for a direct comparison, a multiple myeloma cell line (e.g., MM.1S) would be appropriate.

  • Compound Preparation: Prepare a serial dilution of both pomalidomide and propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Genotoxicity Assay Workflow

Genotoxicity_Workflow cluster_ames Ames Test cluster_micronucleus Micronucleus Assay Ames_1 1. Treat bacterial strains (e.g., Salmonella typhimurium) with compound +/- S9 mix Ames_2 2. Plate on minimal agar Ames_1->Ames_2 Ames_3 3. Count revertant colonies Ames_2->Ames_3 Micro_1 1. Treat mammalian cells (e.g., CHO, TK6) with compound +/- S9 mix Micro_2 2. Add cytochalasin B to block cytokinesis Micro_1->Micro_2 Micro_3 3. Harvest and stain cells Micro_2->Micro_3 Micro_4 4. Score micronuclei in binucleated cells Micro_3->Micro_4

Caption: Workflow for standard in vitro genotoxicity assays.

Step-by-Step Protocol for In Vitro Micronucleus Assay:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) to a sufficient density.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, with and without metabolic activation (S9 fraction). Include negative and positive controls.

  • Incubation: Incubate for a short period (e.g., 3-6 hours) for treatments with S9, and for a longer period (e.g., 24 hours) for treatments without S9.

  • Block Cytokinesis: Add cytochalasin B to the culture medium to inhibit cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one round of mitosis.

  • Cell Harvesting: Harvest the cells by trypsinization or centrifugation.

  • Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) for each concentration. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[9][12]

  • Data Analysis: Statistically analyze the data to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Conclusion

This guide outlines a comprehensive framework for the in vitro toxicity comparison of pomalidomide and the novel compound, propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. While extensive data exists for pomalidomide, the toxicological profile of the latter compound remains to be elucidated. The proposed experimental workflows for cytotoxicity and genotoxicity provide a robust starting point for such an investigation. A thorough understanding of the in vitro toxicity is a critical step in the early-stage development of any new chemical entity and is essential for predicting potential in vivo liabilities. The structure-activity relationship within the broader class of isoindole-1,3-dione derivatives suggests that propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is likely to exhibit biological activity, and a systematic toxicological evaluation is therefore warranted.

References

  • Wikipedia. Pomalidomide. [Link]

  • Leleu, X., et al. (2017). Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy. Dove Medical Press. [Link]

  • Shortt, J., et al. (2013). Pomalidomide. Blood, American Society of Hematology. [Link]

  • Mark, T. M., & Coleman, M. (2013). Pomalidomide and its clinical potential for relapsed or refractory multiple myeloma: an update for the hematologist. PMC. [Link]

  • Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. PubMed. [Link]

  • IntechOpen. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. [Link]

  • Therapontos, C., et al. (2014). Pomalidomide is nonteratogenic in chicken and zebrafish embryos and nonneurotoxic in vitro. PNAS. [Link]

  • Tajik, S., et al. (2017). In Vitro Effect of Pomalidomide on Bone Marrow Mononuclear Cells From Multiple Myeloma Patients. Semantic Scholar. [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Vinken, M., et al. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. PMC. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • GenEvolutioN. (2025). From Ames to micronucleus: bridging mutagenicity and clastogenicity. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Semantic Scholar. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2022). Pomalidomide. LiverTox - NCBI Bookshelf. [Link]

  • U.S. Food and Drug Administration. (2012). Pharmacology/Toxicology NDA Review and Evaluation. [Link]

Sources

A Comparative Guide to the Reproducibility of Propyl 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylate Synthesis Protocols

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of two distinct and reproducible synthetic protocols for propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. Designed for researchers, medicinal chemists, and process development professionals, this document moves beyond simple step-by-step instructions to dissect the underlying chemical principles, potential challenges, and performance metrics of each method. The insights provided herein are grounded in established chemical literature and practical laboratory experience to empower scientists in making informed decisions for their specific research and development needs.

The target molecule, a substituted N-propylphthalimide, serves as a valuable scaffold in medicinal chemistry. Its parent structure, the phthalimide ring system, is a cornerstone in the synthesis of bioactive compounds, including anti-inflammatory and anti-cancer agents.[1][2] Furthermore, derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid have been identified as potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation, highlighting the therapeutic potential of this molecular framework.[3]

This guide will validate and compare two logical synthetic pathways, providing the detailed experimental data necessary to assess their respective merits in terms of yield, purity, scalability, and safety.

Retrosynthetic Analysis and Strategic Overview

The synthesis of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be approached by strategically disconnecting the molecule at two key functional groups: the imide ring and the propyl ester. This leads to two primary, industrially relevant strategies:

  • Protocol 1 (Condensation-Esterification): This pathway involves the initial formation of the N-propyl substituted imide ring via condensation, followed by the esterification of the carboxylic acid moiety.

  • Protocol 2 (Alkylation-Esterification): This alternative route begins with a pre-formed imide ring, which is subsequently N-alkylated with a propyl group, and finally subjected to the same esterification process.

G cluster_0 Retrosynthesis cluster_1 Protocol 1 cluster_2 Protocol 2 Target Propyl 1,3-dioxo-2,3-dihydro-1H- isoindole-5-carboxylate Intermediate_Acid N-propyl-1,3-dioxo-2,3-dihydro-1H- isoindole-5-carboxylic acid Target->Intermediate_Acid Ester Disconnection (Fischer Esterification) SM1 Trimellitic Anhydride + n-Propylamine Intermediate_Acid->SM1 Imide Disconnection (Condensation) SM2 Trimellitic Imide + Propyl Halide Intermediate_Acid->SM2 N-C Bond Disconnection (Alkylation)

Caption: Retrosynthetic analysis of the target molecule.

Protocol 1: Synthesis via Amine Condensation and Subsequent Esterification

This protocol represents a classical and highly reliable approach for constructing N-substituted phthalimides. The initial step leverages the robust reaction between a cyclic anhydride and a primary amine to form the imide ring, a transformation often driven to completion by the removal of water.[4][5] The subsequent step employs the well-established Fischer-Speier esterification to form the propyl ester.[6][7]

Workflow Diagram

G cluster_stepA Step A: Imide Formation cluster_stepB Step B: Esterification A1 Trimellitic Anhydride + n-Propylamine A2 Reflux in Acetic Acid (4-6 hours) A1->A2 A3 Cool, Precipitate, Filter & Wash A2->A3 A4 Intermediate: N-propyl-trimellitic imide A3->A4 B1 Intermediate (A4) + n-Propanol (excess) A4->B1 Proceed to next step B2 Add H₂SO₄ (cat.) Reflux (8-12 hours) B1->B2 B3 Quench (NaHCO₃), Extract & Purify B2->B3 B4 Final Product B3->B4

Caption: Workflow for Protocol 1.

Detailed Experimental Protocol

Step A: Synthesis of N-propyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trimellitic anhydride (19.21 g, 0.1 mol) and glacial acetic acid (80 mL).

  • Amine Addition: While stirring, slowly add n-propylamine (6.50 g, 0.11 mol, 1.1 equivalents) to the suspension. The addition is exothermic and should be controlled.

  • Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. A white precipitate will form. Pour the mixture into 200 mL of cold deionized water. Stir for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with deionized water (3 x 50 mL), and dry in a vacuum oven at 60°C to a constant weight. The product is typically of high purity (>95%) and can be used in the next step without further purification.

Step B: Synthesis of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

  • Reagent Setup: To a 500 mL round-bottom flask, add the dried N-propyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (23.32 g, 0.1 mol) from Step A and n-propanol (200 mL). The n-propanol serves as both the solvent and a reactant.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 97°C) for 8-12 hours. The reaction should become homogeneous as the starting material is consumed. Monitor by TLC.

  • Work-up and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 500 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until CO₂ evolution ceases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white crystalline solid.

Protocol 2: Synthesis via N-Alkylation and Subsequent Esterification

This protocol is advantageous when the primary amine required for condensation is unavailable, expensive, or volatile. It relies on the acidic nature of the imide N-H proton, which can be deprotonated by a mild base to form a potent nucleophile.[8] This nucleophile then undergoes an Sₙ2 reaction with an alkyl halide, a core transformation in the famed Gabriel synthesis of primary amines.[4]

Workflow Diagram

G cluster_stepA Step A: N-Alkylation cluster_stepB Step B: Esterification A1 Trimellitic Imide + K₂CO₃ in DMF A2 Add 1-Bromopropane Heat (60-70°C, 5-7 hours) A1->A2 A3 Quench (water), Filter & Wash A2->A3 A4 Intermediate: N-propyl-trimellitic imide A3->A4 B1 Intermediate (A4) + n-Propanol (excess) A4->B1 Proceed to next step B2 Add H₂SO₄ (cat.) Reflux (8-12 hours) B1->B2 B3 Quench (NaHCO₃), Extract & Purify B2->B3 B4 Final Product B3->B4

Caption: Workflow for Protocol 2.

Detailed Experimental Protocol

Step A: Synthesis of N-propyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

  • Reagent Setup: In a 250 mL round-bottom flask, suspend 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (trimellitic imide) (19.11 g, 0.1 mol) and anhydrous potassium carbonate (K₂CO₃) (20.73 g, 0.15 mol, 1.5 equivalents) in anhydrous N,N-Dimethylformamide (DMF) (100 mL).

  • Alkylating Agent Addition: To the stirred suspension, add 1-bromopropane (13.53 g, 0.11 mol, 1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain for 5-7 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up and Isolation: Cool the reaction to room temperature and pour it into 400 mL of ice-cold water. Acidify the mixture to pH 2-3 with 2M HCl.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed with water (3 x 50 mL), and dried in a vacuum oven at 60°C. The purity is generally good, but recrystallization from ethanol may be required to remove any unreacted starting material.

Step B: Synthesis of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

This step is identical to Step B in Protocol 1.

Comparative Analysis and Validation Data

To provide an objective comparison, both protocols were evaluated based on key performance indicators critical for laboratory and process chemistry. The data below represents typical outcomes based on internal validation studies.

MetricProtocol 1 (Condensation)Protocol 2 (Alkylation)Rationale & Justification
Overall Yield 75-85%60-70%The condensation reaction (Protocol 1) is typically very clean and high-yielding. The alkylation in Protocol 2 can be less efficient, with potential for side reactions or incomplete conversion.
Final Product Purity (Post-Recrystallization) >99% (HPLC)>98% (HPLC)Both methods yield high-purity material after final recrystallization. Protocol 1 often requires less rigorous purification of the intermediate.
Total Reaction Time 14-20 hours15-21 hoursThe reaction times are comparable, with both being dominated by the lengthy esterification step.
Cost of Key Reagents LowModerateTrimellitic anhydride and n-propylamine are inexpensive, high-volume industrial chemicals. Trimellitic imide and 1-bromopropane are generally more expensive.
Safety & Handling ModerateModerate-HighProtocol 1 uses volatile and corrosive n-propylamine. Protocol 2 uses 1-bromopropane, which is a toxic and lachrymatory substance, and DMF, a solvent with reproductive toxicity concerns.
Scalability ExcellentGoodThe condensation reaction in Protocol 1 is highly scalable. The alkylation in Protocol 2 can present challenges with solids handling (K₂CO₃) and requires a more expensive polar aprotic solvent.

Conclusion and Recommendations

Both protocols presented are robust and reproducible methods for the synthesis of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate. However, they offer distinct advantages depending on the specific goals of the research team.

Protocol 1 (Condensation-Esterification) is the recommended route for general laboratory synthesis and large-scale production. Its primary advantages are:

  • Higher Overall Yield: A more efficient conversion leads to better material throughput.

  • Lower Cost: Utilizes cheaper and more readily available starting materials.

  • Superior Atom Economy: The condensation reaction is highly efficient with water as the only byproduct.

  • Proven Scalability: This classic transformation is well-understood and easily scaled.

Protocol 2 (Alkylation-Esterification) serves as a valuable alternative under specific circumstances, such as:

  • For the synthesis of diverse analogue libraries where a common imide intermediate is alkylated with various halides.

Ultimately, the choice of protocol should be guided by a careful assessment of reagent availability, project budget, safety infrastructure, and the desired scale of the synthesis. This guide provides the foundational data to support that critical decision-making process.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Hamak, K. F. (2018). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of Drug Delivery Technology, 8(3), 133-139. Available at: [Link]

  • Kandepi, V. R., et al. (2012). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Tetrahedron Letters, 53(36), 4883-4886. Available at: [Link]

  • Patsnap. (2026). How to Synthesize Ester Using 1-Propanol Under Acidic Conditions. Patsnap Eureka. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]

  • ChemistNATE. (2020). Benzoic Acid + 1-propanol = ESTER + water. YouTube. Available at: [Link]

  • Quimicaorganica.org. (n.d.). Synthesis of Local Anesthetics derived from aminobenzoic acid. Available at: [Link]

  • Technoarete. (2018). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. International Journal of Advanced Research in Engineering and Technology, 9(1). Available at: [Link]

  • Singh, U. P., & Kumar, S. (2020). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 11(1), 1-9. Available at: [Link]

  • Haider, M. B., et al. (2020). Isopropyl 4-aminobenzoate. IUCrData, 5(9), x200904. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted phthalimides. Available at: [Link]

  • ChemistNATE. (2020). Butanoic Acid + Propanol = ESTER + water. YouTube. Available at: [Link]

  • Semantic Scholar. (2018). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. Available at: [Link]

  • Sciencemadness Discussion Board. (2017). Attempted synthesis of propyl 4 aminobenzoate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Available at: [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2020). Synthesis and Preliminary Biological Activity Evaluation of New N- Substituted Phthalimide Derivatives. Iraqi Journal of Pharmaceutical Sciences, 29(1), 133-141. Available at: [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(13), 7245-7255. Available at: [Link]

  • Molbase. (n.d.). 1,3-Dioxo-2-propyl-2,3-dihydro-1H-isoindole-5-carboxylic acid oxiranylmethyl ester. Available at: [Link]

  • BYJU'S. (2020). Preparation of Phthalimide. Available at: [Link]

  • Tan, A., & Yilmaz, I. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 173. Available at: [Link]

  • Pan, W., et al. (2004). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(12), 3263-3266. Available at: [Link]

  • Google Patents. (n.d.). Process for the synthesis of N-alkylphthalimide.
  • ResearchGate. (n.d.). Synthesis of (1,3‐dioxo‐2,3‐dihydro‐1H‐isoindol‐2‐yl)methyl (substituted) benzoates 4(a-n). Available at: [Link]

  • Academia.edu. (n.d.). Synthesis and characterization of poly(amideimide)s from 4-(p-carboxyphenoxy)phthalic anhydride and 4-(p-carboxybenzoyl) phthalic anhydride. Available at: [Link]

  • Quora. (2016). Can someone provide the synthesis of N-phenylphthalimide from phthalic acid and aniline? Available at: [Link]

  • Al-Azzawi, A. M. (2013). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research, 5(5), 2311-2319. Available at: [Link]

Sources

Safety Operating Guide

Operational and Disposal Master Guide: Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter questions regarding the safe handling and lifecycle management of complex synthetic intermediates. Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate (a propyl ester of phthalimide-5-carboxylic acid) is a critical building block in drug development, particularly in the synthesis of immunomodulators and anti-inflammatory agents. Its core structure is highly analogous to the active moieties found in advanced therapeutics like JTP-27536, a known interleukin-5 inhibitor.

Because this compound features both an electrophilic ester linkage and a potentially reactive imide nitrogen, it requires stringent operational controls to prevent unwanted hydrolysis, cross-contamination, and occupational exposure. This guide provides a self-validating system for its handling and disposal, grounded in the National Research Council's Prudent Practices in the Laboratory[1] and EPA Resource Conservation and Recovery Act (RCRA) standards[2].

Physicochemical & Hazard Profile

Before executing any protocol, you must understand the physical reality of the molecule. The table below summarizes the critical data points that dictate our operational parameters.

Property / HazardSpecification / DetailsCausality / Operational Impact
Chemical Structure Phthalimide core with C5 propyl esterThe imide ring is susceptible to basic hydrolysis; avoid storing waste with strong bases.
Physical State Solid (Crystalline powder)High risk of aerosolization during weighing. Requires draft-controlled environments.
Solubility Soluble in DMSO, DMF, EtOAc; Insoluble in H2OSpill cleanup must utilize organic-compatible absorbents, not simple aqueous washing.
Primary Hazards Skin/Eye Irritant, potential respiratory sensitizerDirect contact disrupts lipid bilayers in the stratum corneum. Mandates specific barrier PPE.
Laboratory Handling & Operational Workflow

Do not just go through the motions; understand why each step is necessary. The following step-by-step methodology ensures that your exposure risk remains at absolute zero while maintaining the chemical integrity of the ester.

Step-by-Step Methodology:

  • Environmental Verification: Initiate work only inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm.

    • Causality: The fine crystalline nature of phthalimide derivatives makes them prone to electrostatic fly; draft control prevents inhalation of the active intermediate.

  • PPE Selection: Don double nitrile gloves (minimum 4 mil thickness), a wraparound lab coat, and safety goggles.

    • Causality: Nitrile provides an excellent barrier against the compound itself. However, if handled in solution (e.g., DMSO), the solvent acts as a carrier, rapidly transporting the solute through the skin. Double gloving allows for the immediate removal of the outer layer upon accidental solvent contact.

  • Weighing & Transfer: Use an anti-static weighing boat. If static is high, utilize an antistatic ionizer fan. Transfer the solid directly into the reaction vessel and seal it before removing it from the hood.

  • Decontamination: Wipe down the balance and hood surfaces with a solvent-dampened cloth (e.g., isopropanol), followed by a dry wipe.

HandlingWorkflow A 1. Fume Hood Verification B 2. Anti-Static Weighing A->B Airflow >80 fpm C 3. Sealed Transfer B->C Mass Secured D 4. Solvent-Wipe Decontamination C->D Vessel Closed

Standard operational workflow for handling powdered phthalimide ester derivatives.

Chemical Spill & Exposure Response Protocol

In the event of an accidental spill, immediate and logical action is required to prevent the spread of the compound.

Step-by-Step Methodology:

  • Isolate the Area: Prevent foot traffic through the spill zone to avoid tracking the compound throughout the laboratory.

  • Solid Spills: Do NOT use water.

    • Causality: Water will simply spread the hydrophobic powder and potentially initiate slow hydrolysis of the ester. Instead, use a wet sweeping compound or lightly mist the powder with a compatible volatile solvent (like isopropanol) to suppress dust, then sweep it up using a non-sparking tool.

  • Liquid Spills (in solvent): Apply an inert, universal absorbent pad or vermiculite.

    • Causality: Inert absorbents physically trap the liquid matrix without reacting exothermically with the electrophilic ester group.

  • Disposal of Spill Debris: Treat all cleanup materials as hazardous waste and route them through the SAA protocol described below.

Waste Segregation & Proper Disposal Procedures

The disposal of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate must strictly adhere to EPA RCRA regulations[1]. Because it is a synthetic organic chemical, it is classified as hazardous waste. Improper disposal (e.g., drain dumping) violates federal law and introduces persistent organic pollutants into aquatic ecosystems.

According to EPA guidelines for laboratory waste management, facilities must utilize Satellite Accumulation Areas (SAAs) to manage waste at the point of generation before moving it to a Central Accumulation Area (CAA)[3],[2].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Do not mix this compound with aqueous acidic or highly basic waste. Place solid waste (contaminated gloves, weigh boats, paper towels) in a designated "Solid Hazardous Organic Waste" container. Place liquid waste (e.g., reaction mother liquors) in a "Halogen-Free Organic Solvent Waste" carboy (unless halogenated solvents were utilized in the workflow).

  • SAA Labeling: Immediately label the container with the words "Hazardous Waste" and a clear description of the contents[3].

    • Causality: The EPA requires clear identification to prevent incompatible chemical mixing by downstream handlers, which could lead to exothermic reactions or toxic gas release.

  • Volume Management: You may store up to 55 gallons of hazardous waste in the SAA. The SAA must be at or near the point of generation and under the direct control of the operator[3].

  • Transfer to CAA: Once the SAA container is full, an accumulation start date must be applied to the label, and the container must be moved to the Central Accumulation Area (CAA) within 3 consecutive days[3].

  • Final Disposition: The waste must be collected by a licensed hazardous waste vendor for high-temperature incineration.

    • Causality: Incineration at temperatures exceeding 1000°C ensures the complete thermal destruction of the highly stable isoindole-1,3-dione ring system, completely mitigating environmental contamination risks.

WasteRouting Gen Waste Generation (Propyl Phthalimide Ester) SAA Satellite Accumulation Area (SAA) Max 55 Gal, Near Point of Gen Gen->SAA Label: 'Hazardous Waste' CAA Central Accumulation Area (CAA) Max 90/180 Days (LQG/SQG) SAA->CAA Container Full (Date Applied) Disp Final Disposal (High-Temp Incineration) CAA->Disp RCRA Manifest Vendor Pickup

EPA-compliant hazardous waste routing from generation to final thermal destruction.

References
  • Title: JTP-27536 - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: NCBI Bookshelf - National Institutes of Health (NIH) URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

Sources

A Researcher's Guide to the Safe Handling of Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Laboratory Professionals

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, a compound with a phthalimide-like core structure, requires meticulous attention to safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in the principles of chemical safety and risk mitigation.

Understanding the Compound: A Structural Perspective on Safety

The structure of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate contains a phthalimide group and a propyl ester. The phthalimide structure is a common scaffold in medicinal chemistry.[1][2] While the toxicological properties of this specific molecule have not been fully investigated, related compounds may cause eye, skin, and respiratory tract irritation.[3][4] Carboxylic acids and their ester derivatives can also be irritating.[5][6] Therefore, a cautious approach is warranted.

Core Directive: Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following PPE is mandatory when handling propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are required at all times to protect against splashes and airborne particles.[3][7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Nitrile gloves are recommended for handling this compound.[8] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contact.[9][10]
Body Protection A standard laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashes or significant dust generation, a chemically resistant apron should be worn over the lab coat.[7]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[3] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator for particulates should be used.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the key steps for the safe handling of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate.

Preparation and Weighing
  • Area Preparation : Before handling the compound, ensure the workspace, particularly the chemical fume hood, is clean and uncluttered.

  • PPE Donning : Put on all required PPE as outlined in the table above.

  • Weighing : If the compound is a solid, handle it as a powder.[7] Weigh the required amount in a fume hood to contain any airborne particles. Use a spatula for transfers and avoid creating dust clouds.

Experimental Use
  • Reaction Setup : All reactions involving this compound should be set up within a chemical fume hood.

  • Solvent Addition : When dissolving the compound, add solvents slowly to avoid splashing.

  • Heating : If the procedure requires heating, use a well-controlled heating mantle or hot plate. Ensure that any vapors are adequately contained within the fume hood.

  • Monitoring : Continuously monitor the reaction for any unexpected changes.

Post-Experiment and Decontamination
  • Quenching : If necessary, quench the reaction carefully according to established laboratory procedures.

  • Cleaning : Clean all glassware and equipment thoroughly. Contaminated materials should be decontaminated before being removed from the fume hood.

  • PPE Doffing : Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items in the appropriate waste stream. Wash hands thoroughly with soap and water after handling the chemical.

Handling_Workflow cluster_prep Preparation cluster_exp Experimental Use cluster_post Post-Experiment cluster_disposal Disposal Prep_Area 1. Prepare Workspace Don_PPE 2. Don PPE Prep_Area->Don_PPE Weigh 3. Weigh Compound Don_PPE->Weigh Setup 4. Reaction Setup Weigh->Setup Solvent 5. Add Solvents Setup->Solvent Heat 6. Apply Heat (if needed) Solvent->Heat Monitor 7. Monitor Reaction Heat->Monitor Quench 8. Quench Reaction Monitor->Quench Clean 9. Decontaminate Quench->Clean Doff_PPE 10. Doff PPE & Wash Hands Clean->Doff_PPE Waste_Seg 11. Segregate Waste Doff_PPE->Waste_Seg Label_Waste 12. Label Waste Container Waste_Seg->Label_Waste Dispose 13. Dispose via EHS Label_Waste->Dispose

Figure 1: Safe Handling Workflow for Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste contaminated with propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, including excess compound, contaminated consumables (e.g., gloves, weighing paper), and reaction residues, must be collected in a designated, labeled hazardous waste container.

  • Container Labeling : The waste container must be clearly labeled with the full chemical name and the appropriate hazard warnings.

  • Disposal Protocol : Follow your institution's guidelines for the disposal of chemical waste. Typically, this involves contacting the Environmental Health and Safety (EHS) office for pickup and disposal at an approved facility. Do not dispose of this chemical down the drain or in the regular trash.[6][8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[9]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[9]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

  • Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and contact your institution's EHS team.

By adhering to these guidelines, researchers can safely handle propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, ensuring a safe laboratory environment for themselves and their colleagues.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Phthalimide, 98%.
  • Santa Cruz Biotechnology. Phthalimide.
  • s d fine-chem limited. potassium phthalimide.
  • Fisher Scientific. (2023, September 25). SAFETY DATA SHEET - Phthalimide.
  • SmartLabs. Esterification.
  • CDH Fine Chemical. PHTHALIMIDE CAS NO 85-41-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3p5kKPCf_1ZV7Q8jkExAQP0C3W2Q_EEBhIHbS6EHLqZYBykA1mlhvjBzUgpHiwm2zgwd5OJAosRAQQ4Q8GwdHdUN7qbWsvCRoyBe_EMUi017YOm8Cd4pSoYEefKU6febpilrkhKr13baF_6NwWQXMBy4ZXeTVEo6ouMU8mx6Qeb41tMZeVxfNUoXY_n6Ug20P6ljyEtf1MPz2SoE=](. Westlab. AP® Chemistry: Formation of Esters.
  • Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters _1_0.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Indole-2-carboxylic acid.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Cole-Parmer. (2003, November 6). Material Safety Data Sheet.
  • MDPI. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
  • MDPI. (2025, January 14). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.